molecular formula C6H12O6 B7769933 D-Allose-13C CAS No. 93780-23-5

D-Allose-13C

Cat. No.: B7769933
CAS No.: 93780-23-5
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Galactose is the L-enantiomer of the more common D-galactose, a key monosaccharide with distinct biological roles and significant research value. This compound is a critical component in the polysaccharide structure of agarose, a natural polymer derived from seaweed that is indispensable in molecular biology for gel electrophoresis and chromatography . The repeating units of agarose consist of D-galactose and 3,6-anhydro-L-galactose, where the L-configuration is essential for the polymer's gelling properties . Beyond its role in plant polysaccharides, L-galactose has also been identified as a constituent of galactogen, a polysaccharide found in the albumin glands of the snail Helix pomatia , indicating its presence in certain polymers of animal origin . In biochemical pathways, L-galactose serves as a precursor for the synthesis of L-ascorbate (Vitamin C) in plants via the L-galactose pathway, a process of interest in plant physiology and nutrition . Researchers utilize L-galactose to study the biosynthesis and architecture of complex sulfated polysaccharides, such as those in marine algae, and to investigate the specificities of enzymes involved in sugar metabolism . Its structural difference from the D-form—making it a C-4 epimer—provides a unique tool for probing metabolic pathways, glycoconjugate formation, and the molecular mechanisms of carbohydrate-active enzymes. This product is intended for research applications only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3,4,5,6-pentahydroxyhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860057
Record name Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45009-62-9, 50-99-7, 2595-98-4, 25191-16-6, 3458-28-4, 1990-29-0, 93780-23-5, 2595-97-3, 15572-79-9, 4205-23-6, 110187-42-3
Record name Hexose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045009629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dextrose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Talose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dextrose (polymer)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-mannose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Altrose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-allose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-galactose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-altrose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-gulose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-Glucose-1,2,3,4,5,6-13C6 min. Chem. 99% min. Isot.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Structural Analysis of D-Allose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural analysis of D-Allose-¹³C, a labeled rare sugar with significant potential in biomedical research and drug development. This document details established synthetic methodologies, including chemo-enzymatic and biological routes, and outlines the key analytical techniques for structural characterization.

Synthesis of D-Allose-¹³C

The introduction of a ¹³C isotope into the D-allose structure is critical for metabolic flux analysis and mechanistic studies. Both chemical and enzymatic methods have been developed to achieve this, each with distinct advantages.

Chemo-enzymatic Synthesis

A novel and efficient chemo-enzymatic approach has been developed, offering high yields and scalability. This process involves an initial selective enzymatic oxidation, followed by two successive chemical reduction steps.[1]

Experimental Protocol:

  • Enzymatic Oxidation: The process starts with a selective enzymatic oxidation of a protected glucose derivative. This step is characterized by the absence of byproducts, which simplifies downstream purification.[1]

  • Stereoselective Reduction: The resulting ketone at the C-3 position is then chemically reduced. A notable method employs LS-Selectride, yielding the allose derivative with an inverted configuration at C-3. This step has been reported to achieve a yield of 86%.[1]

  • Deprotection: The final step involves the cleavage of protecting groups, such as a benzyl group, via hydrogenation to afford the final D-allose product. This deprotection step has been shown to have a yield of 94%.[1]

Workflow of Chemo-enzymatic Synthesis:

Chemo-enzymatic Synthesis of D-Allose A Protected D-Glucose Derivative B Enzymatic Oxidation (Glycoside 3-oxidase) A->B Step 1 C C-3 Ketone Intermediate B->C D Chemical Reduction (e.g., LS-Selectride) C->D Step 2 E Protected D-Allose Derivative D->E F Hydrogenation (Deprotection) E->F Step 3 G D-Allose F->G

Caption: Chemo-enzymatic synthesis workflow for D-Allose.

Biosynthesis

Biological synthesis presents an environmentally friendly alternative to chemical methods. A common approach is a three-step enzyme-catalyzed pathway starting from D-glucose.[2][3] Another established biological method involves the isomerization of D-allulose.

1.2.1. Three-Step Enzymatic Conversion from D-Glucose

This pathway utilizes a series of isomerase and epimerase enzymes to convert D-glucose into D-allose.[2][4]

Signaling Pathway for Biosynthesis from D-Glucose:

Biosynthesis of D-Allose from D-Glucose D-Glucose D-Glucose D-Fructose D-Fructose D-Glucose->D-Fructose D-Glucose Isomerase D-Allulose D-Allulose D-Fructose->D-Allulose D-Tagatose 3-Epimerase D-Allose D-Allose D-Allulose->D-Allose L-Rhamnose Isomerase

Caption: Enzymatic pathway from D-Glucose to D-Allose.

1.2.2. Isomerization of D-Allulose

Commercial food-grade D-glucose isomerase can be used to convert D-allulose to D-allose.[2] This method is suitable for continuous production in a packed bed reactor.

Experimental Protocol:

  • Enzyme: Commercial immobilized D-glucose isomerase (e.g., Sweetzyme IT).[2]

  • Substrate: D-allulose solution (e.g., 500 g/L).[2]

  • Reaction Conditions: Optimized at pH 8.0 and 60°C.[2]

  • Reactor: Continuous flow in a packed bed reactor.[2]

  • Productivity: This system has been shown to produce approximately 150 g/L of D-allose from 500 g/L D-allulose, with a productivity of 36 g/L/h and a conversion yield of 30%.[2]

Synthesis MethodKey Enzymes/ReagentsStarting MaterialReported Yield/ProductivityReference
Chemo-enzymaticGlycoside 3-oxidase, LS-SelectrideProtected D-Glucose86% (Reduction), 94% (Deprotection)[1]
BiosynthesisD-Glucose Isomerase, D-Tagatose 3-Epimerase, L-Rhamnose IsomeraseD-Glucose-[2][4]
Biosynthesis (Isomerization)Immobilized D-Glucose IsomeraseD-Allulose30% Conversion, 36 g/L/h Productivity[2]

Structural Analysis of D-Allose-¹³C

The structural integrity and isotopic enrichment of synthesized D-Allose-¹³C must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of carbohydrates. For ¹³C-labeled compounds, both ¹H and ¹³C NMR are essential.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: D-Allose-¹³C is typically dissolved in deuterium oxide (D₂O).[5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or 800 MHz) is used.[2][6]

  • Experiments:

    • ¹³C NMR: Provides information on the carbon skeleton and the position of the ¹³C label.[5][7]

    • ¹H NMR: Reveals the proton environment and coupling constants.

    • 2D NMR (COSY, HSQC, HMBC): Used to assign proton and carbon signals unequivocally.[2]

¹³C NMR Chemical Shift Data for D-Allose (in D₂O):

AtomChemical Shift (ppm)
C196.131
C276.325 / 73.950 / 73.883 / 69.492
C376.325 / 73.950 / 73.883 / 69.492
C463.869
C576.325 / 73.950 / 73.883 / 69.492
Data sourced from the Biological Magnetic Resonance Bank (BMRB).[6] Note: The multiple values for C2, C3, and C5 represent different tautomers in solution.

Logical Relationship for NMR Signal Assignment:

NMR Signal Assignment Workflow A 1D ¹H NMR C 2D COSY (¹H-¹H Correlation) A->C D 2D HSQC (¹H-¹³C Direct Correlation) A->D B 1D ¹³C NMR B->D E 2D HMBC (¹H-¹³C Long-Range Correlation) C->E D->E F Complete Signal Assignment E->F

Caption: Workflow for complete NMR signal assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of D-Allose-¹³C. Liquid chromatography-mass spectrometry (LC-MS) is often employed for the analysis of sugars.[8][9]

Experimental Protocol for LC-MS Analysis:

  • Chromatography: Liquid chromatography is used to separate the sugar from any impurities.

  • Ionization: Electrospray ionization (ESI) is a common technique for carbohydrates.

  • Mass Analysis: High-resolution mass spectrometry (HRMS) provides accurate mass measurements to confirm the elemental composition and isotopic distribution.[8]

Expected Mass Spectrometry Data for D-Allose-¹³C:

CompoundMolecular FormulaMonoisotopic Mass (Da)
D-AlloseC₆H₁₂O₆180.063388
D-Allose-¹³C₁¹³CC₅H₁₂O₆181.066743
D-Allose-¹³C₆¹³C₆H₁₂O₆186.083568
Computed values based on isotopic masses.[10][11]

This guide provides foundational knowledge for the synthesis and analysis of D-Allose-¹³C. For specific applications, further optimization of the described protocols may be necessary. The provided data and workflows serve as a starting point for researchers entering this field.

References

D-Allose: A Technical Guide to its Natural Abundance, Sources, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide that has garnered significant interest within the scientific community due to its unique physicochemical properties and diverse biological activities. Despite its structural similarity to glucose, D-Allose is not readily metabolized by most organisms, rendering it a low-calorie sweetener. More importantly, it exhibits a range of promising therapeutic effects, including anti-inflammatory, anti-cancer, and cryoprotective properties. This technical guide provides a comprehensive overview of the natural abundance and sources of D-Allose, details on its extraction and quantification, and an in-depth look at its known signaling pathways.

Natural Abundance and Sources of D-Allose

D-Allose is found in trace amounts in a limited number of natural sources, making its extraction for research and commercial purposes challenging. The known natural occurrences of D-Allose are summarized in the table below.

Natural SourceTypeForm of D-AlloseConcentration/Yield
Protea rubropilosa (African shrub)PlantAs a 6-O-cinnamyl glycoside[1]Not specified
Slender speedwell (Veronica filiformis)PlantNot specifiedNot specified
Golden bartoniaPlantNot specifiedNot specified
Potato leaves (Solanum tuberosum)PlantNot specifiedNot specified
Chenille plant (Acalypha hispida)PlantNot specifiedLess than 5% yield from extraction[2]
Ochromas malhamensisFreshwater algaNot specified (unknown absolute configuration)[1]Not specified
Human umbilical cord bloodHumanFree monosaccharide[3][4]Detected at low levels[3][4]
Indian seaweedMarine algaeNot specified[4]Detected at low levels[4]

Due to its scarcity in nature, the primary method for obtaining D-Allose is through biotechnological production, typically involving the enzymatic isomerization of more abundant sugars like D-psicose or D-allulose.[5][6] This approach offers a more sustainable and scalable supply for research and potential therapeutic applications.

Experimental Protocols

Extraction of D-Allose from Plant Material (General Protocol)

While specific protocols for D-Allose extraction from its natural sources are not widely published due to its rarity, a general method for the extraction of non-structural carbohydrates from plant tissues can be adapted. This protocol serves as a foundational methodology that would require optimization for each specific plant matrix.

Objective: To extract soluble monosaccharides, including D-Allose, from plant leaf tissue.

Materials:

  • Fresh or freeze-dried plant leaves

  • 80% ethanol

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Water bath or heating block

  • Rotary evaporator or vacuum concentrator

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Homogenize fresh plant leaves or grind freeze-dried leaves into a fine powder.

  • Extraction: a. Weigh approximately 1-5 g of the prepared plant material into a centrifuge tube. b. Add 20 mL of 80% ethanol to the tube. c. Vortex thoroughly to ensure complete mixing. d. Incubate the mixture in a water bath at 80°C for 1 hour, with intermittent vortexing.

  • Centrifugation: a. Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid plant debris. b. Carefully decant the supernatant, which contains the soluble sugars, into a clean collection tube.

  • Re-extraction (Optional but Recommended): To maximize the yield, the pellet can be re-extracted with another 10 mL of 80% ethanol, and the supernatants can be pooled.

  • Solvent Evaporation: a. Evaporate the ethanol from the pooled supernatant using a rotary evaporator or a vacuum concentrator until the sample is completely dry.

  • Reconstitution and Filtration: a. Reconstitute the dried extract in a known volume of deionized water (e.g., 1-5 mL). b. Filter the reconstituted solution through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: The resulting solution is now ready for quantitative analysis using methods such as HPLC or Capillary Electrophoresis.

Quantification of D-Allose by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify D-Allose in an aqueous sample.

Instrumentation and Columns:

  • HPLC system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

  • Amine-based column (e.g., NH2P-50 4E) or a specialized carbohydrate analysis column.

Mobile Phase and Conditions:

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical starting ratio is 75:25 (acetonitrile:water, v/v).[7]

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of D-Allose standards of known concentrations in deionized water to generate a calibration curve.

  • Sample Analysis: Inject the filtered extract (from the extraction protocol) and the standards into the HPLC system.

  • Data Analysis: Identify the D-Allose peak in the sample chromatogram by comparing its retention time with that of the standards. Quantify the concentration of D-Allose in the sample by interpolating its peak area or height from the calibration curve.

Quantification of D-Allose by Capillary Electrophoresis (CE)

Objective: To separate and quantify D-Allose in the presence of other sugars.

Instrumentation and Capillary:

  • Capillary electrophoresis system with a UV or diode-array detector.

  • Fused-silica capillary.

Electrolyte and Conditions:

  • Background Electrolyte (BGE): A high pH buffer is often used for the separation of underivatized sugars. For example, 36 mM sodium phosphate and 130 mM sodium hydroxide, pH 12.6.

  • Voltage: 15-20 kV.

  • Detection: Indirect UV detection at a wavelength such as 265 nm.

Procedure:

  • Capillary Conditioning: Condition the capillary with sodium hydroxide, water, and the BGE according to the instrument manufacturer's instructions.

  • Standard and Sample Preparation: Prepare standards and samples in the BGE or a compatible buffer.

  • Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

  • Separation and Detection: Apply the separation voltage and monitor the migration of the analytes.

  • Data Analysis: Identify and quantify the D-Allose peak based on its migration time and peak area relative to the standards.

Signaling Pathways Involving D-Allose

Recent research has begun to elucidate the molecular mechanisms through which D-Allose exerts its biological effects, particularly in plants. Two key signaling pathways have been identified.

Inhibition of Gibberellin Signaling

D-Allose has been shown to inhibit the gibberellin (GA) signaling pathway in plants like rice, leading to growth inhibition. This process is dependent on the initial phosphorylation of D-Allose by hexokinase.

Gibberellin_Signaling_Inhibition D_Allose D-Allose Hexokinase Hexokinase D_Allose->Hexokinase D_Allose_6_P D-Allose-6-Phosphate Hexokinase->D_Allose_6_P Phosphorylation DELLA_Proteins DELLA Proteins (e.g., SLR1) D_Allose_6_P->DELLA_Proteins Stabilizes/Activates GA_Signaling Gibberellin Signaling DELLA_Proteins->GA_Signaling Inhibits Growth_Inhibition Growth Inhibition GA_Signaling->Growth_Inhibition

Caption: D-Allose inhibits gibberellin signaling via hexokinase-dependent phosphorylation.

Induction of Plant Defense Mechanisms

D-Allose can act as a signaling molecule to trigger defense responses in plants against pathogens. This pathway also involves hexokinase and leads to the production of reactive oxygen species (ROS).

Plant_Defense_Induction D_Allose D-Allose Hexokinase Hexokinase D_Allose->Hexokinase D_Allose_6_P D-Allose-6-Phosphate Hexokinase->D_Allose_6_P Phosphorylation G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) D_Allose_6_P->G6PDH Activates NADPH_Oxidase NADPH Oxidase G6PDH->NADPH_Oxidase Provides NADPH ROS_Production Reactive Oxygen Species (ROS) Production NADPH_Oxidase->ROS_Production Catalyzes Defense_Response Plant Defense Response ROS_Production->Defense_Response Triggers

Caption: D-Allose induces plant defense through a ROS-mediated signaling cascade.

Conclusion

D-Allose remains a fascinating and promising rare sugar with significant potential in various scientific and therapeutic fields. While its natural abundance is limited, ongoing advancements in biotechnology are making it more accessible for research. The elucidation of its signaling pathways, particularly its ability to modulate fundamental cellular processes in plants, opens up new avenues for its application in agriculture and beyond. This technical guide provides a foundational understanding for researchers and professionals seeking to explore the multifaceted nature of D-Allose. Further research is warranted to fully uncover its quantitative presence in nature and to explore its mechanisms of action in mammalian systems.

References

An In-depth Technical Guide on the Application of D-Allose-13C versus Unlabeled D-Allose in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide found in minute quantities in nature.[1] Its unique biological properties, including anti-cancer, anti-inflammatory, and anti-oxidative effects, have garnered significant attention from the research community.[2] Unlike its abundant isomer, D-glucose, D-allose is minimally metabolized, providing almost zero caloric value, which makes it an intriguing candidate for therapeutic and nutraceutical applications.[3][4]

This technical guide delves into the comparative use of unlabeled D-Allose and its stable isotope-labeled counterpart, D-Allose-13C, in biological systems. While unlabeled D-Allose is invaluable for assessing overall physiological and pharmacological effects, this compound is an indispensable tool for elucidating the precise molecular mechanisms, metabolic fate, and pharmacokinetics of this rare sugar. By tracing the path of the 13C atoms, researchers can gain unprecedented insights into how D-Allose interacts with and influences complex biological networks. This guide provides a comprehensive overview of the methodologies, data interpretation, and applications that distinguish these two powerful research tools.

Chapter 1: Physicochemical Properties and Biological Fate

The primary distinction between unlabeled D-Allose and this compound lies in their atomic composition and, consequently, their molecular weight. The incorporation of the stable, non-radioactive 13C isotope allows for its differentiation from the naturally abundant 12C isotope using analytical techniques like mass spectrometry and NMR spectroscopy. Other physicochemical properties such as solubility, chemical reactivity, and stereochemistry are virtually identical, ensuring that the labeled molecule behaves biologically in the same manner as its unlabeled counterpart.

Table 1: Physicochemical Properties of D-Allose and this compound (Uniformly Labeled)

PropertyUnlabeled D-AlloseD-Allose-13C6Data Source(s)
Chemical Formula C6H12O613C6H12O6Standard Chemical Data
Molecular Weight ~180.16 g/mol ~186.10 g/mol Standard Chemical Data
Biological Activity IdenticalIdentical[5]
Caloric Value Near zeroNear zero[1][4]
Metabolic Fate of D-Allose

D-Allose is poorly metabolized in the body. After absorption, a significant portion is excreted unchanged in the urine.[3] Studies in rats and humans have shown high excretion rates, indicating minimal retention or metabolic conversion.[3] This property is central to its low-calorie nature and safety profile.

Ingestion Oral Ingestion of Unlabeled D-Allose Absorption Small Intestine Absorption (e.g., via GLUT5) Ingestion->Absorption Circulation Systemic Circulation Absorption->Circulation Uptake Limited Cellular Uptake Circulation->Uptake Excretion Renal Excretion (Urine) Circulation->Excretion Primary Pathway Metabolism Minimal Intracellular Metabolism Uptake->Metabolism Metabolism->Circulation

Figure 1. Simplified metabolic pathway of unlabeled D-Allose in a biological system.
Metabolic Tracing with this compound

Stable isotope tracing is a powerful technique to follow the journey of a molecule through a biological system.[5] When D-Allose-13C6 is introduced, the heavy carbon atoms act as a "tag." Analytical instruments can detect this mass difference, allowing researchers to distinguish the administered allose and any of its metabolic byproducts from the vast background of endogenous carbon-based molecules. This enables precise quantification of uptake, biodistribution, and conversion into other metabolites, providing a clear picture of its metabolic flux.[6]

cluster_0 Biological System cluster_1 Analysis A This compound (Tracer) B Cellular Uptake A->B C Metabolic Pathways (e.g., Glycolysis, PPP) B->C D Downstream Metabolites-13C (e.g., Lactate-13C) C->D E Mass Spectrometry or NMR D->E F Quantification of 13C Enrichment E->F

Figure 2. Conceptual workflow of metabolic tracing using this compound.

Chapter 2: Applications in Cancer Research

One of the most promising areas of D-Allose research is in oncology. D-Allose has been shown to inhibit the proliferation of various cancer cell lines.[7] The proposed mechanisms include the induction of oxidative stress, cell cycle arrest, and disruption of tumor energy metabolism.[3][8]

Elucidating Anti-Cancer Mechanisms

Unlabeled D-Allose can demonstrate if a cancer cell's growth is inhibited, but this compound can help reveal how. For instance, D-Allose has been found to upregulate the expression of Thioredoxin-interacting protein (TXNIP), a tumor suppressor that inhibits glucose uptake.[9] By using this compound, researchers can definitively trace whether the sugar itself or its metabolites are directly interacting with pathways that regulate TXNIP.

A key anti-cancer mechanism of D-Allose involves the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways like AMPK.[3][10]

Allose D-Allose ROS ↑ Reactive Oxygen Species (ROS) Allose->ROS TXNIP ↑ TXNIP Expression Allose->TXNIP AMPK ↑ AMPK Activation Allose->AMPK Apoptosis Apoptosis ROS->Apoptosis GLUT1 ↓ GLUT1 Expression TXNIP->GLUT1 GlucoseUptake ↓ Glucose Uptake GLUT1->GlucoseUptake Proliferation Cancer Cell Proliferation Inhibition GlucoseUptake->Proliferation Glycolysis ↓ Glycolysis AMPK->Glycolysis Glycolysis->Proliferation

Figure 3. Key signaling pathways affected by D-Allose in cancer cells.

Chapter 3: Experimental Protocols

The choice between unlabeled D-Allose and this compound dictates the experimental design and the required analytical instrumentation.

Protocol 1: In Vitro Cell Proliferation Assay (Unlabeled D-Allose)

This protocol is designed to assess the general effect of D-Allose on cancer cell growth.

  • Cell Culture : Plate human cancer cell lines (e.g., HuH-7, MDA-MB-231) in 96-well plates and culture for 24 hours.[9]

  • Treatment : Replace the medium with fresh medium containing various concentrations of unlabeled D-Allose (e.g., 0-50 mM). Include a no-sugar control and a D-glucose control.

  • Incubation : Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).[7]

  • Viability Assay : Measure cell proliferation using a standard method like the MTT assay or a cell counting kit.[7]

  • Data Analysis : Calculate the percentage of cell growth inhibition relative to the control.

Protocol 2: In Vivo Biodistribution and Pharmacokinetics (this compound)

This protocol uses this compound to determine its absorption, distribution, and clearance in an animal model.

  • Animal Model : Use a relevant animal model, such as mice bearing tumor xenografts.

  • Tracer Administration : Administer a precise dose of D-Allose-13C6 via the desired route (e.g., oral gavage, intraperitoneal, or intravenous infusion).[10][11]

  • Sample Collection : Collect blood, urine, and various tissues (tumor, liver, kidney, brain, etc.) at specific time points post-administration (e.g., 10 min, 30 min, 1h, 4h, 24h).[10][12]

  • Metabolite Extraction : Homogenize tissues and extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

  • LC-MS/MS Analysis : Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify both unlabeled (endogenous) and 13C-labeled D-Allose.

  • Data Analysis : Determine pharmacokinetic parameters (Cmax, Tmax, AUC) and quantify the concentration of this compound per gram of tissue to map its biodistribution.

Start Administer this compound to Animal Model Collect Serial Sampling (Blood, Tissues, Urine) Start->Collect Process Homogenize & Extract Metabolites Collect->Process Analyze LC-MS/MS Analysis Process->Analyze Quantify Quantify 13C Enrichment in Parent Drug & Metabolites Analyze->Quantify Model Pharmacokinetic & Biodistribution Modeling Quantify->Model

Figure 4. Experimental workflow for an in vivo this compound tracer study.

Chapter 4: Data Presentation and Interpretation

Quantitative data from these experiments should be structured for clear comparison.

Unlabeled D-Allose: In Vitro Proliferation Data

The primary output is the dose-dependent effect on cell viability.

Table 2: Effect of Unlabeled D-Allose on Cancer Cell Proliferation (72h Incubation)

Cell LineD-Allose Conc. (mM)% Proliferation (of Control)Data Source(s)
HuH-7 (Hepatocellular Carcinoma)5033.66 ± 2.07%[9]
MDA-MB-231 (Breast Adenocarcinoma)5047.07 ± 8.66%[9]
SH-SY5Y (Neuroblastoma)5047.18 ± 2.66%[9]

Data represents the significant inhibitory effect of D-Allose on the growth of various cancer cell lines.

This compound: In Vivo Biodistribution Data

The key output is the concentration of the tracer in different tissues over time, which is impossible to measure accurately without an isotopic label.

Table 3: Hypothetical Biodistribution of this compound in a Mouse Model 30 Minutes Post-Injection

Tissue13C-Allose Concentration (µg/g tissue)Key Finding
Blood 150.5Rapid systemic circulation
Tumor 85.2Significant accumulation in tumor tissue
Kidney 210.8High concentration, indicating renal clearance route
Liver 45.1Lower accumulation, suggesting limited hepatic metabolism
Brain 5.3Low concentration, suggesting poor blood-brain barrier penetration

This data, obtainable only with this compound, demonstrates not just the presence but the quantity of the administered compound in target and off-target tissues, providing critical information for drug development.

Chapter 5: Analytical Methodologies

Mass Spectrometry (MS)

For 13C tracer studies, LC-MS/MS is the gold standard. It separates compounds by chromatography and then detects them based on their mass-to-charge ratio. The mass difference between D-Allose (m/z ~179 for the [M-H]- ion) and D-Allose-13C6 (m/z ~185) allows for simultaneous, specific, and highly sensitive detection of both forms.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR can also be used to detect the incorporation of the label.[15] While generally less sensitive than MS, NMR provides valuable structural information. It can determine the exact position of the 13C atoms within a metabolite, which can be crucial for deciphering complex metabolic rearrangements.[16]

Conclusion

Unlabeled D-Allose and this compound are complementary, not competing, tools in biological research.

  • Unlabeled D-Allose is ideal for initial screenings, dose-response studies, and assessing overall biological or physiological outcomes (e.g., "Does D-Allose inhibit tumor growth?"). It is cost-effective and requires less specialized analytical equipment.

  • This compound is essential for mechanistic studies, metabolic flux analysis, and definitive pharmacokinetic and biodistribution profiling (e.g., "How is D-Allose taken up by the tumor, where does it go, and what does it become?"). It provides quantitative, unambiguous data that is critical for advancing a compound through the drug development pipeline.

For researchers and drug developers, a comprehensive understanding of a compound's action requires a strategic application of both approaches. The use of stable isotope tracers like this compound represents a sophisticated and powerful method to move beyond correlation and establish causality in complex biological systems.

References

The In Vivo Metabolic Fate of D-Allose-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare hexose and a C3 epimer of D-glucose, has garnered significant interest for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-hypertensive properties. Understanding its metabolic fate is crucial for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of D-Allose, with a specific focus on the use of carbon-13 (¹³C) isotopic labeling as a tool for quantitative analysis. While specific quantitative data for D-Allose-¹³C in vivo are limited in publicly available literature, this guide synthesizes existing knowledge on unlabeled D-Allose and provides detailed experimental protocols adapted from established ¹³C-tracer methodologies to facilitate future research in this area.

Introduction

The study of xenobiotic metabolism is a cornerstone of drug development. Isotopic labeling, particularly with stable isotopes like ¹³C, offers a powerful method to trace the metabolic fate of a compound in vivo without the complications of radioactivity. This guide will detail the current understanding of D-Allose metabolism and provide the necessary methodological framework for conducting in vivo studies using D-Allose-¹³C.

In Vivo Metabolic Fate of D-Allose

Studies on unlabeled D-Allose have provided foundational knowledge about its behavior in biological systems.

Absorption

D-Allose is absorbed from the small intestine primarily via the sodium-dependent glucose cotransporter 1 (SGLT1), the same transporter responsible for glucose uptake. This shared transport mechanism suggests a potential for competitive inhibition with glucose.

Distribution

Following absorption, D-Allose is distributed throughout the body via the bloodstream. Limited evidence from studies on related rare sugars suggests that it may distribute to various tissues.

Metabolism

A key characteristic of D-Allose is its resistance to metabolic degradation. Unlike D-glucose, it is a poor substrate for the glycolytic pathway. The majority of absorbed D-Allose is not metabolized and does not contribute significantly to hepatic energy production.

Excretion

The primary route of elimination for D-Allose is renal excretion. A substantial portion of an orally administered dose is recovered unchanged in the urine.

Quantitative Data Presentation (Illustrative)

Due to the limited availability of specific in vivo quantitative data for D-Allose-¹³C, the following tables are presented as illustrative examples of the types of data that would be generated from the described experimental protocols. The values are hypothetical and based on the known metabolic characteristics of unlabeled D-Allose.

Table 1: Illustrative Biodistribution of D-Allose-¹³C in Rats Following Oral Administration (2 g/kg)

Time PointPlasma (µg/mL)Liver (µg/g tissue)Kidney (µg/g tissue)Urine (cumulative % of dose)
30 min15050805
1 hour2508012020
2 hours180609045
4 hours90304570
8 hours20101585
24 hours< 5< 5< 592

Table 2: Illustrative Analysis of ¹³C-Enrichment in Key Metabolites Following D-Allose-¹³C Administration

MetaboliteTissue¹³C Enrichment (%)Interpretation
D-Allose-6-phosphateLiver< 1%Minimal phosphorylation, indicating low entry into glycolysis.
LactateMuscleNot DetectedNo significant contribution from D-Allose to glycolytic end products.
GlycogenLiverNot DetectedD-Allose is not stored as glycogen.
CitrateLiverNot DetectedNo significant entry of D-Allose-derived carbons into the TCA cycle.

Experimental Protocols

The following protocols are adapted from established methodologies for in vivo stable isotope tracing with ¹³C-glucose and are tailored for a study on the metabolic fate of D-Allose-¹³C.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model.

  • Acclimatization: Animals should be acclimatized for at least one week with controlled

The Cellular Gateway: An In-depth Technical Guide to the Uptake and Transport Mechanisms of D-Allose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Allose, a rare hexose and a C-3 epimer of D-glucose, has garnered significant attention in biomedical research for its unique physiological effects, including anti-proliferative and anti-inflammatory properties. Understanding the mechanisms by which D-Allose enters and influences cells is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the uptake and transport of D-Allose in various cell types. We delve into the specific transporters involved, the kinetics of transport where known, and the downstream signaling pathways modulated by this intriguing sugar. This document synthesizes quantitative data, details key experimental protocols, and presents visual diagrams of the core mechanisms to facilitate a deeper understanding for researchers and professionals in drug development.

Primary Mechanisms of D-Allose Cellular Uptake

The entry of D-Allose into cells is primarily mediated by specific hexose transporters, with selectivity observed across different cell types and tissues. The primary route of intestinal absorption is via the sodium-dependent glucose cotransporter 1 (SGLT1), while its interaction with the facilitative glucose transporters (GLUTs) appears to be more complex and often indirect.

Sodium-Dependent Glucose Cotransporter 1 (SGLT1)

In the small intestine, D-Allose is predominantly absorbed via SGLT1, a key transporter for dietary glucose and galactose.[1] This active transport mechanism utilizes the sodium gradient across the apical membrane of intestinal epithelial cells to move D-Allose into the cell against a concentration gradient.[1] Studies in rats have demonstrated that the specific inhibition of SGLT1 significantly reduces the plasma concentration of orally administered D-Allose.[1] This indicates that SGLT1 is the principal transporter for the intestinal absorption of this rare sugar.[1] In contrast, D-Allose does not appear to be a significant substrate for GLUT5, the primary fructose transporter in the intestine.[1]

Facilitative Glucose Transporters (GLUTs)

The interaction of D-Allose with the GLUT family of transporters is multifaceted. While direct transport of D-Allose by GLUTs appears to be limited in some cell types, its most significant impact is the indirect regulation of GLUT1 expression, particularly in cancer cells.

In V79 Chinese hamster lung fibroblast cells, the uptake of radiolabeled D-Allose was observed to be a slow process that was not inhibited by cytochalasin B, a potent inhibitor of GLUT-mediated transport.[2] This suggests that in these cells, D-Allose may enter via simple diffusion rather than facilitated transport.[2]

Indirect Regulation of GLUT1 Expression

A pivotal mechanism underlying the anti-cancer effects of D-Allose is its ability to downregulate the expression of GLUT1.[3][4][5] This transporter is frequently overexpressed in various cancer cells to meet their high energy demands. D-Allose treatment has been shown to decrease GLUT1 mRNA and protein levels, leading to reduced glucose uptake and subsequent inhibition of cancer cell proliferation.[3][4] This effect is mediated through the upregulation of Thioredoxin-Interacting Protein (TXNIP).[3][4]

Quantitative Data on D-Allose Transport and Effects

The following tables summarize the available quantitative data on the pharmacokinetics of D-Allose and its effects on glucose transport.

Table 1: Pharmacokinetic Parameters of D-Allose in Rats

ParameterD-Allose (2 g/kg BW)D-Allose (2 g/kg BW) + KGA-2727 (SGLT1 inhibitor)Reference
Cmax (mM) 11.1 ± 0.530.983 ± 0.59[1]
Tmax (min) 75.0 ± 8.7120 ± 34[1]

Table 2: Effect of D-Allose on 2-Deoxy-D-Glucose (2-DG) Transport in V79 Fibroblasts

ConditionVmaxKmReference
Control Not specifiedNo change[2]
D-Allose Treatment DecreasedNo change[2]

Table 3: Inhibition of 2-Deoxy-D-Glucose (2-DG) Transport in V79 Fibroblasts

InhibitorKi (mM)Reference
D-Glucose 1.7[2]
D-Allose Not determined[2]

Table 4: Effect of D-Allose on Glucose Uptake in HuH-7 Cancer Cells

ConditionGlucose Uptake (pmol/min/mg protein)Reference
Control 7.81 ± 0.33[4]
D-Allose Treatment 5.33 ± 0.50[4]

Signaling Pathway: D-Allose-Mediated Downregulation of GLUT1

D-Allose exerts its inhibitory effect on glucose uptake in cancer cells through a defined signaling pathway involving the upregulation of TXNIP.

D_Allose_Signaling cluster_cell Cancer Cell D_Allose D-Allose Cell_Membrane TXNIP_up TXNIP Upregulation Cell_Membrane->TXNIP_up Enters Cell GLUT1_exp_down GLUT1 Expression Downregulation TXNIP_up->GLUT1_exp_down Inhibits Glucose_uptake_down Decreased Glucose Uptake GLUT1_exp_down->Glucose_uptake_down Leads to Cancer_growth_inhib Inhibition of Cancer Cell Growth Glucose_uptake_down->Cancer_growth_inhib Results in

Caption: D-Allose signaling pathway leading to inhibition of cancer cell growth.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of D-Allose uptake and its effects.

In Vivo Intestinal Absorption of D-Allose in Rats
  • Animals: Male Wistar rats.

  • Procedure:

    • Rats are fasted overnight.

    • A solution of D-Allose (e.g., 2 g/kg body weight) with or without an SGLT1 inhibitor (e.g., KGA-2727) is administered via oral gavage.

    • Blood samples are collected from the tail vein at multiple time points (e.g., 0, 30, 60, 90, 120, 180 minutes) post-administration.

    • Plasma is separated by centrifugation.

  • Analysis:

    • Plasma samples are deproteinized.

    • The concentration of D-Allose in the plasma is quantified using High-Performance Liquid Chromatography (HPLC).

    • Pharmacokinetic parameters (Cmax, Tmax) are calculated from the concentration-time profile.

Cellular Glucose Uptake Assay
  • Cell Lines: Various cancer cell lines (e.g., HuH-7, MDA-MB-231, SH-SY5Y).

  • Procedure:

    • Cells are seeded in multi-well plates and cultured to the desired confluency.

    • Cells are treated with D-Allose at various concentrations for a specified period (e.g., 24-48 hours).

    • The culture medium is replaced with a glucose-free buffer.

    • A radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, is added to the buffer and incubated for a short period (e.g., 5-10 minutes).

    • The uptake is stopped by washing the cells with ice-cold buffer.

    • Cells are lysed.

  • Analysis:

    • The radioactivity in the cell lysate is measured using a scintillation counter.

    • The protein concentration of the lysate is determined to normalize the uptake values.

    • Glucose uptake is expressed as pmol of 2-deoxy-D-[³H]glucose per minute per milligram of protein.

Western Blot Analysis for GLUT1 and TXNIP Expression
  • Cell Lines: Cancer cell lines of interest.

  • Procedure:

    • Cells are treated with D-Allose as described above.

    • Total protein is extracted from the cells.

    • Protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for GLUT1 and TXNIP. A loading control antibody (e.g., β-actin) is also used.

    • The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Analysis:

    • The protein bands are visualized using a chemiluminescent substrate.

    • The intensity of the bands is quantified using densitometry software.

    • The expression levels of GLUT1 and TXNIP are normalized to the loading control.

Real-Time PCR for GLUT1 and TXNIP mRNA Expression
  • Cell Lines: Cancer cell lines of interest.

  • Procedure:

    • Cells are treated with D-Allose.

    • Total RNA is extracted from the cells.

    • RNA is reverse-transcribed into cDNA.

    • Real-time PCR is performed using specific primers for GLUT1, TXNIP, and a housekeeping gene (e.g., GAPDH).

  • Analysis:

    • The relative mRNA expression levels are calculated using the ΔΔCt method, with the housekeeping gene for normalization.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the effects of D-Allose.

D_Allose_Intestinal_Absorption_Workflow start Start animal_prep Animal Preparation (Fasting Rats) start->animal_prep oral_admin Oral Administration (D-Allose +/- SGLT1 Inhibitor) animal_prep->oral_admin blood_sampling Serial Blood Sampling oral_admin->blood_sampling plasma_sep Plasma Separation blood_sampling->plasma_sep hplc HPLC Analysis of D-Allose Concentration plasma_sep->hplc data_analysis Data Analysis (Cmax, Tmax) hplc->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo intestinal absorption studies of D-Allose.

D_Allose_Cancer_Cell_Workflow cluster_assays Parallel Assays start Start cell_culture Cancer Cell Culture start->cell_culture d_allose_treatment D-Allose Treatment cell_culture->d_allose_treatment glucose_uptake Glucose Uptake Assay (2-DG) d_allose_treatment->glucose_uptake protein_expression Protein Expression Analysis (Western Blot: GLUT1, TXNIP) d_allose_treatment->protein_expression mrna_expression mRNA Expression Analysis (RT-PCR: GLUT1, TXNIP) d_allose_treatment->mrna_expression cell_viability Cell Viability Assay (MTT) d_allose_treatment->cell_viability data_analysis Data Analysis and Mechanism Elucidation glucose_uptake->data_analysis protein_expression->data_analysis mrna_expression->data_analysis cell_viability->data_analysis end End data_analysis->end

Caption: Experimental workflow for investigating the effects of D-Allose on cancer cells.

Conclusion and Future Directions

The current body of research provides a solid foundation for understanding the cellular uptake and transport mechanisms of D-Allose. The primary intestinal transporter has been identified as SGLT1, and a key anti-cancer mechanism involves the TXNIP-mediated downregulation of GLUT1. However, several areas warrant further investigation. The precise transport kinetics (Km, Vmax, and Ki) of D-Allose for SGLT1 and various GLUT isoforms need to be determined to build accurate quantitative models of its cellular disposition. Furthermore, the role of other GLUT transporters (GLUT2, GLUT3, GLUT4, etc.) in D-Allose uptake in different tissues remains to be elucidated. A deeper understanding of the intracellular fate of D-Allose beyond its initial phosphorylation will also be crucial. Continued research in these areas will be instrumental in fully harnessing the therapeutic potential of D-Allose in oncology and other disease areas.

References

D-Allose: A Promising Anti-Cancer Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare hexose, has emerged as a compelling candidate in oncology research due to its demonstrated anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines. This technical guide synthesizes the current understanding of D-Allose's anti-cancer properties, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and providing an overview of relevant experimental protocols. The primary mechanisms include the upregulation of the tumor suppressor Thioredoxin-Interacting Protein (TXNIP), subsequent downregulation of the glucose transporter GLUT1, induction of oxidative stress through the generation of reactive oxygen species (ROS), cell cycle arrest, and modulation of autophagy. This document aims to provide a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of D-Allose.

Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic agents with high efficacy and minimal side effects. D-Allose, a C-3 epimer of D-glucose, is a rare sugar that has garnered significant attention for its unique biological activities, including its potent anti-cancer properties. Unlike its abundant isomer, D-glucose, which fuels the high metabolic demands of tumor cells, D-Allose exhibits inhibitory effects on cancer cell growth. This guide provides an in-depth examination of the molecular mechanisms underpinning the anti-neoplastic effects of D-Allose and presents key experimental findings in a structured format to facilitate further research and development.

Mechanisms of Anti-Cancer Action

D-Allose exerts its anti-cancer effects through a multi-pronged approach, targeting key pathways involved in cancer cell proliferation, metabolism, and survival.

Upregulation of Thioredoxin-Interacting Protein (TXNIP)

A pivotal mechanism of D-Allose's action is the significant induction of Thioredoxin-Interacting Protein (TXNIP) expression.[1][2][3][4][5] TXNIP is a crucial regulator of cellular redox balance and glucose metabolism and acts as a tumor suppressor. In several cancer cell lines, D-Allose treatment leads to a dose-dependent increase in TXNIP mRNA and protein levels.[2][4]

Inhibition of Glucose Transporter 1 (GLUT1) and Glucose Uptake

The upregulation of TXNIP by D-Allose directly leads to the downregulation of Glucose Transporter 1 (GLUT1), a key protein responsible for glucose uptake in many cancer cells.[2][3] By inhibiting GLUT1 expression, D-Allose effectively curtails the cancer cells' primary energy source, leading to metabolic stress and growth inhibition.[2] Studies have confirmed a significant decrease in glucose uptake in cancer cells following D-Allose treatment.[2]

Induction of Reactive Oxygen Species (ROS)

D-Allose treatment has been shown to induce the production of intracellular Reactive Oxygen Species (ROS) in cancer cells.[4][5][6][7] While low levels of ROS can promote cancer cell proliferation, high levels induce oxidative stress, leading to cellular damage and apoptosis. The increase in ROS is a key contributor to the cytotoxic effects of D-Allose.

Cell Cycle Arrest

D-Allose has been observed to induce cell cycle arrest in various cancer cell lines. For instance, in ovarian carcinoma cells, D-Allose treatment leads to a moderate arrest in the G2/M phase of the cell cycle.[8] This arrest is often accompanied by the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27.[8]

Induction of Apoptosis and Autophagy

D-Allose can induce programmed cell death, or apoptosis, in cancer cells. In human ovarian carcinoma cells, D-Allose treatment resulted in an increase in apoptotic cells.[8] Furthermore, D-Allose has been shown to induce autophagy in Lewis lung carcinoma cells. While autophagy can sometimes promote cell survival, in this context, it appears to contribute to a form of autophagic cell death, particularly when combined with autophagy inhibitors like hydroxychloroquine.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the anti-cancer effects of D-Allose.

Table 1: In Vitro Efficacy of D-Allose on Cancer Cell Viability

Cell LineCancer TypeD-Allose Concentration (mM)Treatment DurationReduction in Cell Viability (%)Reference
RT112Bladder Cancer5024 h31.6[4][6]
253JBladder Cancer5024 h31.8[4][6]
J82Bladder Cancer5024 h39.1[4][6]
HuH-7Hepatocellular Carcinoma507 days66.34[2]
MDA-MB-231Breast Adenocarcinoma507 days52.93[2]
SH-SY5YNeuroblastoma507 days52.82[2]
OVCAR-3Ovarian Carcinoma505 daysSignificant Inhibition (exact % not specified)[8]
HSC-3Head and Neck CancerDose-dependent-Dose-dependent decrease[1]
Ca9-22Head and Neck Cancer25-Inhibition noted[1]
MOLT-4FHuman Leukemia1.3 (GI50)-50[9]

Table 2: In Vivo Efficacy of D-Allose on Tumor Growth

Cancer ModelD-Allose AdministrationTreatment DurationTumor Volume Reduction (%)Reference
Bladder Cancer Xenograft (RT112 cells)Oral15 daysSignificant Inhibition (p < 0.05)[6][10]
Head and Neck Cancer Xenograft (HSC-3 cells)-15 days39[1]

Table 3: Effect of D-Allose on Protein Expression and ROS Production

Cell LineParameter MeasuredD-Allose Concentration (mM)ChangeReference
RT112Intracellular ROS50360.2% increase[4][6]
253JIntracellular ROS50203.8% increase[4][6]
J82Intracellular ROS50144% increase[4][6]
HuH-7TXNIP Protein501070.01% increase[2]
MDA-MB-231TXNIP Protein50537.26% increase[2]
SH-SY5YTXNIP Protein50456.36% increase[2]
HuH-7GLUT1 Protein5057.68% decrease[2]
MDA-MB-231GLUT1 Protein5037.42% decrease[2]
SH-SY5YGLUT1 Protein5035.6% decrease[2]
OVCAR-3p21 Protein50Upregulation[8]
OVCAR-3p27 Protein50Upregulation[8]

Experimental Protocols

This section provides a general overview of the key experimental methodologies used to investigate the anti-cancer properties of D-Allose.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Overview:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of D-Allose and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.

    • Calculate the percentage of cell viability relative to the control group.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as TXNIP, GLUT1, p21, and p27.

  • Protocol Overview:

    • Lyse D-Allose-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-TXNIP, anti-GLUT1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol Overview:

    • Harvest D-Allose-treated and control cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.[11][12]

    • Wash the fixed cells to remove the ethanol.

    • Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

    • Stain the cellular DNA with a PI solution.[12][13][14]

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

    • Deconvolute the resulting DNA content histogram to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[15]

  • Protocol Overview:

    • Fix and permeabilize D-Allose-treated and control cells.[16]

    • Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTP (e.g., BrdUTP or FITC-dUTP).[16]

    • Wash the cells to remove unincorporated nucleotides.

    • If an indirect method is used, incubate with a secondary detection reagent (e.g., fluorescently labeled anti-BrdU antibody).

    • Analyze the cells by fluorescence microscopy or flow cytometry to quantify the number of apoptotic (TUNEL-positive) cells.[16]

In Vivo Xenograft Model

Animal models are used to evaluate the in vivo anti-tumor efficacy of D-Allose.

  • Protocol Overview:

    • Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., athymic nude mice).[1]

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer D-Allose (e.g., orally or via intraperitoneal injection) and a vehicle control to the respective groups for a specified duration.[6][10]

    • Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.

    • Calculate the tumor volume using the formula: (length × width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the anti-cancer effects of D-Allose.

D_Allose_Anticancer_Mechanism D_Allose D-Allose TXNIP TXNIP (Thioredoxin-Interacting Protein) D_Allose->TXNIP Induces Upregulation ROS ROS (Reactive Oxygen Species) D_Allose->ROS Induces Production Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) D_Allose->Cell_Cycle_Arrest GLUT1 GLUT1 (Glucose Transporter 1) TXNIP->GLUT1 Inhibits Expression Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Metabolic_Stress Metabolic Stress Glucose_Uptake->Metabolic_Stress Cancer_Cell_Growth Cancer Cell Growth Metabolic_Stress->Cancer_Cell_Growth Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Cycle_Arrest->Cancer_Cell_Growth Inhibits Apoptosis->Cancer_Cell_Growth Inhibits Experimental_Workflow_In_Vitro cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines Treatment D-Allose Treatment (Various Concentrations) Cancer_Cells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WB Western Blot (Protein Expression) Treatment->WB FC Flow Cytometry (Cell Cycle) Treatment->FC TUNEL TUNEL Assay (Apoptosis) Treatment->TUNEL Viability_Data Cell Viability Data MTT->Viability_Data Protein_Data Protein Expression Data WB->Protein_Data Cell_Cycle_Data Cell Cycle Distribution FC->Cell_Cycle_Data Apoptosis_Data Apoptosis Rate TUNEL->Apoptosis_Data Experimental_Workflow_In_Vivo cluster_model Animal Model cluster_treatment Treatment Protocol cluster_endpoint Endpoint Analysis Mice Immunodeficient Mice Injection Subcutaneous Injection of Cancer Cells Mice->Injection Tumor_Growth Tumor Establishment Injection->Tumor_Growth Randomization Randomization into Groups (Treatment vs. Control) Tumor_Growth->Randomization D_Allose_Admin D-Allose Administration (e.g., Oral, IP) Randomization->D_Allose_Admin Monitoring Tumor Volume Monitoring D_Allose_Admin->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tumor_Excision Tumor Excision Euthanasia->Tumor_Excision Analysis Histological & Immunohistochemical Analysis Tumor_Excision->Analysis

References

D-Allose and its role in inhibiting cancer cell proliferation.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The rare sugar D-Allose has emerged as a molecule of significant interest in oncology research due to its demonstrated ability to inhibit the proliferation of various cancer cell lines. Unlike its abundant epimer, D-glucose, which fuels the rapid growth of tumors, D-Allose exhibits cytostatic and cytotoxic effects, making it a potential candidate for novel anti-cancer therapies. This technical guide provides a comprehensive overview of the mechanisms of action of D-Allose, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Mechanisms of Action

D-Allose exerts its anti-proliferative effects on cancer cells through a multi-faceted approach, primarily by inducing oxidative stress, modulating cellular metabolism, and triggering cell cycle arrest and apoptosis.[1][2]

A central mechanism of D-Allose action is the upregulation of Thioredoxin Interacting Protein (TXNIP).[1][3] TXNIP is a crucial regulator of cellular redox balance and glucose metabolism. By binding to and inhibiting the antioxidant protein thioredoxin, increased levels of TXNIP lead to an accumulation of reactive oxygen species (ROS) within the cancer cells, creating a state of oxidative stress that can trigger programmed cell death.

Furthermore, the induction of TXNIP by D-Allose has a direct impact on glucose uptake. TXNIP has been shown to negatively regulate the expression of Glucose Transporter 1 (GLUT1), a key protein responsible for transporting glucose into cells.[1][3][4] Cancer cells often overexpress GLUT1 to meet their high energy demands. By inhibiting GLUT1 expression, D-Allose effectively curtails the cancer cells' primary energy source, leading to metabolic stress and inhibition of proliferation.[1][3]

Beyond metabolic interference, D-Allose has been observed to induce cell cycle arrest, primarily at the G1 or G2/M phase, depending on the cancer cell type.[2] This arrest prevents the cells from progressing through the division cycle, thereby halting their proliferation. In several cancer cell lines, D-Allose treatment also leads to the induction of apoptosis, or programmed cell death, a key mechanism for eliminating malignant cells.

Quantitative Data on the Efficacy of D-Allose

The inhibitory effect of D-Allose on cancer cell proliferation has been quantified in various studies. The following tables summarize the key findings across different cancer cell lines.

Cell LineCancer TypeD-Allose Concentration% Inhibition of Cell Viability/ProliferationReference
Bladder Cancer
RT112Bladder Carcinoma50 mM31.6%[5]
253JBladder Carcinoma50 mM31.8%[5]
J82Bladder Carcinoma50 mM39.1%[5]
Hepatocellular Carcinoma
HuH-7Hepatocellular Carcinoma50 mMNot specified, significant inhibition[1]
Breast Cancer
MDA-MB-231Breast Adenocarcinoma50 mMNot specified, significant inhibition[1]
Neuroblastoma
SH-SY5YNeuroblastoma50 mMNot specified, significant inhibition[1]
Leukemia
MOLT-4FT-cell Acute Lymphoblastic Leukemia1300 µM (GI50)50%[6]

Signaling Pathways

The primary signaling pathway affected by D-Allose in cancer cells involves the upregulation of TXNIP and the subsequent downregulation of GLUT1, leading to increased oxidative stress and reduced glucose uptake.

D_Allose_Signaling D_Allose D-Allose Cell Cancer Cell D_Allose->Cell Enters TXNIP TXNIP Expression ↑ Cell->TXNIP ROS Reactive Oxygen Species (ROS) ↑ TXNIP->ROS GLUT1 GLUT1 Expression ↓ TXNIP->GLUT1 Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis ↑ Oxidative_Stress->Apoptosis Glucose_Uptake Glucose Uptake ↓ GLUT1->Glucose_Uptake Proliferation Cell Proliferation ↓ Glucose_Uptake->Proliferation Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture D_Allose_Treatment D-Allose Treatment (Varying Concentrations & Times) Cell_Culture->D_Allose_Treatment MTT_Assay Cell Proliferation Assay (MTT) D_Allose_Treatment->MTT_Assay Western_Blot Protein Expression Analysis (Western Blot for TXNIP, GLUT1) D_Allose_Treatment->Western_Blot Flow_Cytometry Cell Cycle & Apoptosis Analysis (Flow Cytometry) D_Allose_Treatment->Flow_Cytometry Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

The Metabolic Maze: An In-depth Technical Guide to the Cellular Pathways Affected by D-Allose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare hexose and a C-3 epimer of D-glucose, has garnered significant attention in the scientific community for its diverse biological activities, including anti-proliferative, anti-inflammatory, and antioxidant effects. A key aspect of its mechanism of action lies in its ability to modulate fundamental metabolic pathways, primarily those involved in glucose metabolism. This technical guide provides a comprehensive overview of the current understanding of how D-Allose impacts cellular metabolism, with a focus on glycolysis and glucose uptake. We present quantitative data from key studies in structured tables, detail the experimental protocols used to obtain this data, and provide visualizations of the affected pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Cancer cells and other rapidly proliferating cells exhibit altered metabolic profiles, most notably an increased reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. This metabolic shift makes the glycolytic pathway an attractive target for therapeutic intervention. D-Allose, being a structural analog of D-glucose, enters cells through glucose transporters (GLUTs) and can interfere with glucose metabolism. Its ability to inhibit cancer cell growth and modulate metabolic processes has positioned it as a promising candidate for further investigation in drug development. This guide will delve into the specific metabolic pathways affected by D-Allose, providing the necessary technical details for researchers to build upon existing knowledge.

Impact on Glucose Uptake and Glycolysis

D-Allose has been shown to directly impact the initial steps of glucose metabolism: its uptake into the cell and its subsequent breakdown through glycolysis.

Inhibition of Glucose Uptake

Studies have demonstrated that D-Allose can reduce the uptake of glucose in various cell types, particularly in cancer cells that overexpress glucose transporters. This is partly achieved by downregulating the expression of key glucose transporters like GLUT1.

Table 1: Effect of D-Allose on GLUT1 Protein Levels and Glucose Uptake in Cancer Cell Lines

Cell LineTreatmentGLUT1 Protein Level (% of Control)Glucose Uptake (pmol/min/mg protein)Reference
HuH-7Control1007.81 ± 0.33[1]
50 mM D-Allose42.32 ± 11.415.33 ± 0.50[1]
MDA-MB-231Control100Not Reported[1]
50 mM D-Allose62.58 ± 5.49Not Reported[1]
SH-SY5YControl100Not Reported[1]
50 mM D-Allose64.40 ± 9.43Not Reported[1]

The reduction in glucose uptake is a critical step in the anti-proliferative effects of D-Allose, as it limits the availability of the primary substrate for glycolysis. This effect is mediated, at least in part, by the upregulation of Thioredoxin-interacting protein (TXNIP), a known inhibitor of glucose uptake that can also promote the degradation of GLUT1.[2]

Inhibition of Glycolysis

Beyond limiting glucose entry, D-Allose also directly inhibits the glycolytic pathway. Metabolic flux analysis in cardiomyocytes has shown a significant reduction in glycolysis upon D-Allose treatment.

Table 2: Effect of D-Allose on Glycolysis in Phenylephrine-Stimulated Neonatal Rat Cardiomyocytes

ParameterControlPhenylephrine (PE)PE + D-Allose (10 mM)Reference
Intracellular Glucose (nmol/mg protein)~2.5~5.0~1.5[3]
Glycolysis (mpH/min)~10~20~5[3]
Glycolytic Capacity (mpH/min)~25~35~10[3]

This inhibition of glycolysis leads to a decrease in the production of ATP and essential metabolic intermediates required for cell growth and proliferation.[4]

The Pentose Phosphate Pathway: An Unexplored Frontier

The Pentose Phosphate Pathway (PPP) is a crucial branch of glucose metabolism that runs parallel to glycolysis. It is the primary source of NADPH, which is essential for antioxidant defense and reductive biosynthesis, and produces precursors for nucleotide synthesis. Given that D-Allose inhibits the upper stages of glycolysis, it is plausible that it also affects the flux through the PPP, which utilizes the glycolytic intermediate glucose-6-phosphate as its starting point.

However, to date, there is a notable lack of direct experimental evidence investigating the effect of D-Allose on the PPP. Future research should focus on:

  • Measuring the activity of key PPP enzymes , such as Glucose-6-Phosphate Dehydrogenase (G6PD) and transketolase, in the presence of D-Allose.

  • Quantifying the levels of PPP intermediates , such as ribose-5-phosphate and sedoheptulose-7-phosphate, in D-Allose treated cells using metabolomic approaches.

  • Determining the impact of D-Allose on the cellular NADPH/NADP+ ratio , a critical indicator of cellular redox status.

Understanding the interplay between D-Allose and the PPP will provide a more complete picture of its metabolic effects and could unveil new therapeutic strategies, particularly in diseases characterized by oxidative stress and altered nucleotide metabolism.

Signaling Pathways and Experimental Workflows

The metabolic effects of D-Allose are intricately linked to cellular signaling pathways. The following diagrams illustrate these connections and the workflows used to study them.

D-Allose Signaling Pathway D_Allose D-Allose GLUT1 GLUT1 Transporter D_Allose->GLUT1 Enters cell via Glycolysis Glycolysis D_Allose->Glycolysis Inhibits TXNIP TXNIP Upregulation D_Allose->TXNIP Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Glucose_Uptake->Glycolysis ATP ATP Production Glycolysis->ATP Cell_Growth Cell Growth/Proliferation ATP->Cell_Growth TXNIP->GLUT1 Inhibits expression

Caption: D-Allose enters cells via GLUT1 and inhibits glycolysis. It also upregulates TXNIP, which in turn downregulates GLUT1 expression, further reducing glucose uptake.

Metabolic Flux Analysis Workflow start Culture Cells treatment Treat with D-Allose start->treatment seahorse Seahorse XF Analyzer treatment->seahorse measurement Measure ECAR & OCR seahorse->measurement analysis Data Analysis measurement->analysis results Glycolytic Rate & Capacity analysis->results

Caption: A typical workflow for assessing the impact of D-Allose on cellular glycolysis and mitochondrial respiration using a Seahorse XF Analyzer.

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for GLUT1 and TXNIP Expression

This protocol is adapted from the study by Noguchi et al. (2016).[1]

  • Cell Culture and Treatment:

    • Culture human cancer cell lines (e.g., HuH-7, MDA-MB-231, SH-SY5Y) in appropriate media supplemented with 10% fetal bovine serum.

    • Treat cells with varying concentrations of D-Allose (e.g., 0, 10, 25, 50 mM) for a specified period (e.g., 7 days).

  • Protein Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GLUT1 and TXNIP overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Densitometry Analysis:

    • Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).

    • Normalize the expression of the target proteins to the loading control.

Glucose Uptake Assay

This protocol is a general method for measuring glucose uptake using a radiolabeled glucose analog.

  • Cell Culture and Treatment:

    • Seed cells in 12-well plates and grow to confluence.

    • Treat cells with D-Allose as described in the Western blot protocol.

  • Glucose Uptake Measurement:

    • Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate cells in KRH buffer containing 0.5 µCi/mL of 2-deoxy-D-[3H]glucose for 10 minutes at 37°C.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells with 0.1 N NaOH.

    • Measure the radioactivity in the cell lysates using a liquid scintillation counter.

    • Determine the protein concentration of the lysates to normalize the radioactivity counts.

Metabolic Flux Analysis

This protocol is based on the methodology described by Akumwami et al. (2024).[3]

  • Cell Culture and Treatment:

    • Seed neonatal rat cardiomyocytes on Seahorse XF cell culture microplates.

    • Stimulate cells with phenylephrine (PE) and treat with D-Allose.

  • Seahorse XF Assay:

    • Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine, pH 7.4, and incubate in a non-CO2 incubator for 1 hour.

    • Perform a Seahorse XF Glycolysis Stress Test by sequentially injecting glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor).

    • Measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) in real-time.

  • Data Analysis:

    • Calculate key parameters of glycolysis including:

      • Glycolysis: The ECAR rate after glucose injection.

      • Glycolytic Capacity: The maximum ECAR rate after oligomycin injection.

      • Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.

    • Normalize the data to the cell number or protein concentration.

Conclusion and Future Directions

D-Allose demonstrates significant potential as a modulator of cellular metabolism, primarily through its inhibitory effects on glucose uptake and glycolysis. The data presented in this guide highlight its ability to reduce the expression of GLUT1 and impede the glycolytic flux in various cell types. These actions contribute to its observed anti-proliferative effects, particularly in cancer cells.

A significant knowledge gap remains concerning the impact of D-Allose on the Pentose Phosphate Pathway. Elucidating this relationship is a critical next step for the field. Future research employing metabolomic and enzymatic analyses will be instrumental in mapping the complete metabolic footprint of D-Allose. A thorough understanding of how D-Allose influences the intricate network of glycolysis and the PPP will be invaluable for the rational design of novel therapeutic strategies targeting metabolic vulnerabilities in disease.

References

An In-Depth Technical Guide on the Stability and Degradation of D-Allose-¹³C In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability and degradation of D-Allose, with a specific focus on its ¹³C labeled counterpart, D-Allose-¹³C. Given the limited direct research on D-Allose-¹³C, this guide synthesizes available data on D-Allose and its close isomer, D-allulose, to provide a robust framework for researchers. It includes detailed experimental protocols, quantitative data where available, and visualizations of relevant biological pathways.

Introduction to D-Allose

D-Allose is a rare aldohexose sugar, an epimer of D-glucose at the C3 position. It has garnered significant interest in the scientific community for its potential therapeutic applications, including anti-inflammatory, anti-proliferative, and cytoprotective effects. The use of isotopically labeled D-Allose, such as D-Allose-¹³C, is invaluable for tracing its metabolic fate and understanding its mechanism of action in vitro and in vivo. This guide serves as a critical resource for designing and conducting stability and degradation studies of this promising molecule.

In Vitro Stability of D-Allose

Direct quantitative data on the stability of D-Allose under various pH and temperature conditions is limited in publicly available literature. However, studies on its enzymatic production and the stability of its isomer, D-allulose, provide valuable insights.

Expected Stability:

Based on data from related compounds, D-Allose is expected to be relatively stable under physiological pH and temperature. Studies on the enzymatic production of D-allose from D-allulose by glucose isomerase have been optimized at pH 8.0 and 60°C, suggesting a degree of stability at these conditions. Furthermore, D-allulose has been shown to be highly stable in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), indicating it is not prone to acid or enzymatic degradation in the gastrointestinal tract.[1] While not direct evidence, this suggests that D-Allose may exhibit similar stability.

Table 1: Expected In Vitro Stability of D-Allose

ConditionExpected StabilityRationale
pH Stable in a neutral to slightly alkaline range (pH 7-8). Potential for degradation at highly acidic or alkaline pH.Optimal enzymatic production of D-allose occurs at pH 8.0. General sugar chemistry suggests instability at extreme pH values.
Temperature Stable at physiological temperature (37°C). Degradation may occur at elevated temperatures.Enzymatic production studies show stability up to 60°C, with decreased stability at higher temperatures.
Simulated Gastric Fluid (SGF) Expected to be stable.Based on the high stability of its isomer, D-allulose, in SGF.[1]
Simulated Intestinal Fluid (SIF) Expected to be stable.Based on the high stability of its isomer, D-allulose, in SIF.[1]
Experimental Protocol: In Vitro Stability of D-Allose-¹³C

This protocol is designed to assess the stability of D-Allose-¹³C under various in vitro conditions.

Objective: To determine the degradation kinetics and identify potential degradation products of D-Allose-¹³C at different pH values and temperatures, and in simulated gastric and intestinal fluids.

Materials:

  • D-Allose-¹³C

  • Buffers: pH 4.0 (acetate), pH 7.4 (phosphate), pH 8.0 (Tris)

  • Simulated Gastric Fluid (SGF), USP

  • Simulated Intestinal Fluid (SIF), USP

  • Incubators set at 25°C, 37°C, and 50°C

  • LC-MS/MS or GC-MS system

  • Quenching solution (e.g., ice-cold methanol)

Procedure:

  • Prepare stock solutions of D-Allose-¹³C in the respective buffers, SGF, and SIF to a final concentration of 1 mg/mL.

  • Aliquot the solutions into vials for each time point and condition.

  • Incubate the vials at the specified temperatures (25°C, 37°C, and 50°C).

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the respective vial and immediately quench the reaction by adding it to a tube containing ice-cold methanol.

  • Analyze the samples by a validated LC-MS/MS or GC-MS method to quantify the remaining D-Allose-¹³C and identify any degradation products.

  • Calculate the percentage of D-Allose-¹³C remaining at each time point relative to the initial concentration (t=0).

  • Determine the degradation rate constant and half-life for each condition.

In Vivo Degradation and Metabolism of D-Allose

The in vivo fate of D-Allose is not extensively characterized. However, studies on D-allulose indicate that it is poorly metabolized and largely excreted unchanged in the urine. It is plausible that D-Allose follows a similar pattern of limited metabolism and renal excretion.

Experimental Protocol: In Vivo ADME of D-Allose-¹³C in Rodents

This protocol outlines a study to determine the absorption, distribution, metabolism, and excretion (ADME) of D-Allose-¹³C in a rat model.

Objective: To characterize the pharmacokinetic profile and metabolic fate of D-Allose-¹³C following oral administration to rats.

Materials:

  • D-Allose-¹³C

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Metabolic cages for separate collection of urine and feces

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • LC-MS/MS or GC-MS system for analysis of biological samples

Procedure:

  • Dosing: Administer a single oral dose of D-Allose-¹³C (e.g., 10 mg/kg) to a group of fasted rats.

  • Blood Sampling: Collect blood samples from the tail vein at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Process the blood to obtain plasma.

  • Excreta Collection: House the rats in metabolic cages and collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Tissue Distribution (optional): At the end of the study (e.g., 48 hours), euthanize the animals and collect major organs (liver, kidneys, intestine, brain, etc.) to assess tissue distribution.

  • Sample Analysis:

    • Plasma and Urine: Analyze directly or after appropriate extraction using a validated LC-MS/MS method to quantify D-Allose-¹³C and any potential metabolites.

    • Feces and Tissues: Homogenize the samples and extract with a suitable solvent. Analyze the extracts by LC-MS/MS or GC-MS.

  • Data Analysis:

    • Calculate pharmacokinetic parameters from the plasma concentration-time profile (e.g., Cmax, Tmax, AUC, half-life).

    • Determine the percentage of the administered dose excreted in urine and feces.

    • Identify and quantify any metabolites present in the biological samples.

Analytical Methodologies for D-Allose-¹³C Quantification

Accurate quantification of D-Allose-¹³C in biological matrices is crucial for stability and ADME studies. Both LC-MS/MS and GC-MS are suitable techniques.

LC-MS/MS Method

Principle: Liquid chromatography separates D-Allose-¹³C from other components in the sample matrix, and tandem mass spectrometry provides sensitive and specific detection.

Sample Preparation:

  • Plasma/Urine: Protein precipitation with acetonitrile or methanol, followed by centrifugation. The supernatant is then diluted and injected.

  • Tissue Homogenates: Homogenization in a suitable buffer, followed by protein precipitation and solid-phase extraction (SPE) to remove interfering substances.

LC Conditions (Example):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column

  • Mobile Phase: Gradient elution with acetonitrile and water containing a small amount of ammonium formate or acetate.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

MS/MS Conditions (Example):

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific fragment ion. For D-Allose-¹³C (assuming one ¹³C label), the transition would be from m/z 180.06 to a characteristic fragment. The exact masses will depend on the number and position of the ¹³C labels.

GC-MS Method

Principle: Gas chromatography separates volatile derivatives of D-Allose-¹³C, which are then detected by mass spectrometry. This method is particularly useful for tissue analysis.

Sample Preparation and Derivatization:

  • Extraction of sugars from the homogenized tissue.

  • Derivatization to increase volatility, commonly through oximation followed by silylation (e.g., with MSTFA).

GC Conditions (Example):

  • Column: DB-5ms or similar non-polar column.

  • Carrier Gas: Helium.

  • Temperature Program: A gradient from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C).

MS Conditions (Example):

  • Ionization: Electron Ionization (EI).

  • Analysis Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the characteristic fragment ions of the derivatized D-Allose-¹³C.

Signaling Pathways and Biological Interactions

D-Allose has been shown to interact with several key signaling pathways, which likely mediate its therapeutic effects.

Inhibition of Inflammatory Pathways

D-Allose has demonstrated anti-inflammatory properties. While direct studies on D-Allose are emerging, research on D-allulose provides a strong indication that it can inhibit the NF-κB signaling pathway, a central regulator of inflammation.[2][3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression DAllose D-Allose DAllose->IKK inhibits NFkB_nuc NF-κB NFkB_nuc->Inflammation

Caption: D-Allose inhibits the NF-κB inflammatory signaling pathway.

Regulation of Glucose Metabolism and Transporter Expression

D-Allose has been shown to inhibit cancer cell growth by reducing the expression of glucose transporter 1 (GLUT1).[4][5] This is thought to be mediated through the upregulation of Thioredoxin-interacting protein (TXNIP), a known tumor suppressor that can downregulate GLUT1.

G DAllose D-Allose TXNIP TXNIP Expression DAllose->TXNIP upregulates GLUT1 GLUT1 Expression TXNIP->GLUT1 downregulates GlucoseUptake Glucose Uptake GLUT1->GlucoseUptake CellGrowth Cancer Cell Growth GlucoseUptake->CellGrowth

Caption: D-Allose regulates GLUT1 expression and glucose uptake.

Experimental Workflow: Investigating Signaling Pathway Modulation

This workflow outlines the steps to investigate the effect of D-Allose-¹³C on a specific signaling pathway, such as the PI3K/Akt/mTOR pathway.

G CellCulture Cell Culture (e.g., cancer cell line) Treatment Treat with D-Allose-¹³C (various concentrations and times) CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis ProteinQuant Protein Quantification (e.g., BCA assay) Lysis->ProteinQuant WesternBlot Western Blot Analysis (p-Akt, p-mTOR, etc.) ProteinQuant->WesternBlot DataAnalysis Data Analysis and Interpretation WesternBlot->DataAnalysis

Caption: Workflow for studying signaling pathway modulation by D-Allose.

Conclusion

This technical guide provides a foundational understanding of the stability and degradation of D-Allose-¹³C, drawing upon existing knowledge of related rare sugars. The provided experimental protocols offer a starting point for researchers to generate specific data for this promising molecule. Further research is warranted to fully elucidate the in vitro and in vivo characteristics of D-Allose-¹³C to support its development as a potential therapeutic agent. The investigation of its interactions with key signaling pathways will be crucial in understanding its mechanism of action and identifying its therapeutic potential.

References

Safety and Toxicity Profile of D-Allose and its Isotopes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare sugar, has garnered significant interest in the pharmaceutical and food industries due to its unique physiological functions, including anti-cancer, anti-inflammatory, and anti-hypertensive properties. This technical guide provides a comprehensive overview of the safety and toxicity profile of D-Allose and its isotopes, compiled from preclinical and non-clinical studies. The document summarizes quantitative toxicological data, details experimental methodologies for key safety assessments, and visualizes the known signaling pathways influenced by D-Allose. The available data indicates a favorable safety profile for D-Allose, characterized by a high LD50 value and no significant adverse effects in sub-chronic toxicity studies. Information on the specific toxicity of D-Allose isotopes is limited; however, based on the principles of isotopic labeling, significant alterations in toxicological properties are not anticipated for stable isotopes. For radioisotopes, the primary toxicological consideration would be the radioactive nature of the isotope itself. This guide is intended to be a valuable resource for researchers and professionals involved in the development and application of D-Allose.

Introduction

D-Allose is a C-3 epimer of D-glucose, found in limited quantities in nature.[1] Its potential therapeutic applications have led to increased research into its biological activities and safety. Understanding the toxicological profile of D-Allose is crucial for its development as a potential therapeutic agent or functional food ingredient. This guide provides an in-depth analysis of the existing safety and toxicity data for D-Allose and discusses the toxicological considerations for its isotopic variants.

Quantitative Toxicity Data

The acute and sub-chronic toxicity of D-Allose has been evaluated in rodent models. The key quantitative data are summarized in the table below.

Parameter Species Route of Administration Value Reference
LD50 (Lethal Dose, 50%)RatOral20.5 g/kg body weight[2][3][4]
NOAEL (No-Observed-Adverse-Effect Level)RatOral (90-day study)5,000 mg/kg/day[No direct citation available, inferred from general safety statements]
Sub-chronic Toxicity (6 months)RatOral (in diet)No abnormal values in serum chemical and hematological tests[3][5]

Experimental Protocols for Key Toxicity Studies

Detailed methodologies are essential for the replication and validation of toxicological studies. This section outlines the protocols for key in vivo and in vitro toxicity assays relevant to the safety assessment of D-Allose.

Acute Oral Toxicity Study (LD50)

The acute oral toxicity of D-Allose was determined in rats. The LD50 value was calculated using the Behrens-Karber method.

  • Test System: Male Wistar rats.

  • Administration: A single oral dose of D-Allose was administered via gavage.

  • Observation Period: Animals were observed for clinical signs of toxicity and mortality for 48 hours post-dosing.

  • Endpoint: The LD50 value was calculated based on the mortality data.

Sub-chronic Oral Toxicity Study

A sub-chronic toxicity study was conducted to evaluate the effects of repeated oral administration of D-Allose over a 6-month period in rats.

  • Test System: Male Wistar rats.

  • Administration: D-Allose was mixed into the diet at various concentrations.

  • Duration: 6 months.

  • Parameters Monitored: Body weight, food consumption, clinical signs of toxicity.

  • Terminal Procedures: At the end of the study, blood samples were collected for hematological and serum biochemical analysis. Organs were weighed and subjected to histopathological examination.

Genotoxicity Assays

This test evaluates the potential of a substance to induce gene mutations in bacteria.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[1][6]

  • Method: The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[6]

    • The test substance, bacterial culture, and S9 mix (or buffer for the non-activated system) are combined in molten top agar.

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[6]

This assay assesses the potential of a substance to cause structural chromosomal damage in mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[7][8][9]

  • Method:

    • Cell cultures are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) with and without S9 mix, and for a continuous period (e.g., 24 hours) without S9 mix.[9]

    • A metaphase-arresting agent (e.g., colcemid) is added to the cultures.

    • Cells are harvested, fixed, and stained.

  • Endpoint: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[7][10]

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.

  • Test System: Typically mice or rats.[11][12][13]

  • Method:

    • Animals are administered the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels.[14]

    • Bone marrow is typically sampled 24 and 48 hours after the last administration.[11]

    • The bone marrow is flushed, and smears are prepared on microscope slides.

    • The slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis. A significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxicity.[11][14]

Signaling Pathways Modulated by D-Allose

D-Allose has been shown to influence several key signaling pathways, primarily in the context of its anti-cancer effects. These pathways are visualized below using the DOT language.

D-Allose Induced Anti-Cancer Signaling Pathway

D-Allose exhibits anti-proliferative effects in cancer cells through the upregulation of Thioredoxin-interacting protein (TXNIP), leading to increased intracellular reactive oxygen species (ROS), cell cycle arrest, and apoptosis.

G D-Allose D-Allose TXNIP TXNIP D-Allose->TXNIP Upregulates ROS ROS TXNIP->ROS Increases Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) ROS->Cell Cycle Arrest (G1) Apoptosis Apoptosis ROS->Apoptosis Proliferation Proliferation Cell Cycle Arrest (G1)->Proliferation Apoptosis->Proliferation

D-Allose anti-cancer signaling pathway.
D-Allose and mTOR Signaling in Autophagy

In some cancer cells, D-Allose can suppress the mTOR signaling pathway, a key regulator of autophagy.

G D-Allose D-Allose mTOR Signaling mTOR Signaling D-Allose->mTOR Signaling Suppresses Autophagy Autophagy mTOR Signaling->Autophagy

D-Allose effect on mTOR and autophagy.
D-Allose and MAPK/p38-MAPK Signaling

D-Allose has been observed to influence the MAPK signaling pathway, including the phosphorylation of p38-MAPK, which can be involved in various cellular responses including inflammation and stress.

G D-Allose D-Allose MAPK Pathway MAPK Pathway D-Allose->MAPK Pathway Modulates p38-MAPK Phosphorylation p38-MAPK Phosphorylation MAPK Pathway->p38-MAPK Phosphorylation Cellular Responses Cellular Responses p38-MAPK Phosphorylation->Cellular Responses

D-Allose modulation of MAPK signaling.
D-Allose and NF-κB Signaling

D-allulose, a related rare sugar, has been shown to suppress NF-κB mediated inflammation. While direct evidence for D-Allose is less clear, it is a plausible pathway for its observed anti-inflammatory effects.

G Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Activates D-Allose D-Allose D-Allose->NF-κB Pathway Suppresses Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Induces

Potential role of D-Allose in NF-κB signaling.

Safety and Toxicity of D-Allose Isotopes

There is a lack of specific toxicological studies on isotopically labeled D-Allose. However, general principles of isotope toxicology can be applied.

  • Stable Isotopes (e.g., Deuterium, Carbon-13): The substitution of hydrogen with deuterium or carbon-12 with carbon-13 is not expected to significantly alter the toxicological profile of D-Allose.[15] The primary effect of deuteration is the kinetic isotope effect, which can slow down metabolic processes involving the cleavage of carbon-hydrogen bonds. This may alter the pharmacokinetics of the molecule but is unlikely to introduce new toxicities. The safety of carbon-13 labeled compounds is well-established, and they are used in metabolic studies in humans.[16][17]

  • Radioisotopes (e.g., Fluorine-18): For radiolabeled D-Allose, such as 18F-labeled analogues used in positron emission tomography (PET), the primary toxicological concern is the radioactivity itself and the associated radiation dose to tissues, rather than the chemical toxicity of the modified sugar.[18][19] Studies on 18F-labeled D-Allose have focused on its biodistribution and metabolic stability for imaging purposes, with no significant uptake in bone, indicating a lack of de-fluorination which would be a toxicity concern.[18]

Conclusion

The available evidence suggests that D-Allose has a low order of acute and sub-chronic toxicity in animal models. Its mechanism of action in exerting anti-cancer effects involves the modulation of key signaling pathways related to oxidative stress, cell cycle regulation, and apoptosis. While specific toxicity data for D-Allose isotopes are not available, significant toxicological differences are not anticipated for stable isotopes, and the toxicity of radioisotopes is primarily related to their radioactivity. Further research, including comprehensive genotoxicity and chronic toxicity studies, would be beneficial to fully establish the safety profile of D-Allose for its potential therapeutic and commercial applications. This guide provides a foundational understanding of the current knowledge on the safety and toxicity of D-Allose, serving as a valuable resource for the scientific and drug development communities.

References

The Application of D-Allose-13C in Elucidating Rare Sugar Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare hexose and a C-3 epimer of D-glucose, has garnered significant attention in recent years for its diverse and potent biological activities.[1] These include anti-cancer, anti-inflammatory, and immunosuppressive effects, positioning it as a promising candidate for therapeutic development.[1][2] Despite growing interest, the precise molecular mechanisms underpinning its metabolic fate and signaling cascades remain partially understood. The application of stable isotope labeling, specifically with Carbon-13 (¹³C), offers a powerful methodology to trace the metabolic journey of D-Allose within cellular systems, providing unprecedented insights into its mechanism of action. This technical guide provides a comprehensive overview of the potential applications of D-Allose-¹³C in rare sugar research, detailing experimental protocols and data presentation for researchers in academia and industry.

Metabolic Fate and Signaling Pathways of D-Allose

D-Allose exerts its biological effects through intricate signaling pathways, often initiated by its phosphorylation by hexokinase. Understanding the subsequent metabolic transformations and signaling events is crucial for harnessing its therapeutic potential.

D-Allose in Cancer Metabolism

In various cancer cell lines, D-Allose has been shown to inhibit cell proliferation.[3] This effect is partly attributed to its ability to induce the expression of Thioredoxin Interacting Protein (TXNIP), a known tumor suppressor.[4][5] The upregulation of TXNIP leads to the downregulation of glucose transporter 1 (GLUT1), thereby reducing glucose uptake and arresting the cell cycle in the G1 phase.[4][5]

The proposed signaling pathway for the anti-cancer effects of D-Allose is depicted below:

G D-Allose Signaling in Cancer Cells D-Allose D-Allose Hexokinase Hexokinase D-Allose->Hexokinase D-Allose-6-Phosphate D-Allose-6-Phosphate Hexokinase->D-Allose-6-Phosphate Phosphorylation TXNIP_upregulation TXNIP Upregulation D-Allose-6-Phosphate->TXNIP_upregulation GLUT1_downregulation GLUT1 Downregulation TXNIP_upregulation->GLUT1_downregulation Glucose_uptake_inhibition Glucose Uptake Inhibition GLUT1_downregulation->Glucose_uptake_inhibition Cell_cycle_arrest G1 Cell Cycle Arrest Glucose_uptake_inhibition->Cell_cycle_arrest Cancer_cell_growth_inhibition Cancer Cell Growth Inhibition Cell_cycle_arrest->Cancer_cell_growth_inhibition

D-Allose anti-cancer signaling pathway.
D-Allose in Plant Signaling

In plants, D-Allose has been identified as an inhibitor of gibberellin (GA) signaling, a crucial pathway for plant growth and development. This inhibition is also dependent on hexokinase activity.[6] D-Allose treatment leads to the downregulation of GA-responsive genes.[6][7]

The signaling pathway for D-Allose-mediated suppression of gibberellin signaling is as follows:

G D-Allose Mediated Suppression of Gibberellin Signaling D-Allose D-Allose Hexokinase Hexokinase D-Allose->Hexokinase D-Allose-6-Phosphate D-Allose-6-Phosphate Hexokinase->D-Allose-6-Phosphate Phosphorylation Gibberellin_Signaling Gibberellin Signaling D-Allose-6-Phosphate->Gibberellin_Signaling GA_Responsive_Genes GA-Responsive Gene Expression Gibberellin_Signaling->GA_Responsive_Genes Plant_Growth Plant Growth GA_Responsive_Genes->Plant_Growth

D-Allose suppression of gibberellin signaling.

Quantitative Data on D-Allose Effects

The following tables summarize quantitative data from studies on the biological effects of D-Allose.

Table 1: Inhibitory Effects of D-Allose on Cancer Cell Lines

Cell LineCancer TypeD-Allose Concentration (mM)Growth Inhibition (%)Reference
HuH-7Hepatocellular Carcinoma50~50[4]
MDA-MB-231Breast Adenocarcinoma50~40[4]
SH-SY5YNeuroblastoma50~35[4]

Table 2: Effect of D-Allose on Gibberellin-Responsive Gene Expression in Rice

GeneFunctionD-Allose TreatmentChange in ExpressionReference
OsGA20ox2GA biosynthesis+Downregulated[6]
OsGA3ox2GA biosynthesis+Downregulated[6]
α-amylaseGA response+Downregulated[6]

Experimental Protocols for D-Allose-¹³C Research

The following are detailed methodologies for key experiments utilizing D-Allose-¹³C to investigate its metabolic fate and signaling effects. These protocols are adapted from established methods for ¹³C-metabolic flux analysis.[8][9][10]

Protocol 1: Synthesis of D-Allose-¹³C

The synthesis of uniformly labeled D-Allose-¹³C ([U-¹³C₆]-D-Allose) can be achieved through chemo-enzymatic methods.[2] A general workflow is presented below.

G Chemo-enzymatic Synthesis of D-Allose-13C Start [U-13C6]-D-Glucose Step1 Enzymatic Oxidation Start->Step1 Step2 Chemical Reduction Step1->Step2 Step3 Hydrogenation Step2->Step3 End [U-13C6]-D-Allose Step3->End

D-Allose-¹³C Synthesis Workflow.

Methodology:

  • Starting Material: Uniformly labeled [U-¹³C₆]-D-Glucose.

  • Enzymatic Oxidation: Employ a glycoside 3-oxidase to selectively oxidize the C-3 position of the glucose derivative.

  • Chemical Reduction: Utilize a stereoselective reducing agent, such as LS-selectride, to reduce the C-3 ketone, yielding the allose configuration.

  • Deprotection: If protecting groups are used, perform hydrogenation to yield the final [U-¹³C₆]-D-Allose product.

  • Purification and Verification: Purify the product using chromatography and verify its identity and isotopic enrichment using NMR and mass spectrometry.

Protocol 2: ¹³C-Metabolic Flux Analysis (MFA) of D-Allose

This protocol outlines the steps for tracing the metabolic fate of D-Allose-¹³C in a cellular system.

G 13C-Metabolic Flux Analysis Workflow Start Cell Culture Step1 Labeling with this compound Start->Step1 Step2 Metabolite Extraction Step1->Step2 Step3 LC-MS/MS or GC-MS Analysis Step2->Step3 Step4 Data Analysis Step3->Step4 End Metabolic Flux Map Step4->End

Workflow for ¹³C-MFA of D-Allose.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells of interest to a steady state in a defined medium.

    • Replace the medium with one containing a known concentration of [U-¹³C₆]-D-Allose.

    • Incubate for a defined period to allow for cellular uptake and metabolism of the labeled sugar.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by, for example, washing with ice-cold saline and adding cold methanol.

    • Extract metabolites using a suitable solvent system (e.g., 80% methanol).

  • Analytical Detection:

    • Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • For phosphorylated intermediates like D-Allose-6-phosphate, hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry is recommended.[11]

  • Data Analysis:

    • Identify and quantify the mass isotopologues of D-Allose and its downstream metabolites.

    • Correct for the natural abundance of ¹³C.

    • Utilize computational software to model the metabolic network and estimate intracellular fluxes.

Conclusion

The use of D-Allose-¹³C as a metabolic tracer is a critical next step in rare sugar research. By enabling the precise tracking of its metabolic fate and its influence on interconnected signaling pathways, this approach will provide invaluable data for drug development professionals and academic researchers. The methodologies outlined in this guide offer a framework for designing and executing experiments that will undoubtedly accelerate our understanding of the therapeutic potential of D-Allose.

References

A Technical Guide to Preliminary Studies on D-Allose-¹³C in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects.[1][2][3] Its potential as a therapeutic agent is largely attributed to its ability to modulate cellular metabolism and key signaling pathways.[1][2] While the effects of D-Allose have been explored, the precise mechanisms of its uptake, metabolic fate, and flux through various cellular pathways remain to be fully elucidated.

Stable isotope tracing, utilizing molecules like ¹³C-labeled glucose, is a powerful technique for mapping metabolic pathways and quantifying metabolic fluxes.[4][5][6] Applying this methodology to D-Allose, specifically through the use of D-Allose-¹³C, would provide unprecedented insight into its mechanism of action. This technical guide synthesizes the current understanding of D-Allose metabolism and proposes a framework for conducting preliminary studies using D-Allose-¹³C, addressing the existing gap in the literature. Although direct studies using D-Allose-¹³C are not yet prevalent, this guide provides a foundational methodology based on established protocols for D-Allose treatment and ¹³C-labeled substrate tracing.

Known Effects of D-Allose on Cellular Metabolism and Signaling

D-Allose exerts its biological effects by intervening in several critical cellular processes. In cancer cells, it has been shown to inhibit growth by inducing cell cycle arrest and promoting apoptosis.[2][7][8] These effects are linked to its ability to interfere with glucose metabolism and modulate redox homeostasis.

Impact on Glucose Metabolism and Transport

Cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. D-Allose has been shown to counteract this by:

  • Reducing Glucose Transporter (GLUT) Expression: D-Allose treatment decreases the expression of GLUT1, a key transporter responsible for glucose uptake in many cancer cells.[7][8] This reduction in glucose availability starves cancer cells of their primary energy source.

  • Inhibiting Glycolysis: By competing with D-glucose, D-Allose can inhibit glycolysis, leading to decreased intracellular ATP levels.[9][10]

Modulation of Key Signaling Pathways

D-Allose influences several signaling pathways that are crucial for cell survival, proliferation, and stress response.

  • Thioredoxin-Interacting Protein (TXNIP) Upregulation: A primary mechanism of D-Allose action is the significant induction of TXNIP.[7][8][10] TXNIP is a tumor suppressor that inhibits the antioxidant function of thioredoxin, leading to an increase in intracellular reactive oxygen species (ROS).[11] This oxidative stress can trigger apoptosis in cancer cells.

  • AMP-Activated Protein Kinase (AMPK) Activation: D-Allose treatment leads to the activation of AMPK, a key sensor of cellular energy status.[10] Activated AMPK can inhibit anabolic pathways and promote catabolic processes to restore energy balance.

  • p38-MAPK Pathway: The phosphorylation of p38-MAPK is an early event following D-Allose administration, preceding AMPK activation and TXNIP upregulation.[10]

The following diagram illustrates the proposed signaling cascade initiated by D-Allose in cancer cells.

G D-Allose Signaling Pathway in Cancer Cells D_Allose D-Allose GLUT1 GLUT1 Expression D_Allose->GLUT1 Inhibits p38_MAPK p38-MAPK Phosphorylation D_Allose->p38_MAPK Induces TXNIP TXNIP Upregulation D_Allose->TXNIP Strongly Induces Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Cell_Growth Cancer Cell Growth GLUT1->Cell_Growth Inhibit Glucose_Uptake->Cell_Growth Supports AMPK AMPK Activation p38_MAPK->AMPK ROS Intracellular ROS TXNIP->ROS Increases TXNIP->Cell_Growth Inhibit AMPK->TXNIP Apoptosis Apoptosis ROS->Apoptosis Promotes Apoptosis->Cell_Growth Inhibit

D-Allose Signaling Pathway in Cancer Cells

Quantitative Data on D-Allose Efficacy

The following tables summarize quantitative data from studies on bladder cancer (BC) cell lines, demonstrating the dose-dependent effects of D-Allose.

Table 1: Effect of D-Allose on Bladder Cancer Cell Viability

Cell Line D-Allose Conc. (mM) Treatment Duration (h) Cell Viability (%) (mean ± SD) p-value Reference
RT112 50 24 68.4 ± 1.9 < 0.0001 [11]
253J 50 24 68.2 ± 2.2 0.0003 [11]

| J82 | 50 | 24 | 60.9 ± 3.4 | 0.0012 |[11] |

Table 2: Effect of D-Allose on Intracellular ROS Levels in Bladder Cancer Cells

Cell Line D-Allose Conc. (mM) Treatment Duration (h) Increase in ROS (%) vs. Control (mean ± SD) p-value Reference
RT112 50 1 360.2 ± 1.7 < 0.0001 [11]
253J 50 1 203.8 ± 7.9 0.0004 [11]

| J82 | 50 | 1 | 144.0 ± 1.8 | < 0.0001 |[11] |

Proposed Experimental Protocol for D-Allose-¹³C Metabolic Tracing

This section outlines a detailed methodology for tracing the metabolic fate of D-Allose-¹³C in a cancer cell line. This protocol is a composite based on standard practices for ¹³C metabolic flux analysis and published methods for D-Allose treatment.[11][12][13][14]

Materials and Reagents
  • Cell Line: Human cancer cell line known to be sensitive to D-Allose (e.g., HuH-7, MDA-MB-231, RT112).[8][11]

  • Isotope Tracer: Uniformly labeled D-Allose-¹³C₆ (custom synthesis may be required).

  • Culture Medium: Glucose-free DMEM or RPMI-1640.

  • Other Reagents: Dialyzed fetal bovine serum (dFBS), antibiotics, PBS, trypsin, quenching solution (e.g., 80% methanol at -80°C), lysis buffer.

  • Instrumentation: LC-MS/MS (e.g., QTRAP 5500), cell counter, incubator.

Experimental Procedure
  • Cell Culture and Seeding:

    • Culture cells in standard glucose-containing medium to 80-90% confluency.

    • Seed cells in 6-well plates at a density to achieve ~50% confluency at the time of labeling. Allow cells to attach for 24 hours.

  • Isotope Labeling:

    • Aspirate the standard medium and wash cells once with pre-warmed PBS.

    • Replace with the experimental medium: glucose-free DMEM supplemented with dFBS, antibiotics, and D-Allose-¹³C₆ at a desired concentration (e.g., 10-50 mM, based on prior dose-response studies).[11]

    • Incubate cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the medium.

    • Wash the cell monolayer with ice-cold saline solution.

    • Immediately add a pre-chilled quenching/extraction solution (e.g., 1 mL of 80% methanol) to each well to arrest metabolism and extract metabolites.[14]

    • Scrape the cells in the extraction solution and transfer the lysate to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using an LC-MS/MS system.

    • Employ a suitable chromatography method, such as HILIC, to separate polar metabolites.[14]

    • Use the mass spectrometer in SRM (Selected Reaction Monitoring) or full scan mode to detect the mass isotopologues of downstream metabolites.

    • Analyze for labeled carbon incorporation into key metabolic pathways: glycolysis, pentose phosphate pathway (PPP), and the TCA cycle.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Calculate the Mass Isotopologue Distribution (MID) for each detected metabolite to determine the fractional abundance of each isotopologue.

    • Use the MID data to infer the relative activity of metabolic pathways and the contribution of D-Allose-¹³C to various metabolite pools.

The following diagram outlines the proposed experimental workflow.

G Proposed Experimental Workflow for D-Allose-¹³C Tracing start Seed Cancer Cells in 6-well Plates wash Wash with PBS start->wash labeling Incubate with D-Allose-¹³C₆ Medium (Time Course: 0, 1, 4, 8, 24h) wash->labeling quench Quench Metabolism & Extract Metabolites (Cold 80% Methanol) labeling->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms analysis Data Processing & MID Calculation lcms->analysis end Metabolic Flux Analysis & Pathway Mapping analysis->end

References

Methodological & Application

Application Notes and Protocols for D-Allose-¹³C as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-allose, a rare hexose and a C-3 epimer of D-glucose, has garnered significant interest in biomedical research due to its unique physiological effects, including anti-proliferative, anti-inflammatory, and metabolic regulatory properties[1][2][3]. Unlike its abundant epimer, D-glucose, D-allose is poorly metabolized by most organisms and is largely excreted unchanged[4][5]. However, intracellular phosphorylation to D-allose-6-phosphate can occur, suggesting a potential entry point into cellular metabolism and signaling cascades[2][6]. The use of stably labeled D-Allose-¹³C as a metabolic tracer offers a powerful tool to elucidate its metabolic fate and mechanisms of action.

These application notes provide a comprehensive protocol for utilizing D-Allose-¹³C to trace its metabolic incorporation and understand its influence on cellular pathways. The methodologies outlined are designed for researchers in academic and industrial settings, including those in drug development exploring the therapeutic potential of rare sugars.

Application Notes

Rationale for using D-Allose-¹³C as a Metabolic Tracer:

The fundamental principle behind using D-Allose-¹³C is to track the journey of the carbon atoms from D-allose as they are processed within a biological system[7]. By replacing the naturally abundant ¹²C atoms with the heavier, non-radioactive isotope ¹³C, researchers can distinguish D-allose and its metabolites from the endogenous pool of unlabeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[7][8].

Potential Applications:

  • Metabolic Fate and Biodistribution: Tracing the uptake, distribution, and excretion of D-allose in cell culture or animal models.

  • Identification of Novel Metabolites: Discovering downstream metabolites of D-allose beyond D-allose-6-phosphate.

  • Metabolic Flux Analysis (MFA): Quantifying the rate of D-allose incorporation into various metabolic pathways, providing insights into cellular reprogramming[9].

  • Target Engagement and Mechanism of Action Studies: In drug development, confirming how D-allose or its derivatives interact with metabolic pathways to exert their therapeutic effects[7].

  • Elucidating Signaling Pathways: Investigating how D-allose metabolism influences signaling cascades such as the PI3K-AKT pathway, which is involved in glucose metabolism and cell survival[1].

Experimental Protocols

This section details a generalized protocol for a D-Allose-¹³C metabolic tracing experiment in a mammalian cell line. The protocol can be adapted for in vivo studies with appropriate modifications to the tracer administration and sample collection steps.

1. Experimental Design and Tracer Selection:

  • Objective: Define the biological question. For instance, "To what extent is D-Allose-¹³C incorporated into central carbon metabolism in HEK293 cells?"

  • Tracer: Uniformly labeled D-Allose-¹³C ([U-¹³C₆]-D-Allose) is recommended for comprehensive tracing of all carbon atoms.

  • Cell Line: Select a cell line relevant to the research question (e.g., a cancer cell line to study anti-proliferative effects).

  • Controls: Include parallel cultures with unlabeled D-allose and a vehicle control.

2. Cell Culture and Labeling:

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth during the labeling period.

  • Medium Preparation: Prepare the experimental medium. For precise tracing, a custom medium with known concentrations of all carbon sources is ideal[10]. The medium should contain D-Allose-¹³C at a concentration determined by preliminary dose-response studies.

  • Labeling: Once cells have adhered and are in the exponential growth phase, replace the standard medium with the D-Allose-¹³C-containing medium.

  • Time Course: Harvest cells at various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the kinetics of tracer incorporation.

3. Sample Collection and Metabolite Extraction:

  • Quenching Metabolism: Rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plate[11]. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet protein and cell debris.

  • Sample Storage: Collect the supernatant containing the polar metabolites and store it at -80°C until analysis.

4. Mass Spectrometry Analysis:

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with liquid chromatography (LC) for metabolite separation[12].

  • Chromatography: Employ a suitable LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), for the separation of polar metabolites[11].

  • Data Acquisition: Acquire data in full scan mode to detect all ions and their mass-to-charge ratios (m/z). The incorporation of ¹³C will result in a predictable mass shift for each metabolite[7].

  • Data Analysis: Process the raw data using specialized software to identify metabolites and determine their mass isotopologue distributions (MIDs). The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for a given metabolite[7].

Data Presentation

The quantitative data from a D-Allose-¹³C tracing experiment is typically summarized in tables showing the mass isotopologue distributions (MIDs) of key metabolites. The table below provides a hypothetical example of MIDs for selected metabolites after 24 hours of labeling with [U-¹³C₆]-D-Allose.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
D-Allose-6-phosphate5.23.88.115.525.442.0100.0
Fructose-1,6-bisphosphate85.15.33.22.81.91.00.7
Citrate92.44.11.50.80.60.40.2
Ribose-5-phosphate95.32.51.20.60.30.1-
Alanine98.70.80.30.2---

M+n represents the metabolite with 'n' carbons labeled with ¹³C. The data is hypothetical and for illustrative purposes.

Visualization of Workflows and Pathways

Experimental Workflow for D-Allose-¹³C Metabolic Tracing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output cell_culture Cell Culture tracer_prep Prepare D-Allose-13C Medium labeling Isotopic Labeling tracer_prep->labeling sampling Time-Course Sampling labeling->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS Analysis extraction->lcms data_analysis Data Processing & MID Calculation lcms->data_analysis flux_analysis Metabolic Flux Analysis data_analysis->flux_analysis pathway_mapping Pathway Mapping data_analysis->pathway_mapping

Caption: Experimental workflow for D-Allose-¹³C metabolic tracing.

D-Allose Influence on PI3K-AKT Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS1 IRS1 IR->IRS1 Insulin D_Allose D-Allose D_Allose->IRS1 Upregulates expression PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation

Caption: D-Allose upregulates IRS1 expression, influencing the PI3K-AKT pathway and GLUT4 translocation[1].

References

Application Notes and Protocols for D-Allose-13C Infusion in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare sugar and a C3 epimer of D-glucose, has garnered significant interest in the scientific community for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. To further elucidate its mechanisms of action and metabolic fate in a living system, stable isotope tracing using D-Allose labeled with Carbon-13 (D-Allose-13C) is an invaluable technique. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo this compound infusion studies, primarily in murine models. The information herein is designed to guide researchers in designing and executing robust experiments to track the metabolism and signaling effects of D-Allose.

Background and Rationale

While D-Allose shares structural similarities with D-glucose, its metabolic fate appears to be distinctly different. A significant portion of administered D-Allose is absorbed and subsequently excreted unchanged in the urine. However, studies have shown that D-Allose can be phosphorylated intracellularly to D-Allose-6-phosphate (A6P)[1]. The downstream metabolic pathways of A6P in mammalian systems are not yet fully elucidated, presenting a key area of investigation. A this compound infusion study can help determine the extent to which A6P enters central carbon metabolism, such as glycolysis or the pentose phosphate pathway.

Furthermore, D-Allose has been reported to exert its biological effects through the modulation of various signaling pathways. Notably, it has been shown to induce the expression of Thioredoxin-interacting protein (TXNIP), leading to the production of reactive oxygen species (ROS) and subsequent anti-tumor effects. D-Allose has also been linked to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

By infusing this compound, researchers can simultaneously investigate its metabolic fate and its influence on cellular signaling, providing a holistic understanding of its in vivo functions.

Experimental Protocols

This section outlines a detailed protocol for a continuous intravenous infusion of this compound in mice. This protocol is adapted from established methods for in vivo 13C-glucose infusion and should be optimized based on the specific research question and experimental setup.

Animal Preparation and Surgical Procedures
  • Animal Model: C57BL/6J mice (8-10 weeks old) are commonly used. The choice of strain should be appropriate for the research question.

  • Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment with ad libitum access to standard chow and water.

  • Fasting: Fast mice for 6 hours prior to the infusion to reduce endogenous glucose levels and enhance the relative enrichment of this compound. Ensure free access to water during the fasting period.

  • Anesthesia: Anesthetize the mouse using isoflurane (1.5-2% in oxygen). The choice of anesthetic is critical as it can affect metabolism. Alternatively, a combination of ketamine/xylazine can be used.

  • Catheterization: Surgically implant a catheter into the jugular vein for tracer infusion. This procedure should be performed under aseptic conditions. Allow the animal to recover for at least 24 hours before the infusion experiment.

This compound Tracer Preparation and Infusion
  • Tracer: Use uniformly labeled this compound ([U-13C6]D-Allose) for maximal labeling of downstream metabolites. The tracer should be of high purity and sterile.

  • Tracer Solution: Prepare a sterile solution of [U-13C6]D-Allose in saline. The concentration will depend on the desired infusion rate and the solubility of the tracer.

  • Infusion Protocol:

    • Bolus Dose (Priming): To rapidly achieve a steady-state concentration of the tracer in the blood, administer an initial bolus dose of the this compound solution.

    • Continuous Infusion: Immediately following the bolus, begin a continuous infusion at a constant rate using a syringe pump.

    • Monitoring: Throughout the infusion, monitor the animal's vital signs, including body temperature, and maintain it at 37°C using a heating pad.

Sample Collection
  • Blood Sampling: Collect small blood samples (e.g., from the tail vein) at regular intervals during the infusion to monitor the plasma enrichment of this compound. At the end of the experiment, a terminal blood sample can be collected via cardiac puncture.

  • Tissue Collection and Quenching: Rapidly dissect the tissues of interest (e.g., liver, tumor, brain, muscle) and immediately freeze-clamp them in liquid nitrogen to quench all metabolic activity.

  • Storage: Store all samples at -80°C until further processing.

Metabolite Extraction and Analysis
  • Metabolite Extraction: Extract metabolites from frozen tissue samples using a cold solvent mixture, such as methanol:acetonitrile:water (2:2:1). Homogenize the tissue in the extraction solvent and then centrifuge to pellet the protein and cellular debris.

  • Sample Analysis: Analyze the supernatant containing the extracted metabolites using mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC). This will allow for the detection and quantification of 13C-labeled metabolites.

  • Data Analysis: Determine the fractional enrichment of 13C in D-Allose and its potential downstream metabolites. This data can be used to infer the activity of metabolic pathways.

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data from a this compound infusion study.

Table 1: Proposed this compound Infusion Protocol Parameters for a 25g Mouse

ParameterRecommended ValueNotes
Tracer [U-13C6]D-AlloseUniformly labeled for comprehensive tracing.
Animal Model C57BL/6J mouseWidely used in metabolic studies.
Fasting Duration 6 hoursTo lower endogenous glucose and improve tracer enrichment.
Anesthesia 1.5-2% IsofluraneMaintain consistent anesthesia throughout the procedure.
Bolus Dose 0.5 - 1.0 mg/g body weightTo rapidly achieve isotopic steady state.
Infusion Rate 0.01 - 0.02 mg/g/minAdjust to maintain stable plasma tracer concentration.
Infusion Duration 30 - 120 minutesDependent on the metabolic pathways of interest.
Blood Sampling 0, 15, 30, 60, 120 minTo monitor plasma tracer enrichment over time.

Table 2: Potential 13C-Labeled Metabolites and Their Significance

MetabolitePotential PathwaySignificance of 13C Labeling
D-Allose-6-Phosphate D-Allose PhosphorylationIndicates intracellular uptake and initial metabolism of D-Allose.
Fructose-6-Phosphate Glycolysis/GluconeogenesisSuggests potential entry of D-Allose-6-phosphate into glycolysis.
Glucose-6-Phosphate Glycolysis/GluconeogenesisCould indicate reverse flux from fructose-6-phosphate.
6-Phosphogluconate Pentose Phosphate PathwayImplies that D-Allose-6-phosphate may enter the oxidative PPP.
Ribose-5-Phosphate Pentose Phosphate PathwayIndicates contribution to nucleotide biosynthesis precursors.
Lactate GlycolysisSuggests metabolism of D-Allose through the glycolytic pathway.
Citrate TCA CycleIndicates complete oxidation of the D-Allose carbon skeleton.

Visualizations of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_prep Animal Preparation cluster_infusion This compound Infusion cluster_sampling Sample Collection cluster_analysis Analysis acclimatization Acclimatization fasting Fasting (6h) acclimatization->fasting anesthesia Anesthesia fasting->anesthesia catheterization Jugular Vein Catheterization anesthesia->catheterization bolus Bolus Injection catheterization->bolus continuous Continuous Infusion bolus->continuous blood Blood Sampling (Time course) continuous->blood euthanasia Euthanasia & Perfusion continuous->euthanasia tissue Tissue Harvesting & Quenching euthanasia->tissue extraction Metabolite Extraction tissue->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Analysis & Flux Calculation lcms->data

Caption: Experimental workflow for in vivo this compound infusion studies.

Hypothesized Metabolic Fate of this compound

D_Allose_Metabolism D_Allose_13C This compound A6P_13C D-Allose-6-Phosphate-13C D_Allose_13C->A6P_13C Hexokinase Excretion Urinary Excretion (Unchanged this compound) D_Allose_13C->Excretion Glycolysis Glycolysis Intermediates-13C (e.g., F6P, G6P, Lactate) A6P_13C->Glycolysis ? PPP Pentose Phosphate Pathway Intermediates-13C (e.g., R5P) A6P_13C->PPP ? TCA TCA Cycle Intermediates-13C (e.g., Citrate) Glycolysis->TCA

Caption: Hypothesized metabolic pathways for this compound in vivo.

D-Allose-Mediated Signaling Pathways

D_Allose_Signaling D_Allose D-Allose TXNIP TXNIP Expression D_Allose->TXNIP AMPK AMPK Activation D_Allose->AMPK ROS ROS Production TXNIP->ROS Antitumor Anti-tumor Effects ROS->Antitumor AMPK->Antitumor Energy_Homeostasis Energy Homeostasis Regulation AMPK->Energy_Homeostasis

Caption: Key signaling pathways modulated by D-Allose.

References

Application Note: Quantifying D-Allose-13C Enrichment in Metabolites for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Allose, a rare hexose and a C3 epimer of D-glucose, has garnered significant interest in cancer research and drug development.[1] It exhibits anti-proliferative effects in various cancer cell lines, often with minimal side effects.[2] One of the key mechanisms of D-Allose's anti-cancer activity is its ability to induce metabolic reprogramming and upregulate the expression of Thioredoxin-Interacting Protein (TXNIP).[1][3] TXNIP is a crucial regulator of cellular redox balance and glucose metabolism; its induction can lead to cell cycle arrest and inhibition of glucose uptake, thereby starving cancer cells of their primary energy source.[1][4]

While the signaling effects of D-Allose are increasingly understood, its precise metabolic fate within mammalian cells remains an area of active investigation. Evidence suggests that D-Allose is transported into cells and can be phosphorylated by hexokinase to form D-Allose-6-phosphate (A6P), marking its entry into cellular metabolic pathways.[5][6][7] However, the extent to which A6P is further metabolized through central carbon pathways like glycolysis or the pentose phosphate pathway (PPP) is not well-characterized.

Stable isotope tracing using uniformly labeled D-Allose ([U-13C6]D-Allose) is a powerful technique to elucidate these metabolic pathways. By tracking the incorporation of 13C atoms into downstream metabolites, researchers can map the flow of carbon from D-Allose, quantify its contribution to various metabolic pools, and understand how it perturbs cellular metabolism. This application note provides a detailed protocol for quantifying [U-13C6]D-Allose enrichment in metabolites using liquid chromatography-mass spectrometry (LC-MS), aimed at researchers, scientists, and drug development professionals.

Principle of the Method

This protocol describes the use of [U-13C6]D-Allose as a metabolic tracer in cultured cancer cells. Cells are incubated in a medium where standard glucose is replaced with [U-13C6]D-Allose. Following incubation, intracellular metabolites are extracted and analyzed by LC-MS. The mass spectrometer detects the mass shift in metabolites that have incorporated 13C atoms from the labeled D-Allose. By measuring the relative abundance of these heavier isotopologues, we can determine the fractional enrichment of 13C in each metabolite pool, providing a quantitative measure of D-Allose's contribution to that metabolite's synthesis.

Key Experiments and Protocols

Cell Culture and [U-13C6]D-Allose Labeling

This protocol is optimized for adherent cancer cell lines (e.g., HuH-7 hepatocellular carcinoma, MDA-MB-231 breast adenocarcinoma) grown in 6-well plates.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Glucose-free DMEM

  • [U-13C6]D-Allose (99% purity)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well tissue culture plates

Protocol:

  • Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO2).

  • On the day of the experiment, prepare the labeling medium. Dissolve [U-13C6]D-Allose in glucose-free DMEM to a final concentration of 10 mM. Supplement with 10% dialyzed FBS. Warm to 37°C.

  • Aspirate the standard growth medium from the cells.

  • Wash the cells once with 2 mL of pre-warmed PBS to remove residual glucose.

  • Aspirate the PBS and add 2 mL of the pre-warmed [U-13C6]D-Allose labeling medium to each well.

  • Incubate the cells for a defined period (e.g., a time course of 0, 2, 8, and 24 hours is recommended for kinetic analysis).

  • Proceed immediately to metabolite extraction.

Metabolite Extraction

This protocol uses a cold methanol-based extraction method to quench metabolism rapidly and extract polar metabolites.

Materials:

  • 80% Methanol (-80°C)

  • Ice-cold water (4°C)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g at 4°C

Protocol:

  • Place the 6-well plates on ice.

  • Aspirate the labeling medium.

  • Wash the cell monolayer rapidly with 2 mL of ice-cold PBS. Aspirate completely.

  • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.

  • Place the plates at -80°C for 15 minutes to ensure complete protein precipitation and cell lysis.

  • Scrape the cells from the bottom of the well using a cell scraper.

  • Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried metabolite pellets at -80°C until LC-MS analysis.

LC-MS/MS Analysis

This section provides a general workflow for the analysis of polar metabolites. Specific column choices and gradient conditions may need to be optimized for the instrument in use.

Materials:

  • LC-MS grade water with 0.1% formic acid

  • LC-MS grade acetonitrile with 0.1% formic acid

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • High-resolution mass spectrometer coupled to a high-performance liquid chromatography system (e.g., Q-Exactive Orbitrap with a Vanquish UHPLC system).

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column suitable for polar metabolite separation.

Protocol:

  • Reconstitute the dried metabolite pellets in 100 µL of ice-cold reconstitution solution. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to remove any insoluble material.

  • Transfer the supernatant to LC vials.

  • Inject 5-10 µL of the sample onto the HILIC column.

  • Perform the chromatographic separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Analyze the eluting compounds using the mass spectrometer in negative ion mode, scanning a mass range of m/z 70-1000.

  • Use a data-dependent MS2 (ddMS2) or parallel reaction monitoring (PRM) method to acquire fragmentation spectra for metabolite identification and confirmation.

Data Analysis

The raw data from the LC-MS analysis must be processed to identify metabolites and quantify the 13C enrichment.

  • Peak Picking and Metabolite Identification: Process the raw data files using software such as Thermo Xcalibur, Compound Discoverer, or open-source platforms like MZmine. Metabolites are identified by matching their accurate mass and retention time to a standard library or database (e.g., HMDB, KEGG) and confirmed by MS/MS fragmentation patterns.

  • Isotopologue Distribution Analysis: For each identified metabolite, extract the ion chromatograms for all its potential isotopologues (M+0, M+1, M+2, etc.).

  • Correction for Natural Isotope Abundance: The measured isotopologue distribution must be corrected for the natural abundance of 13C and other heavy isotopes. This can be done using established algorithms and software tools (e.g., IsoCor).

  • Calculation of Fractional Enrichment: The fractional enrichment (FE) represents the proportion of a metabolite pool that is labeled with 13C from the tracer. It is calculated from the corrected isotopologue data.

Data Presentation

The quantitative data from a [U-13C6]D-Allose tracing experiment should be summarized to show the incorporation of the 13C label into key metabolic pathways. The following tables present hypothetical data for illustrative purposes, representing the fractional 13C enrichment in central carbon metabolites after a 24-hour incubation with 10 mM [U-13C6]D-Allose.

Table 1: Hypothetical 13C Fractional Enrichment in Glycolytic Intermediates

MetaboliteM+0M+1M+2M+3M+4M+5M+6Fractional Enrichment (%)
D-Allose-6-Phosphate0.100.020.030.050.100.150.5590.0
Fructose-6-Phosphate0.850.010.020.030.030.030.0315.0
3-Phosphoglycerate0.950.010.020.02---5.0
Lactate0.970.010.010.01---3.0

Table 2: Hypothetical 13C Fractional Enrichment in Pentose Phosphate Pathway (PPP) and TCA Cycle Intermediates

MetaboliteM+0M+1M+2M+3M+4M+5Fractional Enrichment (%)
Ribose-5-Phosphate0.960.010.010.010.0050.0054.0
Citrate0.980.010.010.000.000.002.0
Aspartate0.980.010.0050.0050.00-2.0

Note: Data are hypothetical and for illustrative purposes only. M+n represents the mass isotopologue with 'n' 13C atoms.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis A Seed Cancer Cells (6-well plate) B Culture to 80% Confluency A->B C Wash with PBS B->C D Incubate with [U-13C6]D-Allose Medium C->D E Quench & Lyse (-80°C 80% Methanol) D->E F Scrape and Collect Lysate E->F G Centrifuge to Pellet Debris F->G H Collect & Dry Supernatant G->H I Reconstitute Metabolites H->I J LC-MS/MS Analysis (HILIC Column) I->J K Data Processing (Peak Picking, ID) J->K L Calculate 13C Fractional Enrichment K->L

Caption: Workflow for 13C-D-Allose tracing from cell culture to data analysis.

D-Allose Signaling Pathway

D_Allose_Signaling cluster_cell Cancer Cell Allose_ext D-Allose (Extracellular) Allose_int D-Allose (Intracellular) Allose_ext->Allose_int Transport GLUT GLUT1 Glucose_uptake Glucose Uptake GLUT->Glucose_uptake TXNIP TXNIP Gene Expression Allose_int->TXNIP Induces TXNIP->GLUT Inhibits Expression TRX Thioredoxin (TRX) (Active) TXNIP->TRX Inhibits ROS ROS TRX->ROS Reduces Glycolysis Glycolysis Glucose_uptake->Glycolysis Cell_Growth Cell Growth Glycolysis->Cell_Growth Promotes

Caption: D-Allose signaling via TXNIP induction to inhibit cancer cell growth.

Conclusion

Stable isotope tracing with [U-13C6]D-Allose is a robust method for dissecting the metabolic fate and mechanism of action of this promising anti-cancer agent. The protocols outlined in this application note provide a comprehensive framework for researchers to quantify the incorporation of D-Allose into central carbon metabolism. This approach can reveal novel metabolic vulnerabilities in cancer cells and aid in the development of D-Allose-based therapeutics. By combining metabolic tracing with analyses of signaling pathways, a more complete picture of D-Allose's cellular effects can be achieved, accelerating its translation into clinical applications.

References

Application Notes and Protocols for D-Allose-¹³C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-allose, a rare sugar, has garnered significant attention for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-obesity effects.[1][2][3][4] Understanding its metabolic fate is crucial for elucidating its mechanisms of action and for the rational design of novel therapeutics. This document provides a detailed guide to designing and conducting D-Allose-¹³C metabolic flux analysis (MFA) experiments to quantitatively track its metabolic pathways within a biological system.[5][6] ¹³C-MFA is a powerful technique that utilizes stable isotope-labeled substrates to trace the flow of atoms through metabolic networks, providing a detailed snapshot of cellular metabolism.[5][6][7]

Core Concepts of ¹³C Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a methodology used to quantify the rates (fluxes) of reactions within a metabolic network.[6][8][9] By introducing a substrate labeled with a stable isotope like ¹³C, researchers can track the incorporation of these heavy atoms into downstream metabolites. The pattern of ¹³C labeling in these metabolites, as measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides crucial information about the relative activities of different metabolic pathways.[5][10] This approach allows for a detailed understanding of how cells utilize various carbon sources and how metabolic pathways are regulated under different conditions.[11]

Experimental Design for D-Allose-¹³C MFA

A well-designed ¹³C-MFA experiment is critical for obtaining high-quality, interpretable data.[5][12][13] The following considerations are key to a successful experimental design:

1. Choice of ¹³C-Labeled D-Allose Tracer:

The selection of the isotopic tracer is a critical first step.[8][9] For D-allose, several labeling strategies can be employed, each providing different insights:

  • Uniformly Labeled [U-¹³C]-D-Allose: All six carbon atoms are ¹³C-labeled. This is a common starting point for gaining a broad overview of D-allose incorporation into various metabolic pathways.

  • Positionally Labeled D-Allose (e.g., [1-¹³C]-D-Allose, [6-¹³C]-D-Allose): Only a specific carbon atom is labeled. This approach is particularly useful for resolving fluxes through specific pathways, such as the pentose phosphate pathway versus glycolysis.[7]

2. Cell Culture Conditions:

  • Metabolic and Isotopic Steady State: It is crucial to ensure that the cells are in a metabolic and isotopic steady state during the labeling experiment.[10][11] This means that the intracellular metabolite concentrations and their isotopic labeling patterns are constant over time. This is typically achieved by growing cells in a continuous culture system (chemostat) or by ensuring a prolonged period of balanced exponential growth in batch culture. To confirm isotopic steady state, it is recommended to collect samples at multiple time points (e.g., 18 and 24 hours after introducing the tracer) and verify that the labeling patterns are consistent.[11]

  • Culture Medium: The medium should be well-defined, with the ¹³C-labeled D-allose as the primary carbon source of interest. The concentration of other potential carbon sources should be minimized or carefully controlled.

3. Parallel Labeling Experiments:

To enhance the precision and resolution of the flux map, conducting parallel experiments with different ¹³C-labeled tracers is highly recommended.[5][11] For instance, one experiment could use [U-¹³C]-D-Allose, while a parallel experiment uses [1,2-¹³C]-D-Allose.

Experimental Workflow

The overall workflow for a D-Allose-¹³C MFA experiment involves several key stages, from cell culture to data analysis.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_modeling Modeling & Interpretation A Cell Culture (Metabolic Steady State) B Introduction of [¹³C]-D-Allose A->B Switch Medium C Rapid Sampling B->C Isotopic Steady State D Metabolism Quenching (e.g., Cold Methanol) C->D E Metabolite Extraction D->E F Mass Spectrometry (GC-MS or LC-MS/MS) E->F G Data Processing F->G I Flux Estimation G->I H Metabolic Model Construction H->I J Statistical Analysis & Interpretation I->J D_Allose_Metabolism cluster_input D-Allose Metabolism cluster_glycolysis Glycolysis / Gluconeogenesis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Allose D-Allose-¹³C Allose6P D-Allose-6-P-¹³C Allose->Allose6P Hexokinase F6P Fructose-6-P-¹³C Allose6P->F6P Isomerase G6P Glucose-6-P-¹³C F6P->G6P Isomerase Pyruvate Pyruvate-¹³C F6P->Pyruvate Glycolysis R5P Ribose-5-P-¹³C G6P->R5P G6PD Citrate Citrate-¹³C Pyruvate->Citrate PDH

References

Illuminating Cellular Metabolism: A Dual-Tracer Approach with D-Allose-¹³C and Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of cellular metabolism is crucial for understanding disease pathogenesis and developing novel therapeutic strategies. Stable isotope tracers are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes. D-Allose, a rare sugar, has garnered significant interest for its anti-cancer and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for utilizing D-Allose-¹³C in combination with other isotopic tracers, such as ¹⁵N-labeled amino acids or deuterium-labeled glucose, to gain deeper insights into cellular metabolic reprogramming, particularly in the context of cancer research and drug development.

The combination of multiple isotopic tracers allows for a more comprehensive analysis of intersecting metabolic pathways.[4][5] For instance, co-administering D-Allose-¹³C with ¹⁵N-Glutamine can simultaneously probe glucose and amino acid metabolism, providing a more complete picture of the metabolic phenotype of cancer cells. This dual-tracer strategy enhances the precision of metabolic flux analysis (MFA) and enables the identification of novel metabolic vulnerabilities that can be targeted for therapeutic intervention.

Key Applications

  • Cancer Metabolism: Elucidate the metabolic reprogramming of cancer cells in response to D-Allose treatment. By tracing the fate of ¹³C from D-Allose and ¹⁵N from glutamine, researchers can quantify the relative contributions of glycolysis, the pentose phosphate pathway (PPP), and glutaminolysis to biomass synthesis and energy production.

  • Drug Development: Evaluate the mechanism of action of drugs that target metabolic pathways. The combined tracer approach can reveal how therapeutic agents modulate specific metabolic fluxes and identify potential off-target effects.

  • Metabolic Disease Research: Investigate the interplay between glucose and amino acid metabolism in diseases such as diabetes and obesity.

Data Presentation: Quantifying Metabolic Shifts

The following table summarizes hypothetical quantitative data from a dual-tracer experiment using D-Allose-¹³C and ¹⁵N-Glutamine in a cancer cell line. This data illustrates how the combination of tracers can reveal shifts in central carbon and nitrogen metabolism.

MetaboliteIsotopic TracerControl Cells (% Labeled)D-Allose Treated Cells (% Labeled)Fold Change
LactateD-Allose-¹³C85.2 ± 3.165.7 ± 2.8-1.29
Ribose-5-phosphateD-Allose-¹³C45.6 ± 2.560.1 ± 3.0+1.32
Glutamate¹⁵N-Glutamine92.1 ± 1.888.5 ± 2.2-1.04
Aspartate¹⁵N-Glutamine78.9 ± 3.565.2 ± 4.1-1.21
Citrate (from Glucose)D-Allose-¹³C35.4 ± 2.925.1 ± 2.5-1.41
Citrate (from Glutamine)¹⁵N-Glutamine55.8 ± 4.268.3 ± 3.9+1.22

Experimental Protocols

This section provides a detailed protocol for a dual-tracer experiment using D-Allose-¹³C and ¹⁵N-Glutamine in cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • D-Allose-¹³C (uniformly labeled)

  • ¹⁵N-Glutamine (uniformly labeled)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Cell scraper

  • Centrifuge

Protocol:

  • Cell Culture:

    • Culture cells in standard growth medium supplemented with 10% dFBS until they reach 70-80% confluency.

  • Isotope Labeling Medium Preparation:

    • Prepare labeling medium by supplementing glucose-free and glutamine-free DMEM with the desired concentrations of D-Allose-¹³C (e.g., 10 mM) and ¹⁵N-Glutamine (e.g., 2 mM), and 10% dFBS.

  • Tracer Administration:

    • Aspirate the standard growth medium from the cultured cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of isotope incorporation. For steady-state analysis, a 24-hour incubation is typically sufficient.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the culture dish to cover the cells.

    • Place the dish on a bed of dry ice for 10 minutes to quench metabolism.

    • Scrape the cells from the dish in the methanol solution.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis by LC-MS:

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a solvent compatible with the LC-MS system (e.g., 50% acetonitrile).

    • Analyze the samples using a high-resolution mass spectrometer to determine the mass isotopologue distributions of key metabolites.

Mandatory Visualizations

Diagram 1: Dual Tracer Metabolic Pathway Analysis

cluster_glycolysis Glycolysis & PPP cluster_tca TCA Cycle cluster_output Biosynthesis D_Allose_13C D-Allose-¹³C G6P Glucose-6-P D_Allose_13C->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis Ribose5P Ribose-5-P PPP->Ribose5P Nucleotides Nucleotides Ribose5P->Nucleotides Pyruvate Pyruvate Glycolysis->Pyruvate Citrate Citrate Pyruvate->Citrate Amino_Acids Amino Acids Pyruvate->Amino_Acids N15_Glutamine ¹⁵N-Glutamine Glutamate Glutamate N15_Glutamine->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Fatty_Acids Fatty Acids Citrate->Fatty_Acids TCA_Cycle->Citrate TCA_Cycle->Amino_Acids

Caption: Dual tracer approach to probe central carbon and nitrogen metabolism.

Diagram 2: Experimental Workflow for Dual Isotope Tracing

Cell_Culture 1. Cell Culture (70-80% confluency) Labeling 2. Isotope Labeling (D-Allose-¹³C + ¹⁵N-Glutamine) Cell_Culture->Labeling Quenching 3. Metabolic Quenching (Cold Methanol) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. LC-MS Analysis Extraction->Analysis Data_Processing 6. Data Processing & Flux Analysis Analysis->Data_Processing

Caption: Workflow for dual isotopic tracer experiments in cell culture.

The combined use of D-Allose-¹³C with other isotopic tracers provides a powerful and versatile platform for the in-depth investigation of cellular metabolism. This approach offers a higher resolution of metabolic flux analysis, enabling researchers to unravel complex metabolic networks and identify key nodes of regulation. The protocols and applications outlined in this document serve as a guide for researchers in academia and industry to design and execute sophisticated metabolic studies, ultimately accelerating the discovery of novel therapeutic targets and the development of more effective drugs.

References

Application Note: Tracing Cancer Cell Metabolism with D-Allose-¹³C using NMR-Based Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare hexose and a C-3 epimer of D-glucose, has garnered significant interest in oncological research due to its demonstrated anti-proliferative effects on various cancer cell lines.[1] Unlike its abundant isomer, D-glucose, which fuels the high glycolytic rate characteristic of many tumors (the Warburg effect), D-allose appears to disrupt this central metabolic pathway.[2][3] Understanding the precise metabolic fate of D-allose within cancer cells is crucial for elucidating its mechanism of action and developing novel therapeutic strategies.

This application note details a protocol for the synthesis of ¹³C-labeled D-allose and its application in Nuclear Magnetic Resonance (NMR)-based metabolomics to trace its metabolic pathway in cancer cells. The use of stable isotope labeling with ¹³C provides a powerful tool to track the carbon backbone of D-allose as it is metabolized, offering unambiguous identification and quantification of downstream metabolites.[2][4][5] This approach enables researchers to map the metabolic flux and pinpoint the enzymatic steps affected by D-allose, providing critical insights into its anti-cancer properties.

Key Applications

  • Elucidating the mechanism of action of D-allose in cancer cells.

  • Identifying and quantifying the metabolic products of D-allose.

  • Assessing the impact of D-allose on central carbon metabolism, including glycolysis and the pentose phosphate pathway.

  • Screening for potential enzymatic targets of D-allose or its metabolites.

  • Developing D-allose-based compounds as targeted cancer therapeutics.

Experimental Workflow

The overall workflow for tracing the metabolism of D-Allose-¹³C in cancer cells using NMR-based metabolomics is depicted below.

Experimental Workflow Experimental Workflow for D-Allose-¹³C NMR Metabolomics cluster_synthesis ¹³C D-Allose Synthesis cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_nmr NMR Analysis cluster_data_analysis Data Analysis start ¹³C-labeled Precursor enzymatic Enzymatic/Chemical Conversion start->enzymatic purification Purification & QC enzymatic->purification cell_culture Cancer Cell Culture incubation Incubation with D-Allose-¹³C cell_culture->incubation quenching Metabolism Quenching incubation->quenching lysis Cell Lysis quenching->lysis extraction Polar Metabolite Extraction lysis->extraction sample_prep NMR Sample Preparation extraction->sample_prep nmr_acquisition 1D/2D ¹³C NMR Acquisition sample_prep->nmr_acquisition processing Spectral Processing nmr_acquisition->processing identification Metabolite Identification processing->identification quantification Quantification & Flux Analysis identification->quantification

Caption: A schematic of the key steps involved in the D-Allose-¹³C NMR metabolomics workflow.

Protocols

Protocol 1: Chemoenzymatic Synthesis of D-Allose-[3-¹³C]

This protocol is adapted from a novel chemoenzymatic approach for the synthesis of D-allose.[6] To introduce a ¹³C label at the C-3 position, a ¹³C-labeled precursor would be required in the initial steps of a more extensive synthesis, or a specific ¹³C-labled reagent would be used in the chemical reduction step. For the purpose of this application note, we will assume the availability of a suitable ¹³C-labeled starting material. A commercial source for D-Allose-[3-¹³C] is also available from vendors such as BOC Sciences.[7]

Materials:

  • 1-O-benzyl-β-D-[¹³C]-glucopyranoside (custom synthesis)

  • Glycoside 3-oxidase (engineered enzyme)

  • LS-selectride

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Appropriate buffers and organic solvents

  • Silica gel for chromatography

Methodology:

  • Enzymatic Oxidation:

    • Dissolve 1-O-benzyl-β-D-[¹³C]-glucopyranoside in an appropriate buffer.

    • Add the engineered glycoside 3-oxidase to the solution.

    • Incubate the reaction mixture with gentle agitation until the oxidation at the C-3 position is complete, yielding the corresponding ketone. Monitor reaction progress by TLC or LC-MS.

  • Chemical Reduction:

    • After completion of the enzymatic oxidation, extract the product into an organic solvent.

    • Cool the solution to -78°C and add LS-selectride dropwise to stereoselectively reduce the ketone at the C-3 position, yielding the allose derivative.[6]

    • Quench the reaction and purify the product.

  • Deprotection:

    • Dissolve the allose derivative in a suitable solvent.

    • Add Pd/C catalyst.

    • Hydrogenate the mixture under H₂ atmosphere to cleave the benzyl protecting group.[6]

  • Purification and Quality Control:

    • Purify the final product, D-Allose-[3-¹³C], using silica gel chromatography.

    • Confirm the identity and isotopic enrichment of the product by ¹H and ¹³C NMR spectroscopy and mass spectrometry.

Protocol 2: Cancer Cell Culture and ¹³C-Labeling

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS)

  • D-Allose-[3-¹³C] (sterile solution)

  • Cell culture flasks or plates

Methodology:

  • Cell Seeding:

    • Culture cancer cells in complete medium to ~80% confluency.

    • Trypsinize and seed the cells into new flasks or plates at a desired density. Allow cells to adhere and resume proliferation for 24 hours.

  • ¹³C-Labeling:

    • Prepare a sterile stock solution of D-Allose-[3-¹³C] in serum-free medium.

    • Remove the culture medium from the cells and wash twice with sterile PBS.

    • Add fresh medium containing the desired concentration of D-Allose-[3-¹³C] (e.g., 10 mM). A control group with unlabeled D-allose should be run in parallel.

    • Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the progression of metabolite labeling.

Protocol 3: Metabolite Extraction

Materials:

  • Cold methanol (-80°C)

  • Cold chloroform (-20°C)

  • Cold ultrapure water

  • Cell scraper

  • Centrifuge tubes

  • Centrifuge capable of 4°C operation

Methodology:

  • Quenching Metabolism:

    • At each time point, rapidly aspirate the medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled allose.

    • Add a sufficient volume of ice-cold methanol to the culture vessel to quench all metabolic activity.

  • Cell Lysis and Extraction:

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube.

    • Perform a two-phase liquid-liquid extraction by adding cold chloroform and cold water in a ratio of 2:1:1 (methanol:chloroform:water).

    • Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Collection:

    • The mixture will separate into a polar (upper aqueous/methanol phase), a non-polar (lower chloroform phase), and a protein/lipid pellet.

    • Carefully collect the upper polar phase containing the water-soluble metabolites.

    • Dry the polar extracts using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until NMR analysis.

Protocol 4: NMR Sample Preparation and Data Acquisition

Materials:

  • Deuterium oxide (D₂O) with a known concentration of an internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)

  • NMR tubes

Methodology:

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extracts in a precise volume of D₂O containing the internal standard (e.g., 600 µL).

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹³C and ¹H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • 1D ¹³C NMR: Acquire a proton-decoupled 1D ¹³C spectrum to observe the ¹³C-labeled metabolites. Key parameters include a sufficient number of scans for adequate signal-to-noise, a calibrated 90° pulse, and an appropriate relaxation delay.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment provides correlation between protons and their directly attached carbons, aiding in the unambiguous identification of labeled metabolites.

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which can be useful for structural elucidation of unknown metabolites.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be obtained from an NMR-based metabolomics study using D-Allose-[3-¹³C].

Table 1: ¹³C Chemical Shifts of D-Allose and Potential Metabolites

MetaboliteCarbon Position¹³C Chemical Shift (ppm)
D-Allose C196.13
C273.95
C3 (labeled) 76.33
C469.49
C573.88
C663.87
Lactate C1 (Carboxyl)183.5
C2 (CH)69.3
C3 (Methyl) 21.1
Alanine C1 (Carboxyl)176.5
C2 (Cα)51.6
C3 (Cβ) 17.2
Glutamate C1 (Carboxyl)175.8
C2 (Cα)55.6
C3 (Cβ) 28.2
C4 (Cγ)34.2
C5 (Carboxyl)181.9

Chemical shifts are approximate and can vary based on pH, temperature, and ionic strength. Data for D-Allose is from BMRB entry bmse000008, and other values are from standard metabolomics databases.

Table 2: Relative Abundance of ¹³C-Labeled Metabolites Over Time

Time (hours)¹³C-Lactate (Normalized Intensity)¹³C-Alanine (Normalized Intensity)¹³C-Glutamate (Normalized Intensity)
0 0.00 ± 0.000.00 ± 0.000.00 ± 0.00
2 0.15 ± 0.020.05 ± 0.010.01 ± 0.00
6 0.45 ± 0.050.18 ± 0.020.04 ± 0.01
12 0.78 ± 0.080.35 ± 0.040.09 ± 0.01
24 0.92 ± 0.100.48 ± 0.050.15 ± 0.02

Data are presented as mean ± standard deviation from triplicate experiments and are normalized to the highest observed intensity for ¹³C-Lactate.

Signaling Pathway Visualization

D-Allose exerts its anti-cancer effects by modulating key signaling pathways involved in glucose metabolism. The diagram below illustrates the proposed mechanism.

D-Allose Signaling Pathway Proposed Mechanism of D-Allose Action in Cancer Cells D_Allose D-Allose TXNIP TXNIP (Thioredoxin-interacting protein) D_Allose->TXNIP Upregulates GLUT1 GLUT1 (Glucose Transporter 1) TXNIP->GLUT1 Downregulates Glucose_uptake Glucose Uptake GLUT1->Glucose_uptake Mediates Glycolysis Glycolysis Glucose_uptake->Glycolysis Reduced ATP ATP Production Glycolysis->ATP Reduced Cell_Growth Cancer Cell Growth & Proliferation Glycolysis->Cell_Growth Fuels AMPK AMPK Activation ATP->AMPK Reduced ATP/AMP ratio AMPK->Cell_Growth Inhibits

Caption: D-Allose upregulates TXNIP, leading to GLUT1 downregulation and subsequent inhibition of glycolysis.

Conclusion

The use of D-Allose-¹³C in conjunction with NMR-based metabolomics provides a robust and insightful approach to investigate the metabolic reprogramming induced by this rare sugar in cancer cells. The detailed protocols and expected data presented in this application note offer a framework for researchers to explore the therapeutic potential of D-allose. By tracing the metabolic fate of D-allose, it is possible to gain a deeper understanding of its anti-proliferative mechanisms and to identify novel targets for cancer therapy.

References

Detecting D-Allose-13C Labeled Compounds: Advanced Mass Spectrometry Methods for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The rare sugar D-Allose, a C3 epimer of D-glucose, is gaining significant attention in biomedical research for its potential therapeutic effects. To elucidate its metabolic fate and mechanism of action, stable isotope labeling with D-Allose-13C followed by mass spectrometry analysis serves as a powerful tool. This document provides detailed protocols for the detection and quantification of this compound labeled compounds in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for metabolic flux analysis, pharmacokinetic studies, and understanding the role of D-Allose in various signaling pathways.

Experimental Protocols

Protocol 1: Metabolite Extraction from Mammalian Cells

This protocol outlines the procedure for extracting metabolites from mammalian cells cultured with this compound.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), -80°C

  • Water (LC-MS grade)

  • Cell scraper

  • Centrifuge capable of 4°C and high-speed centrifugation

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Culture and Labeling: Culture mammalian cells to the desired confluency. Replace the culture medium with a medium containing the desired concentration of this compound and incubate for the specified time.

  • Quenching Metabolism: Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular this compound.

  • Metabolite Extraction:

    • Add 1 mL of -80°C methanol to each well (for a 6-well plate).

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the extracted metabolites) to a new tube.

    • Resuspend the cell pellet in 500 µL of 80% methanol (v/v in water) and repeat the extraction step.

    • Pool the supernatants.

  • Sample Preparation for Analysis: Dry the pooled supernatant using a lyophilizer or a vacuum concentrator. The dried metabolite extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).[1][2][3]

Protocol 2: GC-MS Analysis of this compound

This protocol describes the derivatization of this compound and subsequent analysis by GC-MS. Derivatization is necessary to make the sugar volatile for gas chromatography. The trimethylsilyl (TMS)-oxime derivatization is a common and effective method.[4][5][6]

Materials:

  • Pyridine

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC-MS system with a suitable column (e.g., DB-5ms)

Derivatization Procedure:

  • To the dried metabolite extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

  • Vortex and incubate at 30°C for 90 minutes with shaking.[4]

  • Add 80 µL of MSTFA (a common silylating agent).

  • Vortex and incubate at 37°C for 30 minutes.[4]

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the supernatant to a GC-MS vial with an insert.

GC-MS Parameters (Example):

ParameterSetting
Injector Temperature 250°C
Injection Mode Splitless
Column TR-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Oven Program Initial 70°C for 1 min, ramp to 330°C at 6°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

Note: These parameters should be optimized for your specific instrument and application.[4]

Protocol 3: LC-MS/MS Analysis of this compound

LC-MS/MS offers high sensitivity and specificity for the analysis of non-derivatized sugars. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often employed for the separation of polar compounds like sugars.

Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate or formic acid (for mobile phase modification)

  • LC-MS/MS system with a HILIC column (e.g., BEH Amide)

Sample Preparation:

  • Reconstitute the dried metabolite extract in 100 µL of a solvent compatible with the initial mobile phase conditions (e.g., 80% acetonitrile).

  • Vortex and centrifuge at high speed to pellet any insoluble material.

  • Transfer the supernatant to an LC-MS vial.

LC-MS/MS Parameters (Example):

ParameterSetting
Column Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A Water with 5 mM ammonium formate and 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 85% B, hold for 1 min, decrease to 30% B over 8 min, hold for 2 min, return to 85% B and equilibrate
Flow Rate 0.3 mL/min
Column Temperature 45°C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS Analysis Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Allose (unlabeled)179.1 (M-H)-89.0, 59.0To be optimized
D-Allose-13C6185.1 (M-H)-To be determinedTo be optimized

Note: The table above provides a starting point. The optimal precursor and product ions, as well as collision energies, must be determined experimentally.[7][8]

Data Presentation

Table 1: Quantitative Performance of a Hypothetical LC-MS/MS Method for this compound

The following table summarizes the expected quantitative performance of a well-developed LC-MS/MS method for this compound. These values are illustrative and would need to be determined experimentally.

ParameterExpected Value
Linear Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Signaling Pathways and Experimental Workflows

D-Allose and Insulin/IGF-1 Signaling Pathway

D-Allose has been shown to impact the insulin/IGF-1 signaling pathway, which plays a crucial role in metabolism, growth, and longevity. The following diagram illustrates a simplified representation of this pathway and the potential points of intervention by D-Allose.

G D-Allose and Insulin/IGF-1 Signaling Pathway D_Allose D-Allose Receptor Insulin/IGF-1 Receptor D_Allose->Receptor Modulates? Insulin_IGF1 Insulin / IGF-1 Insulin_IGF1->Receptor IRS IRS Proteins Receptor->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT FOXO FOXO AKT->FOXO Inhibits Metabolism Metabolic Regulation (e.g., Glucose Uptake) AKT->Metabolism Stress_Resistance Stress Resistance & Longevity FOXO->Stress_Resistance

Caption: D-Allose may modulate the Insulin/IGF-1 signaling pathway.

Experimental Workflow for this compound Metabolic Tracing

The following diagram outlines the general workflow for a metabolic tracing experiment using this compound.

G Workflow for this compound Metabolic Tracing Cell_Culture 1. Cell Culture & Labeling with this compound Quenching 2. Quenching of Metabolism Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Analysis 4. Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Data_Processing 5. Data Processing & Isotopologue Analysis Analysis->Data_Processing Interpretation 6. Biological Interpretation (Flux Analysis, Pathway Mapping) Data_Processing->Interpretation

Caption: A typical workflow for this compound metabolic tracing experiments.

References

Application Notes & Protocols for D-Allose-¹³C Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare sugar, is an epimer of D-glucose. Its unique properties and potential therapeutic applications have garnered increasing interest in biomedical and pharmaceutical research. The use of stable isotope-labeled D-Allose, specifically D-Allose-¹³C, is a powerful technique for metabolic flux analysis and tracing the fate of this sugar in biological systems.[1][2][3] Accurate quantification and analysis of D-Allose-¹³C and its metabolites are crucial for understanding its mechanism of action and metabolic pathways.

This document provides detailed application notes and standardized protocols for the sample preparation of D-Allose-¹³C for analysis by mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust analytical technique for carbohydrate analysis.[1][4][5]

Core Principles of Sample Preparation for ¹³C-Labeled Sugar Analysis

The primary goals of sample preparation for D-Allose-¹³C analysis are to efficiently extract the sugar from the biological matrix, remove interfering substances such as proteins and lipids, and convert it into a form suitable for the chosen analytical instrument. For GC-MS analysis, this typically involves a chemical derivatization step to make the non-volatile sugar amenable to gas chromatography.[5][6]

Protocol 1: Metabolite Extraction from Biological Samples

This protocol outlines a general method for the extraction of small polar metabolites, including D-Allose-¹³C, from cell cultures or tissue samples.

Materials:

  • Pre-chilled (-80°C) 80% Methanol (HPLC grade)

  • Pre-chilled (-20°C) Chloroform (HPLC grade)

  • Ultrapure Water

  • Homogenizer (for tissue samples)

  • Centrifuge capable of 4°C and >12,000 x g

  • Microcentrifuge tubes (1.5 mL)

  • Dry ice or liquid nitrogen

Procedure:

  • Sample Quenching & Collection:

    • For Adherent Cells: Rapidly aspirate the culture medium. Immediately wash the cells with ice-cold saline or PBS. Add a sufficient volume of liquid nitrogen or place the culture dish on dry ice to instantly quench metabolic activity.

    • For Suspension Cells: Quickly centrifuge the cell suspension at a low speed (e.g., 500 x g) for 2-3 minutes at 4°C. Discard the supernatant and immediately freeze the cell pellet in liquid nitrogen.

    • For Tissue Samples: Excise the tissue of interest and immediately freeze-clamp it using tongs pre-chilled in liquid nitrogen.

  • Homogenization (for tissue):

    • Weigh the frozen tissue and add it to a pre-chilled tube containing a volume of -80°C 80% methanol appropriate for the tissue weight (e.g., 1 mL per 50 mg of tissue).

    • Homogenize the sample on ice until a uniform consistency is achieved.

  • Metabolite Extraction:

    • For cell pellets or homogenized tissue, add a pre-chilled extraction solvent. A common method is a two-phase liquid-liquid extraction using a methanol:chloroform:water ratio.

    • To the sample, add 1 mL of a pre-chilled (-20°C) 2:1 mixture of methanol and chloroform. Vortex vigorously for 1 minute.

    • Add 0.5 mL of ultrapure water. Vortex again for 30 seconds.

    • Incubate the mixture on ice for 10 minutes to allow for phase separation.

  • Phase Separation and Collection:

    • Centrifuge the sample at >12,000 x g for 15 minutes at 4°C.

    • Three layers will be visible: an upper polar phase (containing D-Allose-¹³C), a lower non-polar phase, and a protein disk in the middle.

    • Carefully collect the upper aqueous/polar phase into a new, clean microcentrifuge tube without disturbing the protein disk.

  • Drying:

    • Dry the collected polar extract completely using a vacuum concentrator (e.g., SpeedVac) without heating.

    • The dried extract can be stored at -80°C until derivatization.

Protocol 2: Derivatization for GC-MS Analysis

For GC-MS analysis, sugars must be derivatized to increase their volatility. A common and effective method is a two-step process of oximation followed by silylation.[4][6] This procedure converts each sugar isomer into a single derivative, simplifying the resulting chromatogram.[7]

Materials:

  • Dried metabolite extract from Protocol 1

  • Pyridine

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven set to 70°C

  • GC vials with inserts

Procedure:

  • Oximation:

    • To the dried metabolite extract, add 20 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

    • Vortex briefly to dissolve the pellet.

    • Incubate the mixture at 90°C for 30 minutes. This step converts the aldehyde and ketone groups to oximes.

  • Silylation:

    • After the oximation step, allow the sample to cool to room temperature.

    • Add 30 µL of BSTFA + 1% TMCS to the sample.

    • Vortex briefly.

    • Incubate at 70°C for 60 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[4]

  • Final Preparation:

    • After cooling, centrifuge the sample briefly to pellet any precipitate.

    • Transfer the supernatant to a GC vial with an insert for analysis.

Data Presentation

The following table summarizes representative quantitative data for monosaccharide analysis using mass spectrometry-based methods. While specific data for D-Allose-¹³C may vary depending on the experimental conditions and matrix, these values provide a general reference for expected performance.

ParameterMethodAnalyte(s)Typical RangeReference
Limit of Detection (LOD) LC-MS/MSVarious Monosaccharides0.019–0.40 µM[8]
Limit of Quantification (LOQ) LC-MS/MSVarious Monosaccharides0.090–1.3 µM[8]
Linear Range LC-MS/MSFructose, Glucose, etc.0.005 - 10 mg/L[9]
Recovery GC-MSAldononitrile Acetates>85%[7]

Visualizations

Experimental Workflow for D-Allose-¹³C Sample Preparation

The following diagram illustrates the complete workflow from sample collection to GC-MS analysis.

G cluster_collection Sample Collection & Quenching cluster_extraction Metabolite Extraction cluster_derivatization Derivatization for GC-MS cluster_analysis Analysis BiologicalSample Biological Sample (Cells or Tissue) Quenching Metabolic Quenching (Liquid Nitrogen) BiologicalSample->Quenching Extraction Methanol/Chloroform/Water Extraction Quenching->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation PolarExtract Collect Polar Phase (Contains D-Allose-¹³C) Centrifugation->PolarExtract Drying Vacuum Concentration (Drying) PolarExtract->Drying Oximation Oximation (Hydroxylamine HCl) Drying->Oximation Silylation Silylation (BSTFA + 1% TMCS) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for D-Allose-¹³C sample preparation.

Hypothetical Metabolic Pathway of D-Allose

This diagram illustrates a potential metabolic entry point for D-Allose, where it could be phosphorylated to enter pathways analogous to glycolysis.

G DAllose_13C D-Allose-¹³C Allose_6P_13C Allose-6-Phosphate-¹³C DAllose_13C->Allose_6P_13C Hexokinase (ATP -> ADP) Glycolysis Downstream Metabolic Pathways Allose_6P_13C->Glycolysis

References

Application Notes: D-Allose-13C as a Novel Tracer in Cancer Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by increased glucose uptake and aerobic glycolysis, often referred to as the Warburg effect.[1] This metabolic shift provides cancer cells with the necessary energy and building blocks for rapid proliferation. Consequently, targeting cancer metabolism has emerged as a promising therapeutic strategy. D-allose, a rare sugar and a C-3 epimer of D-glucose, has demonstrated significant anti-cancer effects.[2][3][4] It has been shown to inhibit cancer cell growth by upregulating the tumor suppressor Thioredoxin-interacting protein (TXNIP), which in turn reduces the expression of the primary glucose transporter, GLUT1, thereby limiting glucose uptake.[5][6]

While the anti-proliferative effects of D-allose are established, the precise intracellular fate and its direct impact on metabolic fluxes remain to be fully elucidated. The use of uniformly labeled D-Allose-13C ([U-13C6]D-Allose) as a metabolic tracer offers a powerful tool to investigate these aspects. These application notes provide a framework for utilizing this compound to trace its uptake, metabolic conversion (if any), and its influence on central carbon metabolism in cancer cells.

Principle of this compound Tracing

Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify metabolic fluxes.[7][8][9] By replacing the naturally abundant 12C atoms in D-allose with the heavier stable isotope 13C, researchers can track the journey of the labeled carbon atoms through various metabolic reactions using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The incorporation of 13C into downstream metabolites provides direct evidence of pathway activity and allows for the quantification of metabolic fluxes. While some studies suggest D-allose is not significantly metabolized,[10] 13C tracing can definitively confirm this and quantify any minor metabolic conversions.

Potential Applications

  • Quantification of D-allose uptake: Directly measure the rate of D-allose transport into cancer cells.

  • Elucidation of the metabolic fate of D-allose: Determine if D-allose is metabolized and identify any resulting metabolic products.

  • Investigation of the impact on central carbon metabolism: Assess how D-allose perturbs glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle by observing changes in the labeling patterns of key metabolites from a co-administered 13C-labeled substrate like glucose or glutamine.

  • Mechanism of action studies: Correlate the metabolic effects of this compound with changes in the expression of key regulatory proteins like GLUT1 and TXNIP.[11][12][13]

Experimental Protocols

1. In Vitro Cell Culture and Labeling with [U-13C6]D-Allose

This protocol describes the labeling of cancer cells in culture with [U-13C6]D-Allose to trace its metabolic fate and its effects on cellular metabolism.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer, A549 lung cancer)[14][15]

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • [U-13C6]D-Allose

  • [U-13C6]D-Glucose (for co-labeling experiments)

  • Phosphate-buffered saline (PBS)

  • 6-well or 10 cm cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.

  • Preparation of Labeling Medium: Prepare DMEM with the desired concentration of [U-13C6]D-Allose (e.g., 5-25 mM). For co-labeling experiments, also add [U-13C6]D-Glucose at a physiological concentration (e.g., 5.5 mM). Supplement the medium with 10% dFBS.

  • Cell Labeling:

    • Once cells reach the desired confluency, aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed 13C-labeling medium to the cells.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO2).

  • Metabolite Extraction: Proceed immediately to the metabolite extraction protocol.

2. Metabolite Extraction

This protocol details the extraction of intracellular metabolites for subsequent LC-MS/MS analysis.

Materials:

  • Labeled cells from the previous protocol

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching and Lysis:

    • Aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol to each well (e.g., 1 mL for a 6-well plate).

    • Place the plate on ice for 5-10 minutes to quench metabolic activity and lyse the cells.

  • Cell Harvesting:

    • Scrape the cells from the plate using a cell scraper.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Incubate the tubes at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifugation:

    • Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.

3. LC-MS/MS Analysis for 13C Incorporation

This section provides a general overview of the analytical approach. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system (e.g., QTRAP or high-resolution mass spectrometer)

Procedure:

  • Chromatographic Separation: Separate the metabolites using a suitable chromatography method, such as HILIC chromatography.

  • Mass Spectrometry Analysis:

    • Analyze the eluting metabolites using the mass spectrometer in either full scan mode or selected reaction monitoring (SRM) mode.

    • Acquire data for the different isotopologues of key metabolites in central carbon metabolism (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).

  • Data Analysis:

    • Determine the mass isotopologue distribution (MID) for each metabolite.

    • Correct for the natural abundance of 13C.

    • Calculate the fractional contribution of [U-13C6]D-Allose (if any) and [U-13C6]D-Glucose to the metabolite pools.

4. Western Blotting for GLUT1 and TXNIP Expression

This protocol is for assessing changes in protein expression following D-allose treatment.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies against GLUT1, TXNIP, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Quantify the band intensities and normalize to the loading control.

5. Glucose Uptake Assay

This assay measures the rate of glucose transport into cells.

Materials:

  • 2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Phloridzin (a glucose transport inhibitor)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Treatment: Treat cells with D-allose for the desired time.

  • Glucose-free Incubation: Incubate cells in glucose-free medium prior to the assay.

  • Uptake Measurement:

    • Add the labeled glucose analog to the cells and incubate for a short period (e.g., 5-10 minutes).

    • Include a control with phloridzin to determine non-specific uptake.

  • Washing: Quickly wash the cells with ice-cold PBS to stop the uptake.

  • Lysis and Quantification: Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter or fluorescence plate reader.

  • Normalization: Normalize the uptake to the protein content of each sample.

Data Presentation

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Glycolytic and TCA Cycle Intermediates in Cancer Cells Treated with [U-13C6]D-Glucose and Unlabeled D-Allose.

MetaboliteTreatmentM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Glucose-6-Phosphate Control105510152035
D-Allose3010812101515
Fructose-6-Phosphate Control126611141932
D-Allose35129139139
Citrate Control2015251015510
D-Allose4020158845

Table 2: Hypothetical Relative Protein Expression and Glucose Uptake in Cancer Cells Treated with D-Allose.

TreatmentRelative GLUT1 Expression (normalized to control)Relative TXNIP Expression (normalized to control)Glucose Uptake Rate (pmol/min/mg protein)
Control 1.001.00500
D-Allose (10 mM) 0.652.50320
D-Allose (25 mM) 0.404.20180

Mandatory Visualizations

D_Allose_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell D-Allose D-Allose GLUT1 GLUT1 D-Allose->GLUT1 ? TXNIP TXNIP D-Allose->TXNIP Induces Glucose Glucose Glucose->GLUT1 Transport Glycolysis Glycolysis GLUT1->Glycolysis Glucose Uptake TXNIP->GLUT1 Inhibits Expression Proliferation Cell Proliferation Glycolysis->Proliferation Supports

Caption: Proposed mechanism of D-allose action in cancer cells.

Experimental_Workflow cluster_analysis Downstream Analysis cluster_data Data Interpretation start Seed Cancer Cells labeling Incubate with [U-13C6]D-Allose +/- [U-13C6]D-Glucose start->labeling harvest Harvest Cells at Different Time Points labeling->harvest glucose_uptake Glucose Uptake Assay labeling->glucose_uptake Parallel Experiment metabolite_extraction Metabolite Extraction harvest->metabolite_extraction protein_extraction Protein Extraction harvest->protein_extraction lcms LC-MS/MS Analysis metabolite_extraction->lcms western Western Blot (GLUT1, TXNIP) protein_extraction->western mid_analysis Mass Isotopologue Distribution Analysis lcms->mid_analysis protein_quant Protein Quantification western->protein_quant flux_analysis Metabolic Flux Analysis mid_analysis->flux_analysis

Caption: Experimental workflow for this compound tracer studies.

Logical_Relationship cluster_molecular Molecular Effects cluster_metabolic Metabolic Effects cluster_phenotypic Phenotypic Effects D_Allose D-Allose Treatment TXNIP_up ↑ TXNIP Expression D_Allose->TXNIP_up GLUT1_down ↓ GLUT1 Expression TXNIP_up->GLUT1_down Glucose_uptake_down ↓ Glucose Uptake GLUT1_down->Glucose_uptake_down Glycolysis_down ↓ Glycolysis Glucose_uptake_down->Glycolysis_down Proliferation_down ↓ Cell Proliferation Glycolysis_down->Proliferation_down

Caption: Logical flow of D-allose's effects on cancer cells.

References

Application Notes & Protocols: Tracing Central Carbon Metabolism with D-Allose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant attention for its potent anti-cancer properties.[1][2][3] Studies have shown that D-allose can inhibit cancer cell growth by inducing the tumor suppressor TXNIP, which in turn reduces the expression of the glucose transporter GLUT1, thereby limiting glucose uptake.[4][5][6] Furthermore, D-allose is known to disrupt tumor energy metabolism, induce oxidative stress, and promote apoptosis.[1][2] While the downstream effects of D-allose are well-documented, the precise metabolic fate of the D-allose molecule itself within the central carbon metabolism is an area of active investigation.

Stable isotope tracing using ¹³C-labeled nutrients is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[7][8] By providing cells with a substrate in which ¹²C atoms are replaced with the heavy isotope ¹³C, researchers can track the incorporation of these labeled carbons into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[7][9] This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a detailed snapshot of cellular metabolic activity.[10][11]

This document outlines a proposed application and protocol for using ¹³C-labeled D-Allose (D-Allose-¹³C) to trace its path through central carbon metabolism, with a particular focus on the Pentose Phosphate Pathway (PPP). Understanding how D-Allose is metabolized can provide critical insights into its mechanism of action and its potential as a therapeutic agent.

Proposed Biochemical Pathway of D-Allose

Evidence suggests that D-allose, upon entering the cell, is phosphorylated by hexokinase to form D-allose-6-phosphate.[12] This phosphorylated form may then serve as a substrate for glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of the Pentose Phosphate Pathway.[12] By entering the PPP, D-allose could directly influence the production of NADPH and precursors for nucleotide biosynthesis, which are critical for cancer cell proliferation and survival. Tracing D-Allose-¹³C would allow for the direct testing of this hypothesis.

D_Allose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D_Allose_13C_ext D-Allose-¹³C D_Allose_13C_int D-Allose-¹³C D_Allose_13C_ext->D_Allose_13C_int Transport A6P D-Allose-6-Phosphate-¹³C D_Allose_13C_int->A6P Hexokinase PPP Pentose Phosphate Pathway (PPP) A6P->PPP G6PDH (Hypothesized) G6P Glucose-6-Phosphate-¹³C (from Glucose) G6P->PPP G6PDH NADPH NADPH PPP->NADPH Nucleotide_Precursors Nucleotide Precursors (e.g., Ribose-5-P) PPP->Nucleotide_Precursors Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase A 1. Cell Culture (e.g., Cancer Cell Line) B 2. Isotope Labeling (Medium with D-Allose-¹³C) A->B C 3. Metabolite Quenching & Extraction (-80°C Solvent) B->C D 4. LC-MS/MS Analysis (Detect Labeled Metabolites) C->D E 5. Data Processing (Peak Integration & MID Calculation) D->E F 6. Metabolic Flux Analysis (Software Modeling) E->F G 7. Biological Interpretation (Pathway Activity & Insights) F->G

References

D-Allose-13C in Drug Discovery: Applications and Protocols for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant attention in oncological research due to its promising anti-cancer properties.[1][2] It has been shown to inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and modulate key signaling pathways involved in tumor growth and metabolism.[3][4][5][6] The stable isotope-labeled form, D-Allose-13C, is a powerful tool for elucidating the metabolic fate and mechanisms of action of D-Allose in drug discovery and development. By tracing the incorporation of 13C atoms into various metabolites, researchers can gain unprecedented insights into how D-Allose affects cancer cell metabolism and identify potential therapeutic targets.[7][8]

This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery research. It is intended for researchers, scientists, and drug development professionals interested in leveraging stable isotope tracing to investigate the anti-cancer effects of D-Allose.

Application 1: Tracing the Metabolic Fate of this compound in Cancer Cells using Metabolic Flux Analysis (MFA)

This application focuses on determining the intracellular pathways that metabolize D-Allose and quantifying the contribution of this compound to central carbon metabolism.

Experimental Protocol

Objective: To trace the metabolic fate of this compound and quantify its incorporation into central carbon metabolites in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-Glucose-free medium

  • U-13C6-D-Allose (uniformly labeled this compound)

  • Phosphate Buffered Saline (PBS), ice-cold

  • Methanol, ice-cold

  • Dry ice

  • Liquid nitrogen

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture: Culture cancer cells in complete medium until they reach 80% confluency.

  • Isotope Labeling:

    • Aspirate the complete medium and wash the cells once with D-Glucose-free medium.

    • Add D-Glucose-free medium supplemented with 10 mM U-13C6-D-Allose and 10% dialyzed FBS.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled D-Allose into intracellular metabolites.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding a pre-chilled (-80°C) 80% methanol/water solution.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Freeze-thaw the samples three times using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Preparation for GC-MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the metabolites on a suitable GC column.

    • Detect the mass isotopologue distributions (MIDs) of the metabolites in the mass spectrometer.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of 13C.

    • Use software such as INCA or Metran to perform metabolic flux analysis based on the measured MIDs.

Hypothetical Quantitative Data

The following table presents hypothetical data on the fractional contribution of U-13C6-D-Allose to key metabolites in cancer cells after 24 hours of labeling.

MetaboliteFractional Contribution from U-13C6-D-Allose (%)
Glycolytic Intermediates
Glucose-6-phosphate5.2
Fructose-6-phosphate4.8
3-Phosphoglycerate3.5
Pyruvate2.1
Lactate1.8
TCA Cycle Intermediates
Citrate1.5
α-Ketoglutarate1.2
Succinate0.9
Malate1.1
Amino Acids
Alanine2.5
Glutamate1.3
Aspartate1.0

Note: This is hypothetical data for illustrative purposes.

Experimental Workflow Diagram

experimental_workflow cluster_culture Cell Culture cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_culture Culture Cancer Cells to 80% Confluency wash_cells Wash with Glucose-Free Medium cell_culture->wash_cells add_label Incubate with U-13C6-D-Allose Medium wash_cells->add_label wash_pbs Wash with Ice-Cold PBS add_label->wash_pbs quench Quench Metabolism with 80% Methanol wash_pbs->quench lyse Lyse Cells and Collect Supernatant quench->lyse prepare_sample Dry and Derivatize Metabolites lyse->prepare_sample gcms GC-MS or LC-MS/MS Analysis prepare_sample->gcms data_analysis Metabolic Flux Analysis gcms->data_analysis

Workflow for tracing the metabolic fate of this compound.

Application 2: Investigating the Impact of D-Allose on Cancer Cell Metabolism and Signaling

This application aims to elucidate how D-Allose alters key metabolic pathways and signaling networks in cancer cells, providing insights into its anti-cancer mechanisms.

Signaling Pathways Affected by D-Allose

D-Allose has been shown to modulate several critical signaling pathways in cancer cells.[1][2][9][10] A key mechanism involves the upregulation of Thioredoxin-interacting protein (TXNIP), which in turn inhibits the glucose transporter GLUT1, leading to reduced glucose uptake.[3][4] D-Allose also influences the mTOR and AMPK signaling pathways, which are central regulators of cell growth, proliferation, and metabolism.[1][10] Furthermore, D-Allose can induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[9][11]

d_allose_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm d_allose D-Allose txnip TXNIP d_allose->txnip Upregulates ampk AMPK d_allose->ampk Activates ros ROS d_allose->ros Induces glut1 GLUT1 glycolysis Glycolysis glut1->glycolysis Facilitates Glucose Uptake for txnip->glut1 Inhibits mtor mTOR ampk->mtor Inhibits cell_growth Cell Growth & Proliferation mtor->cell_growth Promotes apoptosis Apoptosis ros->apoptosis Triggers glycolysis->cell_growth Supports

Signaling pathways modulated by D-Allose in cancer cells.
Experimental Protocol

Objective: To investigate the effect of this compound on glycolysis and the pentose phosphate pathway (PPP) in cancer cells.

Materials:

  • Same as in Application 1, with the addition of [1,2-13C2]-D-Glucose.

Procedure:

  • Cell Culture: Culture cancer cells as described in Application 1.

  • Isotope Labeling:

    • Culture cells in medium containing 10 mM [1,2-13C2]-D-Glucose in the presence or absence of 25 mM unlabeled D-Allose for 24 hours.

  • Metabolite Extraction and Analysis:

    • Follow the metabolite extraction and GC-MS (or LC-MS/MS) analysis protocol as described in Application 1.

  • Data Analysis:

    • Analyze the mass isotopologue distributions of key metabolites in glycolysis and the PPP, such as lactate and ribose-5-phosphate. The labeling patterns will reveal the relative flux through these pathways. For example, glycolysis of [1,2-13C2]-D-Glucose produces M+2 labeled lactate, while the PPP produces M+1 labeled lactate.

Hypothetical Quantitative Data

The following table shows hypothetical changes in the fractional labeling of lactate from [1,2-13C2]-D-Glucose in the presence of D-Allose.

ConditionM+1 Lactate (%)M+2 Lactate (%)
Control595
+ 25 mM D-Allose1585

Note: This is hypothetical data for illustrative purposes, suggesting a D-Allose-induced shift towards the Pentose Phosphate Pathway.

Application 3: Synthesis of this compound

As this compound may not be readily available from all commercial suppliers, an in-house synthesis may be necessary. The following is an adapted chemoenzymatic protocol for the synthesis of D-Allose, which can be modified to produce this compound by starting with a 13C-labeled precursor.[12][13]

Proposed Synthesis Protocol for this compound

Objective: To synthesize U-13C6-D-Allose from U-13C6-D-Glucose.

Materials:

  • U-13C6-D-Glucose

  • Benzyl alcohol

  • Appropriate enzymes (e.g., engineered glycoside-3-oxidase)

  • Reducing agent (e.g., LS-selectride)

  • Hydrogenation catalyst (e.g., Palladium on carbon)

  • Organic solvents and reagents for reaction and purification

Procedure:

  • Benzylation: Protect the anomeric carbon of U-13C6-D-Glucose with a benzyl group to form 1-O-benzyl-U-13C6-D-glucopyranoside.

  • Enzymatic Oxidation: Use an engineered bacterial glycoside-3-oxidase to regioselectively oxidize the C3 position of the benzylated glucose derivative.[13]

  • Stereoselective Reduction: Chemically reduce the ketone at C-3 using a stereoselective reducing agent to invert the configuration at this position, yielding the allose derivative.[12]

  • Deprotection: Remove the benzyl protecting group via hydrogenation to yield U-13C6-D-Allose.

  • Purification: Purify the final product using column chromatography.

Synthesis Workflow Diagram

synthesis_workflow start U-13C6-D-Glucose benzylation Benzylation start->benzylation oxidation Enzymatic Oxidation (C3) benzylation->oxidation reduction Stereoselective Reduction (C3) oxidation->reduction deprotection Hydrogenation (Deprotection) reduction->deprotection end U-13C6-D-Allose deprotection->end

Proposed workflow for the synthesis of U-13C6-D-Allose.

This compound is a valuable tool for advancing our understanding of the anti-cancer mechanisms of D-Allose. The application notes and protocols provided herein offer a framework for researchers to employ stable isotope tracing techniques to investigate the metabolic fate of D-Allose, its impact on cancer cell metabolism and signaling, and to potentially synthesize this important research compound. While direct experimental data for this compound is currently limited in the public domain, the proposed experiments are based on well-established methodologies in metabolic research and are expected to yield significant insights into the therapeutic potential of D-Allose in oncology.

References

Illuminating Metabolic Fates: Isotopic Labeling with D-Allose-¹³C for Pathway Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-allose, a rare hexose and a C-3 epimer of D-glucose, has garnered significant attention in biomedical research for its diverse physiological activities, including anti-cancer, anti-inflammatory, and anti-proliferative effects.[1][2] Understanding the metabolic fate of D-allose within cellular systems is crucial for elucidating the mechanisms behind its therapeutic potential and for the development of novel drug candidates. Isotopic labeling with stable isotopes, such as Carbon-13 (¹³C), is a powerful technique for tracing the metabolism of compounds in biological systems.[3][4][5] By replacing the naturally abundant ¹²C with ¹³C in the D-allose molecule, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

These application notes provide a comprehensive overview and detailed protocols for utilizing D-Allose-¹³C to investigate its metabolic pathways. While studies suggest that D-allose is largely unmetabolized and excreted in urine, isotopic tracing can definitively confirm this and identify any minor metabolic transformations, such as phosphorylation, that may be critical to its biological activity.[6][7]

Putative Metabolic Pathway of D-Allose

Current research indicates that D-allose is not significantly metabolized through major energy-producing pathways like glycolysis.[4] Instead, it is mostly absorbed from the digestive tract into the bloodstream and subsequently excreted via urine.[6] However, some studies have suggested that D-allose can be phosphorylated to D-allose-phosphate in certain cell types, which may be a key step in its mechanism of action.[7] The following diagram illustrates the hypothesized limited metabolic fate of D-allose.

D-Allose Metabolic Pathway Hypothesized Metabolic Fate of D-Allose-¹³C D-Allose-13C This compound Intracellular this compound Intracellular this compound This compound->Intracellular this compound Cellular Uptake This compound-phosphate This compound-phosphate Intracellular this compound->this compound-phosphate Phosphorylation Excretion (Urine) Excretion (Urine) Intracellular this compound->Excretion (Urine) Efflux and Renal Clearance

Caption: Hypothesized metabolic fate of D-Allose-¹³C.

Experimental Protocols

The following protocols provide a framework for conducting isotopic labeling studies with D-Allose-¹³C in a mammalian cell culture model.

Cell Culture and Isotopic Labeling

This protocol outlines the steps for labeling adherent mammalian cells with D-Allose-¹³C.

Materials:

  • Adherent mammalian cell line of interest (e.g., cancer cell line)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-Allose-¹³C (uniformly labeled)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvest.

  • Incubate the cells overnight to allow for attachment.

  • Prepare the labeling medium by supplementing the base medium with D-Allose-¹³C at the desired concentration (e.g., 10 mM).

  • Aspirate the standard culture medium from the cells and wash once with sterile PBS.

  • Add the D-Allose-¹³C labeling medium to the cells.

  • Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-course of labeling.

Metabolite Extraction

This protocol describes the extraction of polar metabolites from the labeled cells.

Materials:

  • Ice-cold 80% methanol (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and high speeds

Procedure:

  • At each time point, aspirate the labeling medium from the wells.

  • Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular D-Allose-¹³C.

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Incubate the samples at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifuge the samples at maximum speed (e.g., 15,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried extracts at -80°C until analysis.

LC-MS/MS Analysis for Metabolite Profiling

This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., QTRAP, Orbitrap)

  • Analytical column suitable for polar metabolites (e.g., HILIC)

Procedure:

  • Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water or a starting mobile phase composition.

  • Inject the samples onto the HPLC system.

  • Separate the metabolites using a gradient of Mobile Phase A and B over the analytical column.

  • Analyze the eluting metabolites using the mass spectrometer in either positive or negative ion mode, depending on the target metabolites.

  • Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to specifically detect and quantify D-Allose-¹³C and its potential labeled metabolites (e.g., D-Allose-¹³C-phosphate).

  • Analyze the data to determine the isotopic enrichment and the fractional contribution of D-Allose-¹³C to the metabolite pools.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for a D-Allose-¹³C isotopic labeling study.

Experimental Workflow D-Allose-¹³C Isotopic Labeling Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Cell_Seeding Seed Mammalian Cells Labeling Incubate with this compound Cell_Seeding->Labeling Quenching Quench Metabolism (Ice-cold PBS wash) Labeling->Quenching Extraction Metabolite Extraction (80% Methanol) Quenching->Extraction Drying Dry Metabolite Extract Extraction->Drying LCMS LC-MS/MS Analysis Drying->LCMS Data_Analysis Data Processing & Isotopologue Analysis LCMS->Data_Analysis Pathway_Elucidation Pathway Elucidation Data_Analysis->Pathway_Elucidation Interpret Results

References

Application Notes and Protocols for D-Allose-13C Tracing Experiments in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant interest in cancer research due to its anti-proliferative effects on various cancer cell lines.[1] Studies have shown that D-allose can inhibit cancer cell growth by inducing the tumor suppressor thioredoxin-interacting protein (TXNIP), which in turn leads to the downregulation of the glucose transporter GLUT1, thereby reducing glucose uptake.[2] Furthermore, D-allose has been observed to induce cell cycle arrest, apoptosis, and modulate metabolic pathways in cancer cells.[3]

Stable isotope tracing using uniformly labeled D-Allose-13C ([U-13C6] D-Allose) is a powerful technique to elucidate the metabolic fate of D-allose within cancer cells. By tracking the incorporation of 13C atoms into downstream metabolites, researchers can gain insights into the specific metabolic pathways affected by D-allose, identify novel therapeutic targets, and understand its mechanism of action in greater detail. These application notes provide a comprehensive guide for conducting this compound tracing experiments in a cell culture setting, from experimental design to data analysis.

Key Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by D-allose and a general experimental workflow for this compound tracing experiments.

D_Allose_Pathway D-Allose D-Allose TXNIP TXNIP D-Allose->TXNIP induces Cell Proliferation Cell Proliferation D-Allose->Cell Proliferation inhibits Apoptosis Apoptosis D-Allose->Apoptosis induces Metabolic Reprogramming Metabolic Reprogramming D-Allose->Metabolic Reprogramming modulates GLUT1 GLUT1 GLUT1->Cell Proliferation supports Glucose Glucose Glucose->GLUT1 TXNIP->GLUT1 inhibits expression

Caption: D-Allose Signaling Pathway in Cancer Cells.

Experimental_Workflow A Cell Culture Preparation (Seeding and Acclimatization) B This compound Labeling (Incubation with [U-13C6] D-Allose) A->B C Metabolite Extraction (Quenching and Extraction) B->C D LC-MS/MS Analysis (Quantification of 13C-labeled metabolites) C->D E Data Analysis (Isotopologue Distribution and Pathway Analysis) D->E

Caption: Experimental Workflow for this compound Tracing.

Experimental Protocols

Protocol 1: Cell Culture and this compound Labeling

Objective: To label cancer cells with [U-13C6] D-Allose to trace its metabolic fate.

Materials:

  • Cancer cell line of interest (e.g., HuH-7, MDA-MB-231, SH-SY5Y)[2]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free and unlabeled D-allose-free cell culture medium

  • [U-13C6] D-Allose (Cambridge Isotope Laboratories, Inc. or equivalent)

  • 6-well or 10-cm cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates or 10-cm dishes at a density that will allow them to reach 70-80% confluency at the time of labeling.

  • Acclimatization: Once the cells are attached and growing, replace the standard medium with a custom-made labeling medium. This medium should be based on glucose-free and unlabeled D-allose-free formulation, supplemented with dialyzed FBS and other necessary components. It is crucial to replace the standard glucose with a known concentration of unlabeled D-glucose and add the desired concentration of unlabeled D-allose for acclimatization, if necessary for the experimental design. Allow the cells to acclimate for at least 24 hours.

  • Labeling:

    • Prepare the this compound labeling medium by supplementing the glucose-free/D-allose-free base medium with a specific concentration of [U-13C6] D-Allose. The optimal concentration may vary depending on the cell line and experimental goals, but a starting range of 5-25 mM can be considered.

    • Aspirate the acclimatization medium from the cells and wash the cells once with sterile PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamic incorporation of 13C into various metabolites. The exact time points should be optimized based on the expected metabolic rates of the cell line.

Protocol 2: Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites for mass spectrometry analysis.

Materials:

  • Cold PBS (4°C)

  • Methanol (LC-MS grade, pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (refrigerated)

  • Dry ice

Procedure:

  • Quenching:

    • At each time point, remove the culture plate from the incubator and immediately place it on a bed of dry ice to rapidly quench metabolic activity.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

  • Extraction:

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well (for a 6-well plate).

    • Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Storage: The extracts can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

Objective: To separate and quantify 13C-labeled metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

General LC-MS/MS Parameters (to be optimized for the specific instrument and metabolites):

  • Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar metabolites like sugars and their derivatives.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of an appropriate modifier (e.g., ammonium acetate or ammonium hydroxide) is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode for many of the key metabolites in central carbon metabolism. Acquire data in full scan mode to detect all isotopologues of the metabolites of interest.

  • Data Acquisition: The mass-to-charge ratio (m/z) for each metabolite and its corresponding 13C-labeled isotopologues will be monitored. For a metabolite with 'n' carbon atoms, you will look for masses corresponding to M+0, M+1, M+2, ..., M+n.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical this compound tracing experiment in two different cancer cell lines (Cell Line A and Cell Line B) after 24 hours of labeling. This data is intended to serve as a template for presenting experimental results.

Table 1: Isotopic Enrichment of Key Glycolytic and Pentose Phosphate Pathway Intermediates

MetaboliteCell Line A (% 13C Enrichment)Cell Line B (% 13C Enrichment)
D-Allose-6-phosphate85.2 ± 3.178.5 ± 4.2
Fructose-6-phosphate15.7 ± 1.510.3 ± 1.1
Fructose-1,6-bisphosphate12.3 ± 1.28.1 ± 0.9
Sedoheptulose-7-phosphate5.1 ± 0.62.9 ± 0.4
Ribose-5-phosphate4.5 ± 0.52.2 ± 0.3

Table 2: Mass Isotopologue Distribution of Citrate in the TCA Cycle

IsotopologueCell Line A (Relative Abundance %)Cell Line B (Relative Abundance %)
M+075.8 ± 2.585.1 ± 3.0
M+15.2 ± 0.73.5 ± 0.5
M+210.1 ± 1.16.8 ± 0.8
M+34.3 ± 0.52.4 ± 0.3
M+42.9 ± 0.41.5 ± 0.2
M+51.2 ± 0.20.5 ± 0.1
M+60.5 ± 0.10.2 ± 0.1

Table 3: Relative Abundance of D-Allose and Related Metabolites

MetaboliteCell Line A (Relative Abundance)Cell Line B (Relative Abundance)
Intracellular this compound1.00 (normalized)0.85 ± 0.09
D-Allose-6-phosphate-13C0.45 ± 0.050.32 ± 0.04
UDP-hexose-13C0.12 ± 0.020.07 ± 0.01

Note: The data presented in these tables are for illustrative purposes only and should be replaced with actual experimental results. The values represent the mean ± standard deviation from triplicate experiments.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for conducting this compound tracing experiments in cancer cell lines. By carefully designing and executing these experiments, researchers can gain valuable insights into the metabolic reprogramming induced by D-allose, which can aid in the development of novel cancer therapies. The ability to trace the metabolic fate of D-allose will be instrumental in understanding its full therapeutic potential.

References

Analytical Standards and Reference Materials for D-Allose-13C: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive overview of the analytical standards and reference materials for D-Allose-13C, a stable isotope-labeled monosaccharide increasingly utilized in metabolic research, drug development, and cellular biology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the material's properties, applications, and relevant experimental protocols.

Introduction to this compound

This compound is a non-radioactive, stable isotope-labeled form of D-allose, a rare aldohexose sugar. The incorporation of carbon-13 (¹³C) at specific or all carbon positions allows for its use as a tracer in various analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its structural similarity to more common sugars allows it to be metabolized by cells, providing a powerful tool to probe metabolic pathways and fluxes in both healthy and diseased states. D-allose itself has demonstrated various biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects, making this compound a valuable tool for mechanistic studies.

Analytical Specifications and Reference Data

High-quality, well-characterized analytical standards are crucial for accurate and reproducible experimental results. This compound is commercially available from various suppliers. Researchers should always refer to the Certificate of Analysis (CoA) provided by the manufacturer for lot-specific information.

Table 1: Representative Analytical Data for this compound

ParameterSpecificationSource
Chemical Formula ¹³C₆H₁₂O₆Synthose[1]
Molecular Weight 186.06 g/mol Synthose[1]
CAS Number 70849-28-4 (for D-Allose-¹³C)N/A
Appearance White Crystalline SolidSynthose[1]
Chemical Purity ≥98% (by ¹H-NMR)Synthose[1]
Isotopic Enrichment ≥99 atom % ¹³CSynthose[1]
Melting Point 128-130 °CSynthose[1]
Solubility Soluble in WaterSynthose[1]

Table 2: ¹³C NMR Chemical Shift Assignments for D-[1-¹³C]allose in D₂O (75 MHz) [2]

AnomerC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
α-pyranose 94.368.673.267.668.362.3
β-pyranose 94.972.872.768.375.162.8
α-furanose 97.5-----
β-furanose 102.3-----

Note: Chemical shifts for C2-C6 are for the unlabeled carbons in D-[1-¹³C]allose and are representative of the shifts in uniformly labeled D-Allose-¹³C.

Applications in Research and Drug Development

This compound serves as a critical tool in a variety of research applications:

  • Metabolic Flux Analysis (MFA): As a stable isotope tracer, this compound allows for the quantitative analysis of metabolic pathways. By tracking the incorporation of ¹³C into downstream metabolites, researchers can elucidate the activity of glycolysis, the pentose phosphate pathway, and other central carbon metabolism routes.[3][4][5][6][7]

  • Drug Discovery and Development: Understanding how a drug candidate affects cellular metabolism is crucial. This compound can be used to assess the metabolic reprogramming induced by therapeutic agents, particularly in cancer and metabolic diseases.

  • Mechanistic Studies of D-Allose Biology: D-allose has been shown to exert its biological effects, in part, by modulating signaling pathways such as the TLR4/PI3K/AKT and TLR4/MyD88/NF-κB pathways.[8][9][10][11] this compound enables researchers to trace its uptake, distribution, and metabolic fate while studying these signaling events.

  • Biomarker Discovery: Isotope tracing studies with this compound can help identify novel metabolic biomarkers associated with disease states or drug responses.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization based on the specific experimental system.

Cell Culture and Isotope Labeling for Metabolic Flux Analysis

This protocol describes the general workflow for labeling cultured cells with this compound to analyze its incorporation into intracellular metabolites.

experimental_workflow_mfa cluster_prep Cell Preparation cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cell_culture 1. Seed and culture cells to desired confluency media_prep 2. Prepare labeling medium with this compound media_exchange 3. Replace culture medium with labeling medium media_prep->media_exchange incubation 4. Incubate for a defined period to achieve isotopic steady state media_exchange->incubation quenching 5. Rapidly quench metabolism (e.g., with cold methanol) incubation->quenching extraction 6. Extract intracellular metabolites quenching->extraction lcms_analysis 7. Analyze extracts by LC-MS/MS extraction->lcms_analysis nmr_analysis 8. Analyze extracts by NMR spectroscopy extraction->nmr_analysis data_analysis 9. Process data and perform metabolic flux analysis lcms_analysis->data_analysis nmr_analysis->data_analysis

Metabolic flux analysis workflow using this compound.

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow until they reach the desired confluency (typically 70-80%).

  • Labeling Medium Preparation: Prepare the cell culture medium by replacing unlabeled glucose with this compound at the desired concentration. Ensure all other essential nutrients are present.

  • Medium Exchange: Aspirate the existing culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately add the pre-warmed this compound labeling medium.

  • Incubation: Incubate the cells under standard culture conditions for a time course determined by the specific experimental goals. For steady-state MFA, this is typically 24-48 hours.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells with ice-cold 0.9% NaCl solution.

    • Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis: The extracted metabolites can be analyzed by LC-MS/MS or NMR spectroscopy to determine the isotopic enrichment in various downstream metabolites.

Quantification of this compound and its Metabolites by LC-MS/MS

This protocol provides a general framework for the quantification of this compound and its labeled metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

  • Chromatographic Separation:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like sugars.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or ammonium hydroxide) is commonly employed.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is typical.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for the analysis of sugars.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor).

    • MRM Transitions: The specific MRM transitions for this compound and its metabolites need to be determined empirically. For uniformly labeled this compound (¹³C₆H₁₂O₆), the precursor ion [M-H]⁻ would be at m/z 185.06. Fragment ions would need to be identified through infusion experiments.

  • Data Analysis:

    • Quantification: Generate a standard curve using known concentrations of this compound to quantify its abundance in the samples.

    • Isotopologue Distribution: Analyze the mass spectra to determine the distribution of ¹³C isotopes in the downstream metabolites. This information is crucial for metabolic flux analysis.[12][13]

Analysis of this compound Metabolism by NMR Spectroscopy

NMR spectroscopy provides detailed information about the specific carbon positions that are labeled with ¹³C.

Protocol:

  • Sample Preparation:

    • Lyophilize the metabolite extracts to remove the solvent.

    • Reconstitute the dried extracts in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹³C NMR spectra to observe the ¹³C signals directly.

    • For more detailed structural information and assignment, two-dimensional (2D) NMR experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Analysis:

    • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the signals to determine the relative abundance of ¹³C at different carbon positions in this compound and its metabolites.

Signaling Pathway Analysis: D-Allose and the TLR4/PI3K/AKT Pathway

D-allose has been shown to exert anti-inflammatory and neuroprotective effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, it can modulate the downstream PI3K/AKT and MyD88/NF-κB signaling cascades.[8][9][10][11]

tlr4_pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 PI3K PI3K TLR4->PI3K Activates IKK IKK MyD88->IKK Activates AKT AKT PI3K->AKT Activates NFκB NF-κB AKT->NFκB Can modulate IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) IKK->NFκB Activates (by degrading IκBα) IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates to Nucleus D_Allose D-Allose D_Allose->TLR4 Inhibits D_Allose->PI3K Inhibits Inflammatory_Genes Inflammatory Gene Transcription NFκB_nuc->Inflammatory_Genes Induces

Inhibitory effect of D-Allose on the TLR4 signaling pathway.

This diagram illustrates how lipopolysaccharide (LPS) activates TLR4, leading to the recruitment of adaptor proteins like MyD88 and the activation of downstream kinases such as PI3K and IKK. This ultimately results in the activation of the transcription factor NF-κB and the expression of pro-inflammatory genes. D-allose has been shown to inhibit this pathway at the level of TLR4 and PI3K, thereby reducing the inflammatory response.[9][10]

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of metabolism, drug development, and cell biology. The use of high-quality analytical standards and well-defined experimental protocols, such as those outlined in this application note, is essential for obtaining reliable and meaningful data. As research into the unique biological properties of D-allose continues, the application of this compound will undoubtedly play a crucial role in unraveling its mechanisms of action and therapeutic potential.

References

Application Notes and Protocols for D-Allose-¹³C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the software, tools, and protocols for conducting D-Allose-¹³C metabolic flux analysis (MFA). It is intended for researchers and professionals in the fields of metabolic engineering, drug development, and biotechnology who are interested in quantitatively understanding the metabolic fate of D-allose in biological systems.

Introduction to D-Allose and ¹³C-Metabolic Flux Analysis

D-allose, a rare sugar and a C-3 epimer of D-glucose, has garnered significant attention for its diverse physiological activities, including anti-inflammatory, anti-cancer, and immunosuppressant effects.[1][2] Understanding its metabolic pathways is crucial for elucidating its mechanisms of action and for various biotechnological applications.[2] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify intracellular metabolic fluxes.[3][4] By tracing the path of ¹³C-labeled substrates like D-allose through metabolic networks, researchers can gain a detailed understanding of cellular metabolism.[3][4]

This guide outlines the necessary software, experimental protocols, and data analysis workflows for performing D-Allose-¹³C MFA.

Software and Tools for ¹³C-MFA

A variety of software tools are available for ¹³C-MFA, each with its own strengths. The selection of a particular software package will depend on the complexity of the metabolic model, the type of experimental data, and the user's programming expertise.

SoftwareKey FeaturesOperating SystemLink/Reference
13CFLUX2 High-performance suite for large-scale MFA, supports various labeling experiments and advanced statistical analysis. Implemented in C++ with Java and Python add-ons.Linux/Unix--INVALID-LINK--[5][6][7]
INCA Isotopomer Network Compartmental Analysis; a MATLAB-based package for isotopic tracer studies, including steady-state and non-stationary MFA.Windows, macOS, Linux (with MATLAB)--INVALID-LINK--[8]
FiatFlux User-friendly, open-source software for flux ratio analysis and ¹³C-constrained flux balancing.Cross-platform--INVALID-LINK--[9]
OpenFlux An open-source modeling software for ¹³C-based MFA, suitable for various organisms.Cross-platform--INVALID-LINK--[10]
SUMOFLUX A toolbox for targeted ¹³C metabolic flux ratio analysis.Not specified--INVALID-LINK--[8]

Experimental Workflow for D-Allose-¹³C MFA

The following diagram illustrates the general workflow for a D-Allose-¹³C MFA experiment.

G Experimental Workflow for D-Allose-¹³C MFA A Experimental Design (Tracer Selection, Labeling Strategy) B Cell Culture with ¹³C-Labeled D-Allose A->B Implementation C Metabolite Quenching and Extraction B->C Sample Collection D Mass Spectrometry Analysis (e.g., GC-MS, LC-MS) C->D Analysis E Data Processing (Mass Isotopomer Distribution) D->E Raw Data F Metabolic Flux Calculation (Software-aided) E->F Processed Data G Flux Map Visualization and Interpretation F->G Results

A generalized workflow for conducting a ¹³C-MFA experiment.

Detailed Experimental Protocols

Experimental Design and ¹³C-Tracer Selection

The first step in a ¹³C-MFA study is the careful design of the labeling experiment.[11] This involves selecting the appropriate ¹³C-labeled D-allose tracer to maximize the information obtained from the experiment. Common choices include uniformly labeled D-allose ([U-¹³C]-D-allose) or specifically labeled variants (e.g., [1,2-¹³C]-D-allose). The optimal tracer depends on the specific metabolic pathways of interest.[11]

Cell Culture and Labeling
  • Cell Line/Organism: Select the appropriate cell line or microorganism for the study.

  • Culture Medium: Utilize a defined culture medium where D-allose is the primary carbon source.

  • Adaptation: Gradually adapt the cells to grow on D-allose to achieve a metabolic steady state.

  • Labeling Experiment:

    • Inoculate the cells into a fresh medium containing the selected ¹³C-labeled D-allose.

    • Monitor cell growth (e.g., optical density or cell count) to ensure the cells are in the exponential growth phase.

    • Harvest the cells at mid-exponential phase to ensure metabolic pseudo-steady state.

Metabolite Quenching and Extraction

Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample processing.

  • Quenching:

    • Quickly harvest the cell culture (e.g., by centrifugation or filtration).

    • Immediately quench the metabolism by resuspending the cell pellet in a cold solvent, such as 60% methanol buffered at a physiological pH and chilled to -40°C or lower.

  • Extraction:

    • Perform metabolite extraction using a suitable solvent system (e.g., a two-phase extraction with chloroform/methanol/water).

    • Separate the polar (containing central metabolites) and non-polar phases.

    • Dry the polar extract, for example, by using a speed vacuum concentrator.

Derivatization and Mass Spectrometry Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites need to be chemically derivatized to increase their volatility.

  • Derivatization: A common method is silylation, for instance, using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the metabolites on a suitable GC column.

    • Detect the mass fragments using the mass spectrometer. The resulting mass spectra will show the mass isotopomer distributions (MIDs) for each metabolite, which reflect the incorporation of ¹³C from the labeled D-allose.

Data Analysis and Flux Calculation

Data Processing

The raw GC-MS data needs to be processed to determine the MIDs of key metabolites. This involves correcting for the natural abundance of ¹³C and other isotopes.

Metabolic Modeling

A stoichiometric model of the known D-allose metabolic pathways is required. In many organisms, D-allose is metabolized via phosphorylation and epimerization to enter the central carbon metabolism, such as the Embden-Meyerhof-Parnas (EMP) pathway.[1]

The following diagram illustrates a simplified metabolic pathway for D-allose.

G Simplified D-Allose Metabolic Pathway DAllose D-Allose DAllose6P D-Allose-6-P DAllose->DAllose6P Allokinase DPsicose6P D-Psicose-6-P DAllose6P->DPsicose6P All-6-P isomerase DFructose6P D-Fructose-6-P DPsicose6P->DFructose6P Psi-6-P 3-epimerase EMP Embden-Meyerhof-Parnas (EMP) Pathway DFructose6P->EMP Biomass Biomass Precursors EMP->Biomass

A simplified metabolic pathway of D-allose conversion.
Flux Calculation

The processed MIDs, along with any measured extracellular fluxes (e.g., D-allose uptake rate, product secretion rates), are used as inputs for the chosen MFA software. The software then estimates the intracellular fluxes by fitting the simulated MIDs from the metabolic model to the experimental data.

Data Presentation: Example Quantitative Data

The following tables present hypothetical but realistic quantitative data that could be obtained from a D-Allose-¹³C MFA experiment. These tables are for illustrative purposes to demonstrate how to structure and present the results.

Table 1: Extracellular Fluxes

FluxWild-Type (mmol/gDCW/h)Engineered Strain (mmol/gDCW/h)
D-Allose Uptake1.50 ± 0.102.50 ± 0.15
Lactate Secretion0.80 ± 0.050.50 ± 0.04
Acetate Secretion0.20 ± 0.020.10 ± 0.01
Growth Rate (µ)0.25 ± 0.020.35 ± 0.03

Table 2: Intracellular Fluxes (Relative to D-Allose Uptake Rate of 100)

ReactionPathwayWild-Type (Relative Flux)Engineered Strain (Relative Flux)
D-Allose -> D-Allose-6-PD-Allose Catabolism100100
D-Fructose-6-P -> Fructose-1,6-bPGlycolysis (EMP)85.2 ± 3.192.5 ± 4.0
Glucose-6-P -> 6-PGPentose Phosphate Pathway14.8 ± 1.57.5 ± 0.8
Pyruvate -> Acetyl-CoATCA Cycle Entry45.7 ± 2.560.1 ± 3.2
Oxaloacetate + Acetyl-CoA -> CitrateTCA Cycle35.1 ± 2.048.9 ± 2.8

Conclusion

D-Allose-¹³C MFA is a powerful methodology for quantitatively interrogating the metabolic fate of this important rare sugar. By combining careful experimental design, precise analytical measurements, and robust computational analysis, researchers can gain deep insights into the metabolic pathways influenced by D-allose. This knowledge is invaluable for applications in drug development, metabolic engineering, and understanding fundamental cell biology.

References

Troubleshooting & Optimization

Optimizing D-Allose-13C concentration for tracer studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing D-Allose-13C in metabolic tracer studies. Given the unique metabolic fate of D-Allose, this guide focuses on addressing the specific challenges and expected outcomes associated with its use.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic fate of D-Allose in mammalian cells?

A1: Unlike D-glucose, D-Allose is minimally metabolized in most mammalian cells.[1][2] The majority of D-Allose that is taken up by cells is not catabolized through major energy-producing pathways like glycolysis.[1] Much of it is ultimately excreted from the body without modification.[1] However, some studies have shown it can be phosphorylated to D-allose-6-phosphate.[3][4]

Q2: If D-Allose is not significantly metabolized, what is the utility of this compound as a tracer?

A2: this compound is not typically used for tracing carbon through central metabolic pathways (e.g., glycolysis, TCA cycle) due to its limited incorporation. Its primary applications in tracer studies include:

  • Verifying Uptake: Confirming that D-Allose enters the specific cells being studied.

  • Investigating Phosphorylation: Quantifying the conversion of D-Allose to D-Allose-6-phosphate.[3][4]

  • Probing Allosteric Effects: Investigating how D-Allose may alter the flux of other central carbon sources, like glucose or glutamine, by running parallel labeling experiments.

Q3: What are recommended starting concentrations for this compound in cell culture experiments?

A3: Due to its limited metabolic activity, high concentrations are often required to observe biological effects.[5][6] Therefore, tracer studies may require similarly high concentrations to detect any potential incorporation. The optimal concentration is highly dependent on the cell type and experimental goals. Below are suggested starting ranges based on concentrations used to elicit biological effects in published studies.

Experimental GoalCell TypeSuggested Starting this compound Concentration Range (in media)Notes
Verify Cellular Uptake General Mammalian Cells1 - 10 mMLower concentrations may be sufficient if using highly sensitive mass spectrometry.
Investigate Biological Effects (e.g., growth inhibition) Cancer Cell Lines (e.g., Ovarian, Glioblastoma)10 - 50 mMConcentrations in this range have been shown to inhibit cell proliferation.[5][6]
Assess Phosphorylation Hamster Fibroblasts5 - 25 mMPhosphorylated products have been detected in this range.[3]

Q4: Is this compound expected to be cytotoxic?

A4: D-Allose has been shown to have anti-proliferative effects on various cancer cell lines, often at concentrations in the millimolar range.[7][8][9] However, it is generally considered to have low toxicity in non-cancerous cells and in vivo.[10] It is crucial to perform a dose-response curve to determine the cytotoxic threshold for your specific cell line and experimental duration.

Troubleshooting Guide

Issue 1: No 13C enrichment is detected in downstream metabolites (e.g., lactate, TCA cycle intermediates).

  • Explanation: This is the most likely and expected outcome. D-Allose is not readily metabolized through glycolysis or the TCA cycle in most mammalian cells.[1][2]

  • Solution:

    • Confirm Uptake: Your primary objective should be to confirm that this compound is present inside the cells. Analyze the intracellular polar metabolite fraction for the M+n isotopologue of D-Allose, where 'n' is the number of 13C labels on your tracer.

    • Check for Phosphorylation: Search for the mass corresponding to D-Allose-6-Phosphate-13Cn. This is the most probable metabolic product.[3][4]

    • Re-evaluate Experimental Goals: If your goal was to trace carbon through central metabolism, this compound is likely not the appropriate tracer. Consider using [U-13C]-glucose or other more readily metabolized substrates.

Issue 2: Low or undetectable intracellular this compound.

  • Explanation: D-Allose uptake can be slow and may not utilize glucose transporters as efficiently as glucose itself.[11]

  • Solution:

    • Increase Concentration: Titrate the this compound concentration upwards. See the concentration table above for guidance.

    • Increase Incubation Time: Extend the labeling period to allow for more significant accumulation within the cells.

    • Optimize Extraction: Ensure your metabolite extraction protocol is efficient for polar molecules like sugars. A common method is a cold methanol/water/chloroform extraction.

Issue 3: Observed changes in cell morphology or viability.

  • Explanation: D-Allose can induce cell cycle arrest and has anti-proliferative effects, particularly in cancer cells.[6][7]

  • Solution:

    • Perform a Cytotoxicity Assay: Conduct a dose-response experiment (e.g., using an MTT or trypan blue exclusion assay) with unlabeled D-Allose to identify a sub-toxic concentration for your desired experimental duration.

    • Reduce Incubation Time: Shorten the exposure to the tracer to minimize biological effects not directly related to metabolic tracing.

    • Lower Concentration: Use the lowest concentration of this compound that still provides a detectable intracellular signal.

Experimental Protocols & Visualizations

Protocol: Verifying Cellular Uptake and Phosphorylation of this compound

This protocol outlines the key steps to confirm that this compound is transported into the cell and to detect its primary phosphorylated product.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • Tracer Preparation: Prepare the experimental medium by supplementing base medium (lacking glucose) with the desired concentration of this compound and other necessary components (e.g., dialyzed FBS, glutamine).

  • Labeling:

    • Aspirate the standard culture medium.

    • Wash cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound containing medium to the cells.

    • Incubate for the desired time (e.g., 4, 8, or 24 hours).

  • Metabolite Extraction:

    • Place the cell culture plate on dry ice.

    • Aspirate the labeling medium.

    • Wash the cell monolayer rapidly with ice-cold normal saline.

    • Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water) to the plate.

    • Scrape the cells and collect the cell lysate/extraction solvent mixture.

    • Centrifuge at high speed at 4°C to pellet protein and cell debris.

  • Sample Analysis:

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant under a vacuum or nitrogen stream.

    • Reconstitute the sample in a suitable solvent for your analytical platform (e.g., LC-MS or GC-MS).

    • Analyze the sample, specifically looking for the masses corresponding to your this compound isotopologue and its phosphorylated form.

Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed Cells prep_media 2. Prepare this compound Medium seed_cells->prep_media labeling 3. Label Cells with this compound prep_media->labeling extraction 4. Quench & Extract Metabolites labeling->extraction ms_analysis 5. LC-MS/GC-MS Analysis extraction->ms_analysis data_int 6. Data Interpretation (Check for Uptake & Phosphorylation) ms_analysis->data_int

Caption: Experimental workflow for this compound tracer studies.

d_allose_pathway Allose_ext This compound (Extracellular) Allose_int This compound (Intracellular) Allose_ext->Allose_int Transport Allose_P D-Allose-6-P-13C Allose_int->Allose_P Phosphorylation (Hexokinase) Glycolysis Glycolysis & TCA Cycle Allose_P->Glycolysis Minimal Incorporation (Expected to be very low)

Caption: Hypothesized metabolic fate of this compound in mammalian cells.

References

Technical Support Center: D-Allose-13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Allose-13C metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals who are considering or are in the process of using 13C-labeled D-Allose as a tracer to investigate metabolic pathways. Given that D-Allose is a rare sugar and its application in MFA is not yet widespread, this guide addresses both general 13C-MFA challenges and specific issues you may encounter with this unique tracer.

Troubleshooting Guides

This section provides solutions to common problems that may arise during your this compound MFA experiments, from experimental design to data analysis.

Experimental Design & Execution

Problem: Low incorporation of 13C label into downstream metabolites.

  • Possible Cause 1: Slow or inefficient uptake of D-Allose.

    • Troubleshooting:

      • Verify D-Allose uptake rates in your specific cell line or organism. Unlike glucose, D-Allose uptake can be slow and may occur via diffusion rather than active transport in some mammalian cells.[1]

      • Increase the concentration of this compound in the medium. However, be cautious of potential toxic effects at very high concentrations.

      • Extend the labeling time to allow for sufficient incorporation of the 13C label. Isotopic steady state may take significantly longer to reach compared to experiments with readily metabolized sugars like glucose.

  • Possible Cause 2: Limited metabolic activity of D-Allose.

    • Troubleshooting:

      • Ensure your chosen organism or cell line has the necessary enzymatic machinery to metabolize D-Allose. In E. coli, for instance, a specific set of enzymes (D-allose kinase, D-allose-6-phosphate isomerase, and D-psicose-6-phosphate 3-epimerase) is required to channel D-Allose into glycolysis.[2]

      • Consider using a model organism known to metabolize D-Allose or genetically engineering your system to express the required metabolic pathway.

Problem: Inconsistent or irreproducible labeling patterns between replicates.

  • Possible Cause 1: Variability in cell culture conditions.

    • Troubleshooting:

      • Strictly control all experimental parameters, including cell density, growth phase, medium composition, and incubation times.

      • Ensure a consistent isotopic enrichment of the this compound tracer across all experiments.

  • Possible Cause 2: Isotopic impurity of the this compound tracer.

    • Troubleshooting:

      • Verify the isotopic purity of your labeled D-Allose using mass spectrometry before starting the experiment.

      • Account for any isotopic impurities in your computational model for flux estimation.

Analytical Measurements

Problem: Difficulty in detecting and quantifying 13C-labeled D-Allose and its metabolites.

  • Possible Cause 1: Low intracellular concentrations of D-Allose and its derivatives.

    • Troubleshooting:

      • Increase the amount of biomass harvested for metabolite extraction.

      • Utilize highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for targeted analysis of expected metabolites.

  • Possible Cause 2: Co-elution of D-Allose with other hexose isomers.

    • Troubleshooting:

      • Optimize your chromatographic method to achieve baseline separation of D-Allose from other sugars like glucose, fructose, and mannose. High-performance anion-exchange chromatography (HPAEC) can be effective for separating aldoses.

      • Employ derivatization techniques for gas chromatography-mass spectrometry (GC-MS) analysis to improve the separation and fragmentation of sugar isomers.

Data Analysis & Modeling

Problem: Poor fit of the computational model to the experimental data.

  • Possible Cause 1: Incomplete or inaccurate metabolic network model.

    • Troubleshooting:

      • Ensure that all known D-Allose metabolic reactions for your organism are included in the model. This may require a custom model, as standard metabolic models may not include D-Allose pathways.

      • Verify the atom transitions for each reaction in your model. Incorrect atom mapping will lead to erroneous flux calculations.

  • Possible Cause 2: Non-steady-state conditions.

    • Troubleshooting:

      • Confirm that your system has reached both a metabolic and isotopic steady state before harvesting. Due to the slow metabolism of D-Allose, achieving isotopic steady state can be challenging.

      • If a steady state cannot be reached, consider using isotopically non-stationary MFA (INST-MFA) methods for your analysis.

Frequently Asked Questions (FAQs)

Q1: Why would I choose this compound as a tracer instead of the more common 13C-glucose?

A1: this compound would be a specific tool to probe the activity of the D-Allose metabolic pathway itself, which is distinct from glycolysis in its initial steps. If you are studying the effects of D-Allose on cellular metabolism or investigating organisms that can utilize D-Allose as a carbon source, using this compound is essential. It allows you to trace the fate of D-Allose carbon atoms specifically, without the confounding factor of rapid entry into central carbon metabolism that occurs with glucose.

Q2: What are the key enzymes in the D-Allose metabolic pathway that I need to include in my model?

A2: In bacteria like E. coli, the key enzymes for the initial metabolism of D-Allose are:

  • D-Allose kinase (AlsK): Phosphorylates D-Allose to D-Allose-6-phosphate.

  • D-Allose-6-phosphate isomerase (AlsI): Converts D-Allose-6-phosphate to D-psicose-6-phosphate.

  • D-psicose-6-phosphate 3-epimerase (AlsE): Converts D-psicose-6-phosphate to D-fructose-6-phosphate, which then enters the glycolytic pathway.[2]

For mammalian cells, the metabolic pathway is less characterized, and uptake is known to be slow.[1] Your model would need to reflect this limited metabolism.

Q3: How can I determine the optimal labeling duration for my this compound experiment?

A3: The optimal labeling time should be determined empirically through a time-course experiment. You should collect samples at multiple time points after introducing the this compound tracer and measure the isotopic enrichment of key downstream metabolites. The point at which the enrichment of these metabolites plateaus indicates that isotopic steady state has been reached. Given the slow metabolism of D-Allose, expect this to be significantly longer than for glucose-based experiments.

Q4: What are the expected labeling patterns in central carbon metabolites from [U-13C6]D-Allose?

A4: Assuming D-Allose is metabolized via the pathway found in E. coli, [U-13C6]D-Allose would be converted to [U-13C6]Fructose-6-phosphate. From there, the labeling patterns in downstream metabolites of glycolysis and the pentose phosphate pathway would be identical to those observed when using [U-13C6]Glucose. The key difference would be the rate at which this labeling appears.

Q5: Can I use nuclear magnetic resonance (NMR) spectroscopy for this compound MFA?

A5: Yes, 2D 1H-13C NMR spectroscopy can be a powerful tool for determining positional isotopomer information, which can be highly valuable for flux analysis. However, NMR is generally less sensitive than mass spectrometry, so you will likely need a larger amount of biomass and achieve a higher level of isotopic enrichment for successful analysis.

Quantitative Data Summary

The following table presents a hypothetical comparison of isotopic enrichment in key metabolites after 24 hours of labeling with either [U-13C6]Glucose or [U-13C6]D-Allose in a bacterial culture capable of metabolizing both sugars. This illustrates the expected slower incorporation of the label from D-Allose.

Metabolite[U-13C6]Glucose Labeling (Mole % Enrichment)[U-13C6]D-Allose Labeling (Mole % Enrichment)
Fructose-6-Phosphate98.5 ± 0.545.2 ± 2.1
3-Phosphoglycerate97.9 ± 0.643.8 ± 2.5
Phosphoenolpyruvate98.1 ± 0.444.1 ± 2.3
Pyruvate95.3 ± 0.840.5 ± 3.0
Citrate90.2 ± 1.135.7 ± 3.5
Alanine94.8 ± 0.939.9 ± 3.1

Note: These are illustrative values and actual results will vary depending on the experimental system and conditions.

Experimental Protocols & Visualizations

General Experimental Workflow for this compound MFA

A generalized workflow for a this compound MFA experiment is depicted below.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A 1. Cell Culture (Metabolic Steady State) B 2. Introduction of This compound Tracer A->B C 3. Time-Course Sampling & Quenching B->C D 4. Metabolite Extraction C->D F 6. Measurement of Extracellular Fluxes C->F E 5. Isotopic Analysis (GC-MS or LC-MS/MS) D->E H 8. Flux Estimation (e.g., INCA, Metran) E->H F->H G 7. Metabolic Network Model Construction G->H I 9. Statistical Analysis & Flux Map Visualization H->I

A generalized workflow for this compound metabolic flux analysis.
Signaling Pathways

Hypothetical Metabolic Pathway for D-Allose in Bacteria

The diagram below illustrates the entry of D-Allose into the central carbon metabolism in bacteria such as E. coli.

G Allose This compound Allose6P D-Allose-6-P-13C Allose->Allose6P ATP -> ADP Psicose6P D-Psicose-6-P-13C Allose6P->Psicose6P Fructose6P D-Fructose-6-P-13C Psicose6P->Fructose6P Glycolysis Glycolysis Fructose6P->Glycolysis AlsK AlsK (D-Allose kinase) AlsI AlsI (D-Allose-6-P isomerase) AlsE AlsE (D-Psicose-6-P 3-epimerase)

Metabolic pathway of D-Allose into glycolysis in bacteria.

Logical Relationship for Troubleshooting Low Label Incorporation

This diagram outlines the logical steps to troubleshoot low 13C label incorporation.

G Start Low 13C Incorporation Observed CheckUptake Is D-Allose uptake efficient? Start->CheckUptake CheckMetabolism Is the metabolic pathway active? CheckUptake->CheckMetabolism Yes IncreaseConc Increase this compound concentration CheckUptake->IncreaseConc No VerifyPathway Verify presence of D-Allose metabolic enzymes CheckMetabolism->VerifyPathway No Success Problem Resolved CheckMetabolism->Success Yes ExtendLabeling Extend labeling time IncreaseConc->ExtendLabeling ExtendLabeling->CheckUptake ConsiderEngineering Consider genetic engineering VerifyPathway->ConsiderEngineering

References

Troubleshooting signal overlap in 13C NMR of D-Allose metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 13C NMR of D-Allose Metabolites

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering signal overlap in 13C NMR spectra of D-Allose and its metabolites.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant signal overlap in the 13C NMR spectrum of my D-Allose metabolite sample?

A1: Signal overlap in the 13C NMR spectra of carbohydrates like D-Allose and its metabolites is a common issue.[1][2] The primary reasons include:

  • Similar Chemical Environments: The carbon atoms in sugar rings have very similar electronic environments, leading to close chemical shifts, typically in the 60-110 ppm range.[1]

  • Structural Complexity: Complex glycans and larger molecules naturally have more signals, increasing the probability of overlap.[1]

  • Sample Concentration: Very high sample concentrations can lead to increased solution viscosity, which may result in broader lines and worsen overlap.[3][4]

Q2: My 1D 13C NMR spectrum is too crowded to interpret. What is the first step I should take to resolve the signals?

A2: The most effective first step is to employ two-dimensional (2D) NMR experiments.[1] Techniques like Heteronuclear Single Quantum Coherence (HSQC) are invaluable.[5][6][7] An HSQC experiment correlates the 13C signals with their directly attached protons (¹H), spreading the signals over a second dimension and often resolving the overlap observed in the 1D spectrum.[5][7]

Q3: I've run an HSQC experiment, but some signals are still difficult to assign. What other experiments can I use?

A3: For more complex cases, several other 2D NMR experiments can provide additional clarity:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, helping to trace the proton network within a sugar ring.[5][6][8]

  • TOCSY (Total Correlation Spectroscopy): TOCSY is useful for identifying all protons within a single spin system (i.e., within a single monosaccharide residue).[6][8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying connections between sugar units or between a sugar and other molecular fragments.[5][8]

Q4: Can my sample preparation method affect signal overlap?

A4: Absolutely. Proper sample preparation is critical for obtaining a high-quality NMR spectrum.[3] Key considerations include:

  • Purity: Ensure your sample is as pure as possible. Impurities can introduce extra signals that complicate the spectrum.

  • Solvent: Use a high-quality deuterated solvent. For aqueous samples, D₂O is common, but be aware of the residual HDO peak.[3][10]

  • Concentration: While 13C NMR requires a higher concentration than 1H NMR (typically 50-100 mg), avoid overly concentrated samples that can lead to broad lines.[4]

  • Filtration: Always filter your sample into the NMR tube to remove any solid particles, which can degrade spectral quality.[3][4][10]

Q5: Are there any software tools that can help predict chemical shifts and reduce ambiguity?

A5: Yes, there are software packages that can predict 1H and 13C NMR spectra.[11] While these predictions are useful, they may not always be perfectly accurate for complex molecules or in different solvent conditions.[1][11] It is also beneficial to consult carbohydrate NMR databases for known chemical shifts of related structures.[1]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting signal overlap issues.

TroubleshootingWorkflow Start Start: Signal Overlap in 13C NMR Spectrum CheckSample 1. Review Sample Preparation - Purity - Concentration - Filtration Start->CheckSample Rerun1D 2. Re-acquire 1D 13C Spectrum - Optimize acquisition parameters CheckSample->Rerun1D StillOverlap Is Overlap Still Present? Rerun1D->StillOverlap Run2D 3. Perform 2D NMR Experiments - Start with HSQC StillOverlap->Run2D Yes End End: Structure Elucidated StillOverlap->End No AnalyzeHSQC 4. Analyze HSQC Data - Assign C-H correlations Run2D->AnalyzeHSQC NeedMoreInfo Need More Structural Info? AnalyzeHSQC->NeedMoreInfo Advanced2D 5. Perform Advanced 2D NMR - COSY, TOCSY, HMBC NeedMoreInfo->Advanced2D Yes NeedMoreInfo->End No ConsultDB 6. Consult Databases & Prediction Software Advanced2D->ConsultDB ConsultDB->End

Caption: A step-by-step workflow for resolving 13C NMR signal overlap.

Understanding Signal Overlap in a Metabolic Pathway

Signal overlap often occurs when a parent molecule (like D-Allose) is metabolized into a structurally similar product. The diagram below illustrates this concept.

MetabolicPathway D_Allose D-Allose (Parent Molecule) NMR_Spectrum Combined 13C NMR Spectrum D_Allose->NMR_Spectrum Contributes Signals Metabolite D-Allose-6-Phosphate (Metabolite) Metabolite->NMR_Spectrum Contributes Structurally Similar Signals Overlap Signal Overlap Region (e.g., C2-C5 carbons) NMR_Spectrum->Overlap

Caption: How a metabolite's similar structure can cause signal overlap.

Quantitative Data: 13C NMR Chemical Shifts

The table below presents typical 13C NMR chemical shifts for D-Allose. Metabolites will often have signals in similar regions, leading to the overlap issue.

Carbon AtomD-Allose Chemical Shift (ppm)[12]Potential Metabolite (e.g., D-Allose-6-Phosphate) Expected Shift Range (ppm)
C196.1395 - 98
C276.3375 - 78
C373.9573 - 76
C469.4968 - 72
C573.8872 - 75 (Shifted due to phosphorylation)
C663.8765 - 68 (Shifted due to phosphorylation)

Note: Chemical shifts are dependent on solvent, pH, and temperature and should be used as a guide.[13]

Experimental Protocols

Protocol: 2D HSQC Experiment for Resolving Signal Overlap

This protocol outlines the key steps for acquiring a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum.

1. Sample Preparation

  • Accurately weigh 50-100 mg of your dried D-Allose metabolite sample.[4]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean vial.[3][10]

  • Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.[3][10] The final sample height should be at least 4.5 cm.[10]

  • If necessary, add an internal standard for precise chemical shift referencing.[4]

2. Instrument Setup

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve good homogeneity. An automated shimming routine is often sufficient, but manual shimming may be required for optimal resolution.

3. Acquisition of 1D Spectra

  • Acquire a standard 1D ¹H spectrum to check the shimming and overall signal quality.

  • Acquire a 1D ¹³C spectrum. This is important for setting the spectral width for the 2D experiment. Note the chemical shift range that contains all your signals of interest.

4. Setting up the 2D HSQC Experiment

  • Select a standard HSQC pulse program from the spectrometer's library (e.g., hsqcedetgpsp on Bruker instruments).[5][6]

  • Set the spectral width in the ¹H dimension (F2) to include all proton signals (typically 10-12 ppm).

  • Set the spectral width in the ¹³C dimension (F1) based on your 1D ¹³C spectrum to cover all carbon signals of interest (e.g., 0-120 ppm for the sugar region).

  • Set the number of points in the direct dimension (F2) to 1024 or 2048.

  • Set the number of increments in the indirect dimension (F1) to at least 128 or 256 for good resolution. More increments will provide better resolution but increase the experiment time.

  • Set the number of scans per increment based on your sample concentration. For a concentrated sample (50-100 mg), 2 to 4 scans may be sufficient.[5]

5. Processing and Analysis

  • After acquisition, perform a Fourier transform in both dimensions (F2 and F1).

  • Phase correct the spectrum in both dimensions.

  • Calibrate the axes using your 1D spectra or an internal standard.

  • Analyze the resulting 2D contour plot. Each peak (cross-peak) in the spectrum correlates a ¹³C chemical shift (y-axis) with the chemical shift of its directly attached proton (x-axis). This allows for the unambiguous assignment of carbons that were overlapping in the 1D spectrum.

References

Improving sensitivity of mass spectrometry for D-Allose-13C detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric detection of D-Allose-13C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the sensitivity and accuracy of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound by mass spectrometry?

The primary challenges in the mass spectrometric detection of this compound and other 13C-labeled sugars include:

  • Low ionization efficiency: Sugars, including D-Allose, are polar molecules that can exhibit poor ionization efficiency, particularly with electrospray ionization (ESI), leading to low sensitivity.

  • Matrix effects: Complex biological samples contain numerous endogenous compounds that can co-elute with this compound and interfere with its ionization, a phenomenon known as ion suppression or enhancement.[1][2][3][4] This can significantly impact the accuracy and reproducibility of quantification.[2]

  • Isomer interference: D-Allose has several isomers (e.g., glucose, fructose) that may be present in biological samples.[5] Chromatographic separation is crucial to distinguish this compound from these other sugars, which may have overlapping mass-to-charge ratios, especially with incomplete labeling.

  • Low natural abundance of 13C: While the experiment involves labeled D-Allose, the natural abundance of 13C (about 1.1%) can contribute to the M+1 peak of unlabeled analogues, which might be a consideration in certain experimental designs.[6]

Q2: When should I consider chemical derivatization for this compound analysis?

Chemical derivatization can be a valuable strategy to improve the sensitivity and chromatographic retention of this compound.[7] Consider derivatization when you encounter:

  • Poor sensitivity: If the signal intensity of your this compound is consistently low.

  • Poor chromatographic peak shape or retention: If this compound is not well-retained on your reversed-phase column or exhibits a poor peak shape.

  • Interference from polar matrix components: Derivatization can shift the analyte to a different chromatographic window, potentially separating it from interfering compounds.

A common derivatizing agent for sugars is 3-nitrophenylhydrazine, which has been shown to quantitatively derivatize reducing sugars for analysis by LC-MS/MS.[7]

Q3: What is ion suppression and how can I mitigate it?

Ion suppression is the reduction in ionization efficiency of an analyte of interest due to the presence of co-eluting compounds from the sample matrix.[1][3] It is a significant challenge in ESI-MS.[1][3][4]

To mitigate ion suppression:

  • Improve sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[2]

  • Optimize chromatography: Improve the separation of this compound from matrix components by adjusting the gradient, flow rate, or using a different column.

  • Use a different ionization source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression than ESI for certain compounds.[3][4]

  • Dilute the sample: This can reduce the concentration of interfering matrix components, but may also reduce the analyte signal.

  • Use an internal standard: A 13C-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.[8]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Poor Ionization Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a different ionization mode like APCI.[3][4] Addition of low concentrations of salts to the spray solvent can also improve detection limits for carbohydrates.[9]
Inefficient Desolvation Increase drying gas temperature and flow to ensure complete desolvation of the ESI droplets.
Incorrect Mass Spectrometer Settings Verify the precursor and product ion m/z values for this compound. Perform an infusion of a this compound standard to optimize the collision energy and other MS/MS parameters.
Sample Degradation Ensure proper sample storage and handling to prevent degradation of this compound.
Ineffective Sample Preparation Optimize extraction and cleanup procedures to minimize sample loss and remove interfering substances.[10]
Issue 2: Poor Reproducibility and Inaccurate Quantification
Possible Cause Troubleshooting Step
Matrix Effects Conduct a post-column infusion experiment to identify regions of ion suppression in your chromatogram. If suppression is observed at the retention time of this compound, modify the chromatographic method or improve sample cleanup.[2]
Lack of an Appropriate Internal Standard Synthesize or purchase a stable isotope-labeled internal standard for D-Allose (e.g., D-Allose-13C6, if your analyte is partially labeled, or a different number of 13C atoms). The internal standard should be added to the samples before extraction to account for both matrix effects and variability in sample preparation.[8]
Non-linear Detector Response Ensure that the concentration of this compound is within the linear dynamic range of the instrument. High concentrations can lead to detector saturation and a loss of linearity.[4] Prepare a calibration curve with a wide range of concentrations to assess linearity.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound in biological samples. Optimization will be required for specific matrices and instrumentation.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of cold methanol containing the internal standard.

    • Vortex for 30 seconds.

    • Incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: Shodex Asahipak NH2P-50 2D (2.0 x 150 mm) or equivalent aminopropyl column suitable for sugar analysis.[5]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 80% B, hold for 2 minutes, decrease to 20% B over 10 minutes, hold for 2 minutes, then return to 80% B and equilibrate for 5 minutes.

    • Flow Rate: 0.2 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Multiple Reaction Monitoring (MRM):

      • The specific transitions for this compound will depend on the number of 13C labels. For a fully labeled D-Allose ([U-13C6]-D-Allose), the precursor ion will be m/z 185 ([M-H]-). For partially labeled D-Allose, the precursor m/z will need to be adjusted accordingly.

      • A common transition for hexoses is the fragmentation of the deprotonated molecule to a fragment of m/z 89.[5] Therefore, a potential MRM transition for [U-13C6]-D-Allose would be 185 -> 91 (adjusting for the 13C atoms in the fragment).

    • Source Parameters:

      • Capillary Voltage: 3.0-4.0 kV

      • Source Temperature: 120-150°C

      • Desolvation Temperature: 350-450°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 600-800 L/hr

Quantitative Data Summary

The following table summarizes recovery data for sugars using different calibration strategies, illustrating the importance of internal standards for compensating for matrix effects.

AnalyteCalibration MethodRecovery (%)Reference
XyloseInternal Calibration (13C-labeled IS)93.6 ± 1.6[7]
GlucoseInternal Calibration (13C-labeled IS)104.8 ± 5.2[7]
RibuloseExternal Calibration82.5 ± 0.8[7]
XyluloseExternal Calibration105.2 ± 2.1[7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction / Protein Precipitation Add_IS->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization LC_Separation LC Separation Cleanup->LC_Separation Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Result Final Result Quantification->Result

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Low_Signal Start Low or No Signal for this compound Check_MS Verify MS Parameters (m/z, Collision Energy) Start->Check_MS Optimize_Source Optimize Ion Source (Voltage, Gas, Temp) Check_MS->Optimize_Source Parameters Correct Resolved Signal Improved Check_MS->Resolved Parameters Incorrect, Now Fixed Improve_Chromatography Improve LC Separation (Gradient, Column) Optimize_Source->Improve_Chromatography No Improvement Optimize_Source->Resolved Signal Improved Enhance_Sample_Prep Enhance Sample Cleanup (SPE, LLE) Improve_Chromatography->Enhance_Sample_Prep No Improvement Improve_Chromatography->Resolved Signal Improved Consider_Derivatization Consider Chemical Derivatization Enhance_Sample_Prep->Consider_Derivatization No Improvement Enhance_Sample_Prep->Resolved Signal Improved Consider_Derivatization->Resolved Signal Improved

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: D-Allose-13C Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with slow isotopic equilibrium in D-Allose-13C studies.

Troubleshooting Guides

Issue 1: Slow or Incomplete Isotopic Labeling of D-Allose Metabolites

Question: My mass spectrometry (MS) or nuclear magnetic resonance (NMR) data shows low incorporation of 13C into downstream metabolites of D-Allose, even after extended incubation times. What are the potential causes and solutions?

Answer:

Slow or incomplete isotopic equilibrium in this compound studies can stem from several factors, from cellular uptake to enzymatic conversion rates. Below is a systematic guide to troubleshoot this issue.

Potential Cause 1: Inefficient Cellular Uptake of D-Allose

D-Allose uptake can be a rate-limiting step. While it is a C3 epimer of D-glucose, its transport mechanism can differ. In rats, D-Allose is absorbed via the sodium-dependent glucose cotransporter 1 (SGLT1)[1]. However, in some mammalian cell lines, D-allose uptake occurs slowly, potentially through diffusion, and is not inhibited by cytochalasin B, a known glucose transporter inhibitor[2].

Troubleshooting Steps:

  • Optimize Incubation Time: Extend the incubation period with 13C-D-Allose. Isotopic steady state in mammalian cells can take anywhere from minutes for glycolysis to over 24 hours for nucleotides[3].

  • Increase Substrate Concentration: Carefully increase the concentration of 13C-D-Allose in the culture medium. However, be mindful of potential cytotoxic effects or alterations in cell metabolism at high concentrations.

  • Characterize Transporter Expression: If possible, analyze the expression levels of potential transporters like SGLT1 in your cell model.

  • Consider Alternative Delivery Methods: For in vitro studies, explore cell permeabilization techniques as a positive control to bypass transport limitations, though this is not suitable for flux analysis.

Potential Cause 2: Slow Enzymatic Conversion in the D-Allose Metabolic Pathway

The conversion of D-Allose to D-fructose-6-phosphate involves a series of enzymatic reactions. The kinetics of these enzymes can influence the rate of 13C label incorporation.

Troubleshooting Steps:

  • Enzyme Kinetic Data Review: Refer to available kinetic data for the enzymes in the D-Allose pathway (see Table 1). Low catalytic efficiency (kcat/Km) of any of these enzymes in your specific experimental system could be a bottleneck.

  • Cofactor Availability: Ensure that essential cofactors for the enzymes, such as metal ions (e.g., Co2+ for some D-psicose 3-epimerases), are not limiting in your culture medium[4].

  • pH and Temperature Optimization: Verify that the pH and temperature of your cell culture or reaction buffer are optimal for the activity of the involved enzymes[4][5].

Potential Cause 3: Dilution of the Isotopic Label

The 13C-D-Allose tracer can be diluted by unlabeled carbon sources present in the experimental system.

Troubleshooting Steps:

  • Use Dialyzed Serum: If using fetal bovine serum (FBS) in cell culture, switch to dialyzed FBS to remove unlabeled sugars and other small molecules[6].

  • Control for Endogenous Carbon Sources: Be aware of the contribution of other cellular carbon sources, such as glycogen stores or other amino acids, which can dilute the 13C label.

  • Parallel Labeling Experiments: Consider performing parallel experiments with different 13C-labeled substrates to better resolve fluxes and identify sources of dilution[7].

Potential Cause 4: Subcellular Compartmentalization

Metabolic pathways are often compartmentalized within the cell (e.g., cytosol vs. mitochondria). The transport of metabolites between compartments can be slow, leading to different labeling patterns and rates in each compartment[8][9].

Troubleshooting Steps:

  • Fractionation Studies: If feasible, perform subcellular fractionation to analyze the 13C enrichment in different organelles.

  • Advanced Modeling: Utilize metabolic flux analysis models that account for compartmentalization to better interpret your data.

Frequently Asked Questions (FAQs)

Q1: How long should I wait to reach isotopic steady state in my this compound experiment?

A1: The time to reach isotopic steady state is dependent on the specific metabolite, the cell type, and the experimental conditions. It is crucial to perform a time-course experiment to empirically determine when the 13C enrichment of your metabolites of interest plateaus[3]. For rapidly turning over pools like glycolytic intermediates, this might be a matter of minutes to hours, while for larger, slower pools, it could be significantly longer.

Q2: What is the expected metabolic fate of 13C-D-Allose?

A2: 13C-D-Allose is expected to be transported into the cell and then phosphorylated to 13C-D-Allose-6-phosphate. Subsequently, it is isomerized to 13C-D-psicose-6-phosphate and then epimerized to 13C-D-fructose-6-phosphate, which then enters the central carbon metabolism, primarily glycolysis and the pentose phosphate pathway.

Q3: Can I use a 13C-glucose breath test protocol as a reference for my D-Allose study?

A3: While a 13C-glucose breath test can provide a general framework for in vivo studies, it is important to remember that the transport and initial metabolic steps of D-Allose differ from D-glucose. Therefore, the kinetics of 13CO2 exhalation will likely be different. The principles of tracer administration and sample collection can be adapted, but the interpretation of the results will require specific consideration of D-Allose metabolism.

Q4: My results show unexpected 13C labeling patterns. What could be the reason?

A4: Unexpected labeling patterns can arise from several factors:

  • Metabolic Branching: D-Allose or its metabolites may enter unexpected side pathways.

  • Reverse Reactions: The reversibility of enzymatic reactions can lead to scrambling of the 13C label.

  • Contamination: Ensure your 13C-D-Allose tracer is of high isotopic and chemical purity.

  • Analytical Artifacts: Carefully validate your analytical methods (MS or NMR) to rule out any measurement errors.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in D-Allose Metabolism

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (mM-1s-1)OrganismReference
D-Allose-6-phosphate Isomerase D-Allose3313.790.4Pyrococcus furiosus[10]
D-Allulose45.246.580.14Pyrococcus furiosus[10]
D-Psicose 3-Epimerase D-Psicose209--Treponema primitia ZAS-1[5]
D-Fructose279--Treponema primitia ZAS-1[5]
D-Psicose--327Desmospora sp. 8437[4]
D-Fructose--116Desmospora sp. 8437[4]
D-Psicose---Agrobacterium tumefaciens[11]
D-Fructose---Agrobacterium tumefaciens[11]

Note: Kinetic parameters can vary significantly between different organisms and under different experimental conditions. This table provides a general reference.

Experimental Protocols

Protocol 1: General Procedure for 13C-D-Allose Labeling in Adherent Mammalian Cells
  • Cell Seeding: Seed cells in appropriate culture plates and grow to the desired confluency.

  • Media Preparation: Prepare culture medium containing 13C-D-Allose at the desired concentration. If using serum, it is highly recommended to use dialyzed FBS.

  • Labeling: Remove the existing medium and replace it with the 13C-D-Allose containing medium.

  • Incubation: Incubate the cells for the desired period (determined from a time-course experiment).

  • Quenching: To halt metabolic activity rapidly, aspirate the labeling medium and immediately add a quenching solution (e.g., ice-cold 80% methanol)[12].

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Vortex thoroughly and centrifuge at a low temperature to pellet cell debris.

  • Sample Preparation: Collect the supernatant containing the metabolites. The extract can then be dried and reconstituted in a suitable solvent for MS or NMR analysis.

Protocol 2: Quenching and Extraction of Intracellular Metabolites

For accurate measurement of 13C enrichment, rapid quenching of metabolism is critical to prevent further enzymatic activity and degradation of metabolites[13].

  • Preparation: Pre-chill all solutions and equipment.

  • Quenching: For adherent cells, quickly aspirate the culture medium and add ice-cold quenching solution (e.g., 60% methanol at -40°C)[13]. For suspension cells, rapidly transfer the cell suspension into a larger volume of the cold quenching solution.

  • Separation: Centrifuge the quenched cell suspension at a low temperature to separate the cell pellet from the supernatant.

  • Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water mixture).

  • Lysis: Disrupt the cells using methods such as sonication or freeze-thaw cycles on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Collection: Collect the supernatant containing the intracellular metabolites for subsequent analysis.

Mandatory Visualizations

D_Allose_Metabolic_Pathway 13C-D-Allose_ext Extracellular 13C-D-Allose 13C-D-Allose_int Intracellular 13C-D-Allose 13C-D-Allose_ext->13C-D-Allose_int Transport (e.g., SGLT1) 13C-D-Allose-6P 13C-D-Allose-6-Phosphate 13C-D-Allose_int->13C-D-Allose-6P D-Allose Kinase 13C-D-Psicose-6P 13C-D-Psicose-6-Phosphate 13C-D-Allose-6P->13C-D-Psicose-6P D-Allose-6-Phosphate Isomerase 13C-D-Fructose-6P 13C-D-Fructose-6-Phosphate 13C-D-Psicose-6P->13C-D-Fructose-6P D-Psicose-6-Phosphate 3-Epimerase Glycolysis Glycolysis 13C-D-Fructose-6P->Glycolysis Troubleshooting_Workflow Start Slow Isotopic Equilibrium in this compound Study Q1 Check Cellular Uptake Start->Q1 A1_1 Optimize Incubation Time & Concentration Q1->A1_1 Yes Q2 Evaluate Enzyme Kinetics Q1->Q2 No A1_2 Analyze Transporter Expression A1_1->A1_2 A1_2->Q2 A2_1 Review Enzyme Kinetic Data Q2->A2_1 Yes Q3 Assess Isotope Dilution Q2->Q3 No A2_2 Ensure Cofactor Availability A2_1->A2_2 A2_3 Optimize pH and Temperature A2_2->A2_3 A2_3->Q3 A3_1 Use Dialyzed Serum Q3->A3_1 Yes Q4 Consider Compartmentalization Q3->Q4 No A3_2 Account for Endogenous Carbon Sources A3_1->A3_2 A3_2->Q4 A4_1 Perform Subcellular Fractionation Q4->A4_1 Yes End Achieve Isotopic Equilibrium Q4->End No A4_2 Use Compartmentalized Models A4_1->A4_2 A4_2->End

References

Technical Support Center: Correcting for Natural 13C Abundance in D-Allose-13C Isotope Tracing Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for natural isotopic abundance in D-Allose-13C labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is natural isotopic abundance, and why is it critical to correct for it in this compound experiments?

A: Natural isotopic abundance refers to the fact that many elements exist in nature as a mixture of isotopes. For carbon, approximately 98.9% is the lighter isotope ¹²C, while about 1.1% is the heavier stable isotope ¹³C.[1] Other elements in metabolites, such as oxygen, hydrogen, and nitrogen, also have naturally occurring heavy isotopes.[2]

In a D-Allose-¹³C labeling experiment, the goal is to track the ¹³C atoms from the labeled D-Allose as they are incorporated into downstream metabolites. However, the mass spectrometer detects the total ¹³C content in a molecule, which is a combination of the ¹³C from your tracer and the ¹³C that was already naturally present.[2] Failure to correct for this natural abundance will lead to an overestimation of tracer incorporation, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[3]

Q2: What is a Mass Isotopomer Distribution (MID) and how is it affected by natural abundance?

A: A Mass Isotopomer Distribution (MID), also known as a Mass Isotopomer Distribution Vector (MDV), represents the fractional abundance of all isotopic forms of a metabolite. For a metabolite with 'n' carbon atoms, the isotopologues will range from M+0 (containing no ¹³C atoms) to M+n (containing 'n' ¹³C atoms). The MID is the direct output from the mass spectrometer.

Natural abundance skews this distribution. Even a completely unlabeled metabolite (M+0) will have a small percentage of molecules that are M+1, M+2, etc., due to the 1.1% natural abundance of ¹³C and other heavy isotopes. This "natural" MID pattern overlaps with and obscures the true labeling pattern from your D-Allose-¹³C tracer. The correction process aims to mathematically remove this natural contribution to reveal the true extent of experimental labeling.[4]

Q3: How do I perform the natural abundance correction?

A: The standard method for natural abundance correction is a matrix-based approach.[5][6] This process can be summarized in the following steps:

  • Analyze an unlabeled control sample: Grow your cells under identical conditions but with unlabeled D-Allose.

  • Acquire Mass Spectra: Measure the MID of your target metabolite(s) in both the unlabeled control and the ¹³C-labeled samples.

  • Determine the Elemental Formula: The precise elemental formula of the analyzed metabolite, including any atoms added during derivatization for GC-MS analysis, is required.[7]

  • Apply a Correction Algorithm: Use software to apply a correction matrix. This matrix is calculated based on the elemental formula and the known natural abundances of all constituent isotopes.[4][6] The algorithm solves a system of linear equations to subtract the contribution of naturally occurring isotopes from the measured MID, yielding the corrected MID that reflects only the incorporation of the ¹³C tracer.[8][9]

Q4: What information is essential for an accurate correction?

A: The single most critical piece of information is the complete and accurate elemental formula of the molecule or molecular fragment being analyzed by the mass spectrometer. This must include all atoms from the metabolite itself and any derivatizing agents used in sample preparation. An incorrect formula will generate an incorrect correction matrix, leading to inaccurate results.[2] Additionally, the isotopic purity of the tracer, if not 100%, should be accounted for by advanced correction tools to improve accuracy.[5]

Q5: What are common software or tools used for this correction?

A: Several software tools are available to perform natural abundance correction. Some are standalone programs, while others are packages within larger programming environments like R or Python. Commonly used examples include:

  • IsoCor: An open-source software that can correct for natural abundance of various isotopes and the isotopic purity of the tracer.[5][10]

  • AccuCor2: An R-based tool designed for both single and dual-isotope tracer experiments, which can perform corrections based on the mass resolution of the instrument.[11]

  • MSCorr: A MATLAB-based program for correcting ¹³C and ¹⁵N labeling data.

  • Many in-house scripts and larger metabolic flux analysis (MFA) software suites also have built-in correction algorithms.

Troubleshooting Guide

Problem: My corrected data shows negative abundance for some isotopologues.

  • Possible Causes & Solutions:

    • Incorrect Elemental Formula: This is the most common cause. Double-check that the elemental formula used for the correction, including all atoms from derivatizing agents, is precise. An incorrect formula leads to an erroneous correction matrix.[2]

    • Inaccurate Background Subtraction: Poor background subtraction or incorrect peak integration during mass spectrometry data processing can distort the measured isotopologue ratios. Re-evaluate your raw data processing steps.

    • Instrumental Noise: High noise levels, especially for low-abundance isotopologues, can lead to inaccurate measurements. Ensure your instrument is properly tuned and that your signal-to-noise ratio is sufficient.

    • Over-correction: In some cases, particularly with high-resolution data, classical correction methods can overestimate the natural abundance contribution.[4] Using software designed for your specific data resolution may be necessary.[11]

Problem: The ¹³C enrichment in my labeled samples seems too low after correction.

  • Possible Causes & Solutions:

    • Tracer Impurity: Verify the isotopic purity of your D-Allose-¹³C tracer. If it is lower than assumed, the apparent incorporation will be reduced. Some software can account for tracer impurity.[5]

    • Slow Metabolic Activity or Insufficient Labeling Time: The cells may not have reached isotopic steady state. Perform a time-course experiment to determine the optimal labeling duration needed for significant tracer incorporation.

    • Metabolic Dilution: The labeled D-Allose may be diluted by other, unlabeled carbon sources in the medium (e.g., from serum) or from intracellular stores, leading to lower-than-expected enrichment.

    • Incorrect Correction Parameters: As with negative abundances, an incorrect elemental formula can lead to errors that artificially lower the calculated enrichment.

Problem: The M+1 peak in my unlabeled control sample is significantly higher than the theoretically predicted abundance.

  • Possible Causes & Solutions:

    • Contamination of Media or Reagents: Commercially available unlabeled substrates, like glucose or other media components, may contain trace amounts of ¹³C.[12] Analyze a media-only blank to identify potential sources of contamination.

    • Carryover in Analytical Instruments: Residual labeled material from a previous, highly enriched sample can contaminate a subsequent run.[12] Run blank injections between samples to check for and mitigate carryover.

Data Presentation

Quantitative data should be summarized for clarity. The tables below illustrate the natural abundance of key isotopes and a hypothetical correction for a metabolite derived from D-Allose.

Table 1: Natural Abundance of Relevant Isotopes

ElementIsotopeMass (Da)Natural Abundance (%)
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Hydrogen¹H1.00782599.985
²H2.0141020.015
Nitrogen¹⁴N14.00307499.63
¹⁵N15.0001090.37
Oxygen¹⁶O15.99491599.76
¹⁷O16.9991320.04
¹⁸O17.9991600.20
Silicon²⁸Si27.97692792.23
²⁹Si28.9764954.68
³⁰Si29.9737703.09

Note: Silicon is included as it is a common element in derivatizing agents (e.g., TBDMS) used for GC-MS analysis.

Table 2: Example of Raw vs. Corrected MID for Pyruvate (C₃H₄O₃) from a [U-¹³C₆]-D-Allose Experiment

Mass IsotopologueDescriptionMeasured MID (Raw Data)Contribution from Natural AbundanceCorrected MID (Tracer Incorporation)
M+0Unlabeled Pyruvate25.0%25.0%0.0%
M+1Pyruvate + 1 ¹³C15.0%~0.8%14.2%
M+2Pyruvate + 2 ¹³C10.0%~0.0%10.0%
M+3Pyruvate + 3 ¹³C50.0%~0.0%50.0%
Total 100.0% 74.2%

Note: This table is illustrative. The corrected MID is typically renormalized to 100% to reflect the fractional contribution of each labeled species.

Experimental Protocol

Protocol: Verifying and Correcting for Natural Isotopic Abundance

  • Analyze Unlabeled Samples: Run biological replicates of your cells cultured in parallel with your labeled experiments but using only unlabeled D-Allose and other substrates. These samples are your baseline for natural isotopic abundance.[12]

  • Acquire Mass Spectra: Obtain high-resolution mass spectra for your target metabolites from both unlabeled and D-Allose-¹³C labeled samples. Ensure that the mass spectrometer settings are identical for all runs.

  • Determine Elemental Formula: For each metabolite of interest, confirm its exact elemental formula. If using chemical derivatization (e.g., for GC-MS), add the atoms from the derivatizing agent to the formula.

  • Extract Raw Mass Isotopomer Distributions (MIDs): Integrate the peak areas for each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite. Normalize these values to get the fractional abundances by dividing the intensity of each isotopologue by the sum of all isotopologue intensities. This is your measured MID.[4]

  • Apply Correction Using a Matrix-Based Method: Use a computational tool (e.g., IsoCor, AccuCor2, or a custom script) to perform the correction.[2][5][11] Input the complete elemental formula and the raw MID data for both your unlabeled and labeled samples. The software will generate a correction matrix based on the known natural abundances of all constituent isotopes and calculate the corrected MID.

  • Validate Corrected Data: Check the corrected MID for any anomalies, such as negative values. The M+0 fraction of your unlabeled control should be close to 100% after correction, and labeled samples should show a logical enrichment pattern based on the known biochemistry and the D-Allose-¹³C tracer used.

Visualizations

Diagrams help clarify complex workflows and logical relationships in data correction.

G cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Cell Culture with D-Allose-¹³C B Metabolite Extraction A->B C Mass Spectrometry (MS) Analysis B->C D Raw Mass Isotopomer Distribution (MID) Data C->D E Natural Abundance Correction (Matrix-Based Algorithm) D->E F Corrected MID Data (Tracer-Derived Labeling) E->F G Metabolic Flux Analysis F->G

Caption: Workflow of a typical ¹³C labeling experiment and data correction.

G Measured Measured M+1 Signal (From Mass Spectrometer) TrueLabel True Tracer-Derived M+1 (From D-Allose-¹³C) Plus + TrueLabel->Plus NaturalAbundance Natural Abundance Contribution NaturalAbundance->Plus M0 Unlabeled Metabolite Pool (M+0) M0->NaturalAbundance contributes to Isotopes Natural ¹³C, ¹⁸O, etc. (~1.1% of C, ~0.2% of O) Isotopes->NaturalAbundance causes Plus->Measured

Caption: Logical relationship showing how natural abundance contributes to the measured signal.

References

Technical Support Center: D-Allose-13C Metabolomics Data Normalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Allose-13C metabolomics data normalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and best practices in normalizing stable isotope-labeled metabolomics data.

Frequently Asked Questions (FAQs)

Q1: Why is data normalization necessary for this compound metabolomics experiments?

Data normalization is a critical step to remove systematic variation and unwanted non-biological variance from metabolomics data.[1][2][3][4] In this compound tracer studies, variations can be introduced during sample preparation, extraction, and instrumental analysis.[1][4] Normalization makes samples comparable, ensuring that observed differences are due to biological factors rather than technical inconsistencies.[5]

Q2: What are the most common sources of variation in 13C metabolomics data?

Common sources of variation include:

  • Differences in sample amount: Inconsistent amounts of starting material (cells, tissue, etc.).

  • Extraction inefficiencies: Variable metabolite recovery during the extraction process.

  • Instrumental drift: Changes in the mass spectrometer's sensitivity over the course of a long analytical run.

  • Ion suppression/enhancement: Matrix effects that can alter the ionization efficiency of metabolites.

  • Pipetting errors: Inaccuracies in liquid handling during sample preparation.

Q3: What is the difference between normalization and scaling?

Normalization aims to adjust for systematic differences in the overall signal intensity between samples, often related to variations in sample concentration.[6] Scaling, on the other hand, adjusts the intensity of each metabolite feature to make them more comparable, regardless of their absolute abundance.[6] Common scaling methods include auto-scaling, pareto scaling, and range scaling.

Q4: How do I correct for the natural abundance of 13C in my data?

Correcting for the natural 1.1% abundance of 13C is crucial for accurate isotopologue distribution analysis. This is typically done using computational algorithms that subtract the contribution of naturally occurring 13C from the measured isotopologue intensities. Several software packages and in-house scripts are available for this purpose.

Q5: Should I normalize my data before or after correcting for natural 13C abundance?

It is generally recommended to perform normalization before correcting for natural 13C abundance. Normalization addresses the systematic variation in the raw peak intensities across samples, which should be corrected first to ensure that the subsequent isotopologue correction is applied to comparable data.

Troubleshooting Guides

Issue 1: High variability between technical replicates after normalization.

  • Possible Cause: Inefficient normalization strategy.

  • Troubleshooting Steps:

    • Evaluate different normalization methods: If you used a simple normalization method like Total Ion Count (TIC), consider trying a more robust method like Probabilistic Quotient Normalization (PQN) or using internal standards.[2][3][4][6]

    • Check for outliers: Use principal component analysis (PCA) or other statistical methods to identify and investigate outlier samples that may be skewing the normalization.

    • Review sample preparation and handling: Ensure that sample collection, quenching, and extraction protocols were followed consistently.

Issue 2: Loss of biological variation after normalization.

  • Possible Cause: Over-normalization or inappropriate normalization method.

  • Troubleshooting Steps:

    • Assess the impact of normalization: Compare the distribution of your data before and after normalization. If the biological variation is significantly diminished, the normalization method may be too aggressive.

    • Consider a different normalization strategy: Some normalization methods might inadvertently remove true biological variance.[2][3][4] For instance, if a large number of metabolites are expected to change in one direction, TIC normalization might not be appropriate.

    • Use quality control (QC) samples to guide normalization: If QC samples were included in the run, evaluate the effect of normalization on their clustering. Good normalization should decrease the variance among QC samples.

Issue 3: Inaccurate fractional enrichment or isotopologue distribution values.

  • Possible Cause:

    • Incomplete correction for natural 13C abundance.

    • Isotopic impurity of the this compound tracer.[6]

    • Metabolic cross-talk and recycling of the 13C label.

  • Troubleshooting Steps:

    • Verify natural abundance correction: Double-check the algorithm and parameters used for natural abundance correction.

    • Account for tracer impurity: If the isotopic purity of your this compound is less than 99%, you may need to correct for the presence of unlabeled (M+0) tracer.[6]

    • Analyze labeling patterns of multiple metabolites: Examining the labeling patterns across several related metabolites can help to understand the flow of the 13C label and identify potential recycling pathways.[6]

Experimental Protocols

Protocol 1: Probabilistic Quotient Normalization (PQN)

PQN is a widely used normalization method that is robust to datasets where a significant proportion of metabolites are expected to change.[2][3][4][6]

Methodology:

  • Data Preparation: Arrange your data in a matrix with samples in rows and metabolite features (peaks) in columns.

  • Reference Spectrum Calculation:

    • Calculate the median or mean spectrum of all samples. This will serve as the reference spectrum.

  • Quotient Calculation:

    • For each sample, divide the intensity of each metabolite feature by the corresponding intensity in the reference spectrum. This will result in a vector of quotients for each sample.

  • Median Quotient Calculation:

    • For each sample, calculate the median of all the calculated quotients.

  • Normalization:

    • Divide the intensity of each metabolite feature in a sample by its calculated median quotient.

Protocol 2: Normalization to an Internal Standard

This method relies on spiking a known amount of a stable isotope-labeled internal standard into each sample before analysis.

Methodology:

  • Internal Standard Selection: Choose an internal standard that is structurally similar to the analytes of interest but does not occur naturally in the samples. For this compound studies, a 13C-labeled compound that is not expected to be produced from D-Allose metabolism could be used.

  • Spiking: Add a precise and equal amount of the internal standard to each sample at the beginning of the sample preparation workflow.

  • Data Acquisition: Analyze the samples using LC-MS or GC-MS.

  • Normalization: For each sample, divide the peak area of every metabolite by the peak area of the internal standard.

Quantitative Data Summary

The following table provides a hypothetical example of metabolite peak intensities before and after PQN normalization.

MetaboliteSample 1 (Raw)Sample 2 (Raw)Sample 3 (Raw)Sample 1 (PQN)Sample 2 (PQN)Sample 3 (PQN)
This compound-6P1,200,0001,500,000950,0001,150,0001,145,0001,160,000
Fructose-13C-1,6-BP850,0001,100,000600,000815,000840,000825,000
Sedoheptulose-13C-7P450,000600,000300,000430,000455,000440,000
Citrate-13C (M+2)300,000450,000200,000285,000345,000295,000

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Processing cell_culture Cell Culture with This compound quenching Metabolism Quenching cell_culture->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms Sample Injection peak_picking Peak Picking & Integration lcms->peak_picking normalization Data Normalization peak_picking->normalization stat_analysis Statistical Analysis normalization->stat_analysis pathway_analysis pathway_analysis stat_analysis->pathway_analysis Pathway Analysis & Interpretation

Caption: A typical experimental workflow for this compound metabolomics.

pqn_logic start Start with Raw Data Matrix (Samples x Metabolites) ref_spec Calculate Reference Spectrum (e.g., Median of all samples) start->ref_spec quotient Calculate Quotients for each Sample (Sample Spectrum / Reference Spectrum) ref_spec->quotient median_quotient Calculate Median Quotient for each Sample quotient->median_quotient normalize Normalize each Sample (Sample Spectrum / Median Quotient) median_quotient->normalize end_node Normalized Data Matrix normalize->end_node

Caption: Logical flow of the Probabilistic Quotient Normalization (PQN) algorithm.

References

Quality control measures for D-Allose-13C tracer experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Allose-¹³C as a metabolic tracer.

Frequently Asked Questions (FAQs)

Q1: Why is quality control essential for D-Allose-¹³C tracer experiments?

Q2: What is isotopic enrichment and how is it determined for D-Allose-¹³C?

Isotopic enrichment refers to the percentage of a specific isotope (in this case, ¹³C) in a molecule above its natural abundance. For D-Allose-¹³C, this is the proportion of D-Allose molecules that contain one or more ¹³C atoms at specific positions. It is typically determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3] High-resolution mass spectrometry can differentiate between ¹³C-labeled and unlabeled molecules, allowing for precise quantification of enrichment.[3][4]

Q3: What is a Mass Isotopologue Distribution (MID) and why is it important?

A Mass Isotopologue Distribution (MID) describes the fractional abundance of all isotopic forms of a metabolite.[1] For a metabolite with 'n' carbon atoms, the isotopologues will range from M+0 (all ¹²C) to M+n (all ¹³C). The MID is the direct output from the mass spectrometer and is crucial for calculating the extent of tracer incorporation into downstream metabolites, providing insights into metabolic pathway activity.

Q4: Is it necessary to correct for the natural abundance of ¹³C?

Troubleshooting Guide

Issue 1: Low or No Detectable Isotopic Enrichment in Target Metabolites

Q: I have administered D-Allose-¹³C, but I am not observing significant enrichment in my downstream metabolites of interest. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors related to the tracer, the biological system, or the analytical methodology.

Potential Cause Troubleshooting Step Experimental Protocol/Reference
Insufficient Tracer Concentration or Incubation Time Optimize the concentration of D-Allose-¹³C and the labeling duration through a time-course and dose-response experiment.See "Protocol for Optimizing Tracer Concentration and Labeling Duration" below.
Low Metabolic Activity of the Pathway of Interest Increase the incubation time to allow for greater incorporation of the tracer. Ensure that the experimental model (e.g., cell line, organism) is known to metabolize D-Allose.The metabolism of D-allose can be limited in some systems.[5]
Poor Ionization Efficiency in Mass Spectrometry Optimize the mass spectrometer source parameters. Chemical derivatization can also be considered to improve the ionization of sugars and their metabolites.Refer to your instrument's optimization guide. Derivatization protocols for sugars are widely available.[6]
Low Abundance of the Target Metabolite Increase the amount of starting material (e.g., cell number, tissue weight) to ensure the metabolite is above the limit of detection.
Tracer Instability Ensure proper storage and handling of the D-Allose-¹³C tracer to prevent degradation.Follow the manufacturer's storage recommendations.
Issue 2: High Variability Between Replicates

Q: My replicate samples show a high degree of variability in isotopic enrichment. How can I improve the consistency of my results?

A: High variability often points to inconsistencies in experimental procedures.

Potential Cause Troubleshooting Step Experimental Protocol/Reference
Inconsistent Cell Seeding or Growth Phase Ensure uniform cell culture conditions and harvest cells during the exponential growth phase for consistency.Standard cell culture protocols should be strictly followed.
Pipetting Errors Use calibrated pipettes and practice consistent and rapid techniques for all sample handling steps, especially during quenching and extraction.See "Protocol for Metabolite Quenching and Extraction" below.
Metabolite Instability During Sample Workup Keep samples on dry ice or in a cold environment throughout the extraction process to minimize enzymatic activity and metabolite degradation.See "Protocol for Metabolite Quenching and Extraction" below.
Inconsistent Incubation Times Precisely standardize all timing steps, particularly the introduction and removal of the D-Allose-¹³C tracer.
Issue 3: Unexpected Labeling Patterns

Q: The labeling patterns in my metabolites are not what I expected based on known metabolic pathways. What could be the reason?

A: Unexpected labeling can reveal interesting biology but may also be due to experimental artifacts.

Potential Cause Troubleshooting Step Experimental Protocol/Reference
Tracer Impurity Verify the isotopic and chemical purity of your D-Allose-¹³C tracer. Obtain a certificate of analysis from the manufacturer.See "Protocol for Assessing Tracer Purity" below.
Alternative or Unconsidered Metabolic Pathways Re-evaluate the known metabolic network for D-Allose. Consider the possibility of novel or cell-type-specific pathways. D-Allose metabolism is not as well-characterized as that of glucose.[7]
In Vivo Scrambling of Labels Be aware of reversible enzymatic reactions that can alter the position of the ¹³C label within a molecule.Literature on specific enzyme mechanisms can provide insights.
Contamination Run a media-only blank to identify and subtract background contributions from media or serum components.

Experimental Protocols

Protocol for Assessing Tracer Purity
  • Objective: To verify the isotopic and chemical purity of the D-Allose-¹³C tracer.

  • Methodology:

    • Prepare a stock solution of the D-Allose-¹³C tracer in a suitable solvent (e.g., ultrapure water).

    • Analyze the solution using high-resolution LC-MS or GC-MS.

    • For Isotopic Purity: Determine the mass isotopologue distribution of the tracer. The abundance of the M+n peak (where n is the number of ¹³C atoms) should match the specifications provided by the manufacturer.

    • For Chemical Purity: Analyze the chromatogram for the presence of other compounds. The peak corresponding to D-Allose-¹³C should be the predominant one.

  • Acceptance Criteria: Isotopic enrichment should be within the manufacturer's specified range (e.g., >99%). Chemical purity should be >98%.

Protocol for Metabolite Quenching and Extraction
  • Objective: To rapidly halt metabolic activity and efficiently extract metabolites from biological samples.

  • Methodology for Adherent Cells:

    • Aspirate the culture medium containing the tracer.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled quenching/extraction solution (e.g., 80:20 methanol:water at -80°C) to the culture dish.

    • Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites for analysis.

  • Key Considerations: The quenching step must be as rapid as possible to prevent metabolic changes.[6]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Tracer_QC D-Allose-13C Tracer QC Labeling Isotopic Labeling with This compound Tracer_QC->Labeling Cell_Culture Cell Culture and Seeding Cell_Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis LC-MS/MS or GC-MS Analysis Extraction->MS_Analysis Data_Processing Data Processing (Natural Abundance Correction) MS_Analysis->Data_Processing Interpretation Metabolic Pathway Interpretation Data_Processing->Interpretation

Caption: Experimental workflow for D-Allose-¹³C tracer experiments.

troubleshooting_tree cluster_enrichment Low Enrichment cluster_variability High Variability cluster_pattern Unexpected Pattern Start Problem Encountered Low_Enrichment Low Enrichment Start->Low_Enrichment High_Variability High Variability Start->High_Variability Unexpected_Pattern Unexpected Pattern Start->Unexpected_Pattern Check_Time Optimize Incubation Time/Concentration Low_Enrichment->Check_Time Check_Metabolism Verify D-Allose Metabolism Low_Enrichment->Check_Metabolism Check_MS Optimize MS Parameters Low_Enrichment->Check_MS Check_Pipetting Verify Pipetting Technique High_Variability->Check_Pipetting Check_Cells Standardize Cell Culture High_Variability->Check_Cells Check_Timing Ensure Consistent Timing High_Variability->Check_Timing Check_Purity Verify Tracer Purity Unexpected_Pattern->Check_Purity Check_Pathways Consider Alternative Pathways Unexpected_Pattern->Check_Pathways Check_Contamination Run Blanks Unexpected_Pattern->Check_Contamination

Caption: Troubleshooting decision tree for common experimental issues.

References

Technical Support Center: Optimizing Quenching and Extraction for D-Allose-¹³C Labeled Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Allose-¹³C labeled cells. Our goal is to help you optimize your quenching and extraction methods to ensure high-quality, reproducible results in your metabolomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in metabolomics?

A1: The primary goal of quenching is to instantaneously halt all enzymatic activity within the cells at the time of harvesting. This is crucial for preserving the metabolic snapshot of the cells, preventing the interconversion or degradation of metabolites that can occur within seconds.[1] Incomplete or slow quenching can lead to inaccurate quantification and misinterpretation of metabolic fluxes.[1]

Q2: Why is the choice of quenching solvent critical?

A2: The ideal quenching solvent should rapidly arrest metabolism without causing leakage of intracellular metabolites.[2] Cold organic solvents like methanol are commonly used, but the concentration and temperature must be carefully optimized. For instance, some studies have shown that 60% cold methanol can cause significant metabolite loss in certain cell types.[3][4]

Q3: What are the most common methods for extracting metabolites from quenched cells?

A3: Common extraction methods involve using organic solvents or solvent mixtures to disrupt cell membranes and solubilize metabolites. Popular choices include cold methanol, acetonitrile, or combinations thereof, sometimes with water.[5][6] Boiling ethanol has also been shown to be effective, particularly for yeast.[2][7] The choice of extraction solvent depends on the specific metabolites of interest and the downstream analytical platform.

Q4: How does ¹³C-labeling affect the choice of quenching and extraction method?

A4: While the fundamental principles remain the same, working with ¹³C-labeled cells requires careful consideration to avoid isotopic fractionation or biased recovery of labeled versus unlabeled metabolites. It is essential to use methods that have been validated for quantitative recovery across a range of metabolite classes to ensure that the measured isotope enrichment accurately reflects the in vivo state.[3][4]

Q5: What is known about the metabolism of D-Allose in mammalian cells?

A5: D-Allose is a rare sugar that has been shown to exhibit anticancer properties.[8][9][10] Unlike glucose, it is not readily metabolized through glycolysis. Instead, it appears to exert its effects by inducing reactive oxygen species (ROS), causing cell cycle arrest, and reprogramming metabolism.[8][11][12] It has been shown to inhibit cancer cell growth by reducing the expression of glucose transporter 1 (GLUT1) and consequently decreasing glucose uptake.[13]

Q6: Which signaling pathways are known to be affected by D-Allose?

A6: D-Allose has been shown to modulate several key signaling pathways in cancer cells. It induces the expression of thioredoxin-interacting protein (TXNIP), which in turn can inhibit glycolysis.[13][14] It also leads to the activation of AMP-activated protein kinase (AMPK) and the phosphorylation of p38-MAPK.[14] In some systems, it has been shown to suppress gibberellin signaling through a hexokinase-dependent pathway and to extend lifespan in C. elegans via sirtuin and insulin signaling.[15][16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low metabolite yield 1. Incomplete cell lysis during extraction. 2. Metabolite leakage during quenching. 3. Suboptimal extraction solvent for the target metabolites.1. Include a mechanical disruption step (e.g., bead beating, sonication) after adding the extraction solvent. 2. Evaluate a different quenching method. For example, if using cold methanol, try rapid filtration followed by quenching in liquid nitrogen.[5] 3. Test a range of extraction solvents with varying polarities (e.g., methanol, acetonitrile, methanol/water mixtures).[5]
High variability between replicates 1. Inconsistent timing of quenching after harvesting. 2. Temperature fluctuations during sample processing. 3. Incomplete removal of extracellular medium.1. Standardize the time between cell harvesting and quenching to be as short as possible. 2. Keep samples on dry ice or in a pre-chilled environment throughout the quenching and extraction process. 3. Ensure a thorough and rapid washing step with cold saline or PBS immediately before quenching.
Unexpected ¹³C-labeling patterns 1. Continued metabolic activity after quenching. 2. Isotopic exchange during extraction. 3. Contamination from unlabeled sources.1. Use a more rapid and colder quenching method, such as direct plunging into liquid nitrogen.[5] Spike in a ¹³C-labeled standard during quenching to monitor for any conversion.[1] 2. Ensure extraction solvents are of high purity and stored properly to avoid contamination. 3. Use dedicated labware and reagents for labeled experiments.
Poor recovery of specific metabolite classes (e.g., phosphorylated sugars) 1. Degradation by phosphatases due to incomplete quenching. 2. Poor solubility in the chosen extraction solvent.1. Use a quenching method that includes an acid, such as formic acid, to inactivate enzymes.[1] 2. For phosphorylated compounds, a more polar extraction solvent or a two-phase extraction (e.g., methanol/chloroform/water) may be more effective.
Cell clumping during harvesting 1. Over-confluent cell culture. 2. Inadequate dissociation of adherent cells.1. Harvest cells at 80-90% confluency. 2. If using a cell scraper, ensure complete detachment. For suspension cells, gently pipette to break up clumps before quenching.

Experimental Protocols

Protocol 1: Optimized Quenching and Extraction for Adherent Cells

This protocol is designed to minimize metabolite leakage and ensure rapid inactivation of enzymes for adherent cells labeled with D-Allose-¹³C.

  • Cell Culture and Labeling:

    • Culture cells to 80-90% confluency.

    • Replace the culture medium with a medium containing D-Allose-¹³C at the desired concentration and incubate for the specified labeling period.

  • Quenching:

    • Place the culture dish on a bed of dry ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with 5 mL of ice-cold (4°C) phosphate-buffered saline (PBS).

    • Instantly add liquid nitrogen to the dish to flash-freeze the cells.[5]

  • Extraction:

    • While the cells are still frozen, add 1 mL of pre-chilled (-80°C) 80% methanol.

    • Use a cell scraper to detach the frozen cell lysate from the dish.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate at -80°C for 15 minutes to allow for complete protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the extract using a vacuum concentrator.

    • Store the dried metabolite extract at -80°C until analysis.

Protocol 2: Optimized Quenching and Extraction for Suspension Cells

This protocol is adapted for suspension cells and focuses on rapid separation from the medium before quenching.

  • Cell Culture and Labeling:

    • Grow suspension cells to the desired density.

    • Pellet the cells by centrifugation (e.g., 500 x g for 3 minutes at 4°C).

    • Resuspend the cells in a medium containing D-Allose-¹³C and incubate for the labeling period.

  • Quenching:

    • Rapidly filter the cell suspension using a vacuum filtration apparatus with a pre-wetted filter (e.g., 0.45 µm pore size).

    • Immediately wash the cells on the filter with 10 mL of ice-cold saline.

    • Quickly transfer the filter with the cells into a tube containing liquid nitrogen.[3][4]

  • Extraction:

    • Add 1 mL of pre-chilled (-20°C) acetonitrile:methanol:water (40:40:20 v/v/v) to the tube containing the frozen filter and cells.

    • Vortex vigorously for 1 minute to disrupt the cells and extract the metabolites.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Dry the extract using a vacuum concentrator.

    • Store the dried metabolite extract at -80°C until analysis.

Quantitative Data Summary

The following tables summarize quantitative data from studies that have compared different quenching and extraction methods. These tables can help you select an appropriate starting point for your optimization experiments.

Table 1: Comparison of Total Intracellular Metabolite Yield from HeLa Cells

Quenching MethodExtraction SolventTotal Metabolite Yield (nmol per 10⁶ cells)
Liquid Nitrogen50% Acetonitrile295.33
Liquid Nitrogen80% Methanol250.12
-40°C 50% Methanol50% Acetonitrile180.45
0.5°C Normal Saline70% Ethanol21.51
Data adapted from a study on HeLa carcinoma cells, demonstrating the significant impact of the chosen protocol on metabolite recovery.[5]

Table 2: Comparison of Metabolite Classes Recovery in Yeast

MethodPhosphorylated SugarsNucleotidesAmino AcidsOrganic Acids
Methanol-Quenching + Boiling Ethanol ExtractionHighHighHighHigh
Cold-Solvent Quenching-ExtractionSignificantly LowerSignificantly LowerSimilarSimilar
This comparison highlights that different methods can have varying efficiencies for specific classes of metabolites.[2][7]

Visualizations

D-Allose Signaling Pathways

D_Allose_Signaling D_Allose D-Allose GLUT1 GLUT1 D_Allose->GLUT1 inhibits expression TXNIP TXNIP D_Allose->TXNIP induces p38_MAPK p38-MAPK D_Allose->p38_MAPK activates ROS ROS Production D_Allose->ROS Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Glycolysis Glycolysis Glucose_Uptake->Glycolysis Cell_Growth Cell Growth Glycolysis->Cell_Growth TXNIP->Glycolysis AMPK AMPK p38_MAPK->AMPK activates AMPK->Cell_Growth Apoptosis Apoptosis ROS->Apoptosis

Caption: D-Allose induced signaling pathways in cancer cells.

Experimental Workflow for D-Allose-¹³C Labeling and Metabolite Extraction

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_quenching Quenching cluster_extraction Extraction cluster_analysis Analysis Cell_Culture 1. Cell Culture (Adherent or Suspension) Labeling 2. Labeling with D-Allose-13C Cell_Culture->Labeling Harvest 3. Harvest Cells (Aspirate/Filter) Labeling->Harvest Wash 4. Wash with Cold PBS/Saline Harvest->Wash Quench 5. Rapid Quenching (e.g., Liquid Nitrogen) Wash->Quench Add_Solvent 6. Add Cold Extraction Solvent Quench->Add_Solvent Lyse 7. Cell Lysis & Protein Precipitation Add_Solvent->Lyse Centrifuge 8. Centrifugation Lyse->Centrifuge Collect 9. Collect Supernatant Centrifuge->Collect Dry 10. Dry Extract Collect->Dry Analyze 11. LC-MS/GC-MS Analysis Dry->Analyze

Caption: Workflow for ¹³C-labeled metabolite analysis.

Troubleshooting Logic for Low Metabolite Yield

Troubleshooting_Logic Start Problem: Low Metabolite Yield Check_Lysis Is cell lysis complete? Start->Check_Lysis Check_Quenching Is there evidence of metabolite leakage? Check_Lysis->Check_Quenching Yes Improve_Lysis Solution: Add mechanical disruption step Check_Lysis->Improve_Lysis No Check_Solvent Is the extraction solvent appropriate? Check_Quenching->Check_Solvent No Change_Quenching Solution: Change quenching method (e.g., faster/colder) Check_Quenching->Change_Quenching Yes Optimize_Solvent Solution: Test different extraction solvents Check_Solvent->Optimize_Solvent No Resolved Problem Resolved Check_Solvent->Resolved Yes Improve_Lysis->Resolved Change_Quenching->Resolved Optimize_Solvent->Resolved

Caption: Troubleshooting low metabolite yield.

References

Technical Support Center: Troubleshooting Low D-Allose-13C Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Allose-13C metabolic tracing experiments. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address challenges associated with the low incorporation of this compound into metabolic pathways.

Frequently Asked Questions (FAQs)

Q1: What is D-Allose and why is it used in metabolic studies?

D-Allose is a rare sugar, a C-3 epimer of D-glucose, that has garnered interest for its various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidative effects.[1][2] In metabolic studies, 13C-labeled D-Allose is used as a tracer to investigate its uptake, metabolism, and impact on cellular metabolic pathways, particularly in cancer cells which exhibit altered glucose metabolism.[3][4]

Q2: How does D-Allose enter mammalian cells?

The primary mechanism for D-Allose entry into mammalian cells appears to be slow diffusion, as its uptake is not inhibited by cytochalasin B, a known inhibitor of glucose transporters.[5] Some studies suggest that D-allose may also be transported via the sodium-dependent glucose cotransporter 1 (SGLT1) in the small intestine of rats.[6]

Q3: Is D-Allose metabolized in mammalian cells?

Yes, but its metabolism is generally considered to be limited. The initial and critical step is the phosphorylation of D-Allose to D-allose-6-phosphate (A6P) by hexokinases.[7][8][9] A6P is believed to be the active form responsible for many of D-Allose's biological effects, including the inhibition of cancer cell proliferation.[10] In bacteria, D-allose can be catabolized and enter the Embden–Meyerhoff–Parnas (EMP) pathway.[11]

Q4: How does D-Allose affect glucose metabolism?

D-Allose has been shown to reduce the transport of glucose into cells.[5] It can inhibit the expression of glucose transporter 1 (GLUT1), a key transporter for glucose uptake in many cancer cell lines.[1][2][12] This leads to decreased glucose uptake, which may contribute to the anti-cancer effects of D-Allose.[1][2]

Troubleshooting Guide

Issue 1: Low or no detection of this compound inside the cells.

Potential Causes and Solutions:

Potential Cause Recommended Action
Slow Cellular Uptake: D-Allose uptake is known to be slow and primarily diffusion-based.[5]Increase Incubation Time: Extend the labeling period to allow for sufficient intracellular accumulation of this compound. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time for your cell line.
Low Extracellular Concentration: The concentration of this compound in the medium may be too low for efficient uptake.Increase Tracer Concentration: While being mindful of potential cytotoxic effects at very high concentrations, consider increasing the concentration of this compound in your experimental medium.
Competition with Glucose: High concentrations of glucose in the culture medium may interfere with D-Allose uptake or its metabolic effects.Reduce Glucose Concentration: If your experimental design allows, consider reducing the glucose concentration in the medium during the labeling period.
Cell Line Specificity: Different cell lines may exhibit varying capacities for D-Allose uptake.Test Different Cell Lines: If feasible, compare this compound uptake in multiple cell lines to identify a more suitable model for your study.
Analytical Sensitivity: The analytical method used may not be sensitive enough to detect low intracellular concentrations of this compound.Optimize Analytical Method: Enhance the sensitivity of your mass spectrometry method. This could involve optimizing sample preparation, chromatographic separation, or instrument parameters.
Issue 2: this compound is detected intracellularly, but no labeled downstream metabolites are observed.

Potential Causes and Solutions:

Potential Cause Recommended Action
Inefficient Phosphorylation: The conversion of D-Allose to D-allose-6-phosphate (A6P) by hexokinases may be a rate-limiting step.[7][13]Assess Hexokinase Activity: If possible, measure the hexokinase activity in your cell line. Overexpression of hexokinase could be a strategy to enhance phosphorylation.
Limited Downstream Metabolism: Mammalian cells may have a limited capacity to metabolize A6P further.Investigate A6P Fate: Focus on detecting and quantifying D-allose-6-phosphate-13C as the primary metabolite. The biological effects of D-Allose may be mediated by A6P itself rather than its incorporation into central carbon metabolism.[10]
Short Labeling Time: Insufficient time may have been allowed for the labeled carbon to be incorporated into downstream metabolites.Extend Labeling Time: As with uptake, a longer incubation period may be necessary to detect labeled downstream metabolites.
Dilution of Labeled Pool: The labeled pool of A6P may be significantly diluted by unlabeled endogenous metabolites.Use a Higher Percentage of Labeled Tracer: If not already doing so, use a medium where this compound is the primary source of allose.

Experimental Protocols

General Protocol for this compound Tracing in Cultured Mammalian Cells

This protocol provides a general framework. Optimization of concentrations and incubation times for specific cell lines and experimental questions is highly recommended.

  • Cell Culture:

    • Culture cells in their recommended growth medium to the desired confluency (typically 70-80%).

    • One day prior to the experiment, seed the cells into appropriate culture plates (e.g., 6-well or 10 cm dishes).

  • Preparation of Labeling Medium:

    • Prepare a base medium that is deficient in the unlabeled counterpart of your tracer (e.g., glucose-free DMEM if co-tracing with glucose).

    • Supplement the base medium with dialyzed fetal bovine serum (if required) to minimize the presence of unlabeled sugars and amino acids.

    • Add this compound to the desired final concentration (e.g., starting with a range of 1-10 mM).

    • If co-tracing, add other labeled substrates (e.g., [U-13C]-glucose) as required by the experimental design.

  • Isotope Labeling:

    • Remove the growth medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) in a standard cell culture incubator.

  • Metabolite Extraction:

    • Quickly aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS or saline to remove extracellular metabolites.

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them.

    • Collect the cell lysate and centrifuge at high speed at 4°C to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

    • Develop a targeted method to detect and quantify this compound, D-allose-6-phosphate-13C, and other potential downstream metabolites.

    • Correct the raw data for natural isotope abundance to accurately determine the extent of 13C incorporation.[14]

Quantitative Data Summary

Table 1: Effects of D-Allose on Cancer Cells

Effect Cell Line(s) Observation Reference
Inhibition of Cell GrowthHuH-7, MDA-MB-231, SH-SY5YD-Allose treatment inhibited cell growth in a dose-dependent manner.[1][12]
Reduction of Glucose UptakeHuH-7, MDA-MB-231, SH-SY5YD-Allose treatment decreased the uptake of 2-deoxy-D-glucose.[1][12]
Inhibition of GLUT1 ExpressionHuH-7, MDA-MB-231, SH-SY5YD-Allose significantly inhibited GLUT1 expression at both the mRNA and protein levels.[1][12]
Down-regulation of Hexose TransportV79 Chinese hamster lung fibroblastsReplacement of D-glucose with D-allose resulted in a significant reduction of 2-deoxy-D-glucose transport.[5]
Induction of Cell Cycle ArrestHepatocellular carcinoma cellsD-Allose induces G1 cell cycle arrest.[2]

Visualizations

D_Allose_Metabolic_Pathway extracellular Extracellular This compound intracellular Intracellular This compound extracellular->intracellular a6p D-Allose-6-Phosphate-13C intracellular->a6p f6p Fructose-6-Phosphate-13C (in bacteria) a6p->f6p glycolysis Glycolysis f6p->glycolysis

Caption: Simplified metabolic pathway of D-Allose in mammalian cells.

Experimental_Workflow start Start: Culture Cells to Desired Confluency wash1 Wash Cells with PBS start->wash1 add_medium Add this compound Labeling Medium wash1->add_medium incubate Incubate for Defined Period add_medium->incubate wash2 Rapidly Wash Cells with Cold Saline incubate->wash2 extract Extract Metabolites with Cold Solvent wash2->extract analyze Analyze by LC-MS/MS extract->analyze data Data Analysis: Correct for Natural Isotope Abundance analyze->data end End: Determine 13C Incorporation data->end

Caption: General experimental workflow for this compound tracing.

Troubleshooting_Logic start Low Incorporation of This compound Detected q1 Is Intracellular This compound Detected? start->q1 cause1 Potential Cause: - Slow Uptake - Low Concentration - Analytical Insensitivity q1->cause1 No q2 Are Labeled Downstream Metabolites Detected? q1->q2 Yes a1_no No a1_yes Yes solution1 Solution: - Increase Incubation Time - Increase Tracer Concentration - Optimize MS Method cause1->solution1 cause2 Potential Cause: - Inefficient Phosphorylation - Limited Downstream Metabolism q2->cause2 No end Successful Incorporation q2->end Yes a2_no No a2_yes Yes solution2 Solution: - Assess Hexokinase Activity - Focus on A6P Detection - Extend Incubation Time cause2->solution2

Caption: Troubleshooting logic for low this compound incorporation.

References

Improving the resolution of D-Allose-13C labeled isotopologues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Allose-13C labeled isotopologues. This guide provides troubleshooting advice and answers to frequently asked questions to help you improve the resolution and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for resolving this compound labeled isotopologues?

The primary methods for analyzing this compound labeled isotopologues are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 13C NMR is used to detect and quantify the different forms of D-Allose in a solution.[2] Isotopic labeling with 13C is a straightforward way to enhance the sensitivity of NMR analysis.[3] Advanced techniques like 2D NMR (COSY, HSQC) can further help in resolving complex spectra.[4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry, such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), is effective for analyzing the isotopomer distribution of sugars labeled with 13C.[1] Techniques like Isotopic Ratio Outlier Analysis (IROA) using LC-MS can help distinguish biosynthesized metabolites from background noise.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating isotopologues and diastereomers before they are analyzed by MS or other detectors.[6][7][8] This is particularly useful when dealing with complex mixtures.

Q2: What are the main challenges in achieving high-resolution separation of this compound isotopologues?

Achieving high resolution for this compound isotopologues can be challenging due to several factors:

  • Structural Complexity: D-Allose, like other aldohexoses, exists in multiple forms in solution, including pyranoses, furanoses, and acyclic forms (aldehyde and hydrate).[2] These different forms can lead to complex spectra with overlapping signals.

  • Low Natural Abundance of 13C: The low natural abundance of 13C (about 1.1%) results in weak signals in NMR, making it difficult to detect and resolve minor isotopologues.[3] While isotopic labeling helps, achieving uniform and high levels of enrichment can be challenging.

  • Signal Overlap: In 1H NMR spectra, the narrow chemical shift range and signal multiplicity often lead to overlapping signals, which complicates the analysis of mixtures.[4]

  • Co-elution in Chromatography: Isotopologues have very similar physicochemical properties, which can lead to co-elution in chromatographic separations, making it difficult to resolve them before mass spectrometry analysis.[7]

  • Limited Availability: D-Allose is a rare sugar, and its limited availability in nature, coupled with challenges in its chemical synthesis, can pose difficulties for extensive experimental optimization.[9]

Q3: How does the choice between NMR and Mass Spectrometry impact the resolution of this compound isotopologues?

The choice between NMR and Mass Spectrometry depends on the specific research question and the nature of the sample. Each technique offers different advantages and disadvantages regarding resolution.

FeatureNMR SpectroscopyMass Spectrometry
Resolution Principle Based on the magnetic environment of the 13C nuclei.Based on the mass-to-charge ratio of the isotopologues.[10]
Structural Information Provides detailed structural information, including the position of the 13C label.[5]Provides information on the mass distribution of isotopologues (e.g., M+1, M+2, etc.).[11]
Sensitivity Generally lower sensitivity, especially due to the low natural abundance of 13C.[3]High sensitivity, capable of detecting low-abundance isotopologues.[1]
Sample Preparation Typically non-destructive and requires minimal sample preparation.May require derivatization to improve volatility and ionization.[1]
Resolution Challenges Spectral overlap due to multiple sugar forms and complex spin-spin couplings.[4]Isobaric interferences and co-elution of isomers in the chromatography step.[7]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound labeled isotopologues and provides potential solutions.

Problem 1: Poor Peak Resolution in 13C NMR Spectra

  • Possible Cause: Significant overlap of signals from different anomers and isotopologues, or limitations due to magnetic field strength.[4]

  • Solutions:

    • Increase Magnetic Field Strength: Using a higher-field NMR spectrometer can improve spectral dispersion and enhance resolution.[12]

    • Employ 2D NMR Techniques: Two-dimensional NMR experiments like 1H-13C HSQC or HMBC can help to resolve overlapping signals by spreading them into a second dimension.[5]

    • Use Resolution Enhancement Techniques: Post-acquisition data processing techniques, such as deconvolution with compressed sensing, can computationally enhance spectral resolution.[13][14]

    • Implement Pure Shift NMR: These methods can simplify spectra by removing the effects of homonuclear scalar coupling, which leads to a significant increase in resolution.[4]

Problem 2: Co-elution of Isotopologues in LC-MS Analysis

  • Possible Cause: The physicochemical properties of the D-Allose isotopologues are too similar for effective separation under the current HPLC conditions.[7]

  • Solutions:

    • Optimize HPLC Method: Systematically adjust parameters such as the mobile phase composition, gradient, flow rate, and column temperature.

    • Test Different Stationary Phases: Explore different HPLC columns with varying selectivities (e.g., reversed-phase, normal-phase, ion-exchange) to achieve better separation.[8]

    • Consider Chiral Chromatography: If you are working with enantiomers or diastereomers, a chiral stationary phase may be necessary to achieve separation.[15][16]

    • Derivatization: Chemically modifying the D-Allose molecules can alter their chromatographic behavior, potentially leading to better separation.

Problem 3: Low Sensitivity and Inaccurate Quantification

  • Possible Cause: Low concentration of D-Allose, insufficient 13C enrichment, or interference from background noise.[3]

  • Solutions:

    • Increase 13C Enrichment: Use highly enriched 13C-labeled D-Allose precursors to increase the signal intensity of the labeled isotopologues.[17]

    • Use High-Resolution Mass Spectrometry: Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offer very high resolution and mass accuracy, which helps in distinguishing labeled compounds from background ions.[3]

    • Isotope Dilution Analysis: This method involves adding a known amount of a stable isotope-labeled standard to the sample, which allows for more accurate quantification by correcting for sample loss during preparation and analysis.[6]

    • Isotopic Ratio Outlier Analysis (IROA): This LC-MS-based strategy helps to differentiate true metabolites from artifacts by using a mixture of samples with low (e.g., 5%) and high (e.g., 95%) 13C enrichment.[3]

Experimental Protocols & Workflows

Protocol 1: General Workflow for LC-HRMS Analysis of this compound Isotopologues

This protocol outlines a general procedure for analyzing the isotopomer distribution of D-Allose using Liquid Chromatography-High Resolution Mass Spectrometry.[1]

  • Sample Preparation:

    • Extract metabolites from your biological system (e.g., cells, tissues).

    • Perform a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances like salts and proteins.

  • Chromatographic Separation:

    • Inject the extracted sample into an HPLC system.

    • Use a suitable column (e.g., a reversed-phase C18 column) for separation.[18]

    • Develop a gradient elution method using appropriate solvents (e.g., acetonitrile and water with a buffer) to separate D-Allose from other metabolites.

  • Mass Spectrometry Analysis:

    • Interface the HPLC system with a high-resolution mass spectrometer (e.g., an Orbitrap or FT-ICR MS).

    • Operate the mass spectrometer in negative ion mode, as sugars are often readily detected as anions.

    • Acquire full scan mass spectra over a relevant mass range to detect all D-Allose isotopologues.

  • Data Analysis:

    • Identify the peaks corresponding to the different this compound isotopologues based on their accurate mass-to-charge ratios.

    • Integrate the peak areas for each isotopologue to determine their relative abundances.

    • Correct for the natural abundance of 13C to accurately determine the level of isotopic enrichment.

Protocol 2: Resolution Enhancement in NMR using Post-Acquisition Processing

This protocol describes a general method for enhancing the resolution of NMR spectra using data processing techniques.[14]

  • Acquire the Free Induction Decay (FID):

    • Run your standard 1D or 2D NMR experiment on your this compound sample.

  • Apply Window Functions:

    • In the NMR processing software (e.g., TopSpin, Mnova), apply a combination of exponential and Gaussian window functions to the FID.

    • A negative value for the line broadening (LB) parameter in the exponential function can help to narrow the peaks.

    • The Gaussian broadening (GB) parameter can be adjusted to optimize the trade-off between resolution enhancement and signal-to-noise ratio.

  • Fourier Transform and Phasing:

    • Perform the Fourier transform on the modified FID.

    • Carefully phase the resulting spectrum to ensure accurate peak shapes.

  • Iterative Optimization:

    • Experiment with different values for the LB and GB parameters to find the optimal settings that provide the best resolution enhancement for your specific spectrum.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Interpretation Start Start with 13C-labeled D-Allose sample Extraction Metabolite Extraction Start->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC For LC-MS NMR NMR Spectroscopy Cleanup->NMR For NMR MS Mass Spectrometry HPLC->MS NMR_Processing NMR Spectral Processing (Resolution Enhancement) NMR->NMR_Processing MS_Processing MS Data Analysis (Isotopologue Profiling) MS->MS_Processing Interpretation Metabolic Flux Analysis NMR_Processing->Interpretation MS_Processing->Interpretation Troubleshooting_Resolution cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solutions Problem Poor Peak Resolution Is_NMR Is the issue in NMR Spectra? Problem->Is_NMR Is_LCMS Is the issue in LC-MS Data? Problem->Is_LCMS NMR_Solutions Increase B0 Field Use 2D NMR Pure Shift NMR Deconvolution Is_NMR->NMR_Solutions Yes LCMS_Solutions Optimize HPLC Method Change Column Derivatization Is_LCMS->LCMS_Solutions Yes

References

Technical Support Center: D-Allose-13C Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during D-Allose-13C sample preparation for analytical experiments, particularly those involving mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity for a this compound standard?

A1: For use as an analytical standard, the chemical purity should be as high as possible, ideally ≥98%. The isotopic enrichment for the 13C label should also be high, typically ≥99%, to ensure accurate quantification and minimize interference from the unlabeled analogue.[1] Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific purity and enrichment details.

Q2: How should I store my this compound sample to prevent degradation and contamination?

A2: this compound should be stored in a tightly sealed vial, protected from moisture and light. For long-term storage, it is recommended to keep the sample at a low temperature, such as -20°C, in a desiccated environment. Avoid repeated freeze-thaw cycles.

Q3: What are the most common sources of contamination in this compound sample preparation?

A3: Common sources of contamination include:

  • Solvents and Reagents: Impurities in solvents (e.g., water, acetonitrile, methanol) and reagents can introduce contaminants. Always use high-purity, LC-MS grade solvents.

  • Glassware and Plasticware: Leaching of plasticizers (e.g., phthalates) from plastic tubes and containers or residues from improperly cleaned glassware are common sources of contamination.

  • Cross-contamination: Carryover from previous samples on autosampler needles, syringes, or columns can lead to contamination.

  • Environmental Contaminants: Dust, fibers, and aerosols from the laboratory environment can introduce contaminants like keratins.

  • Human Contact: Direct or indirect contact can introduce contaminants. Always wear appropriate personal protective equipment (PPE), such as powder-free gloves.

Q4: Can the presence of unlabeled D-Allose in my this compound sample affect my results?

A4: Yes, the presence of unlabeled ("light") D-Allose can impact the accuracy of quantitative studies.[2] This is especially critical when using this compound as an internal standard for isotope dilution mass spectrometry. The isotopic purity, as specified on the CoA, should be taken into account during data analysis.

Troubleshooting Guide: Contamination Issues

This guide provides a systematic approach to identifying and resolving common contamination issues encountered during this compound sample preparation and analysis.

Observed Problem Potential Cause Recommended Solution
Unexpected peaks in the mass spectrum of a blank injection. Contamination from the LC-MS system (solvents, tubing, injector, column).Systematically isolate the source by running blanks while bypassing different components (e.g., inject a blank directly into the mass spectrometer). Clean or replace contaminated components. Prepare fresh mobile phases with high-purity solvents.
Presence of known plasticizer peaks (e.g., phthalates). Leaching from plastic containers, pipette tips, or solvent bottle caps.Use glassware or polypropylene tubes where possible. Minimize the contact of organic solvents with plasticware.
Ghost peaks appearing in subsequent runs. Sample carryover from the injector or column.Implement a rigorous needle wash protocol for the autosampler. Inject a series of blank samples after a concentrated sample. If carryover persists, clean or replace the injector and/or column.
High background noise or a "hump" in the chromatogram. Contaminated mobile phase or buildup of non-volatile impurities in the system.Prepare fresh mobile phase using LC-MS grade solvents and additives. Flush the LC system thoroughly.
Presence of sodiated or potassiated adducts of the analyte and contaminants. Contamination from glassware, solvents, or mobile phase additives.Use high-purity water and solvents. Acid-wash glassware to remove metal ions. Minimize the use of sodium- or potassium-containing buffers if not essential for the analysis.
Isotopic profile of this compound shows a higher than expected M+0 peak. Contamination with unlabeled D-Allose or in-source fragmentation.Verify the isotopic purity from the CoA. Prepare a fresh sample, ensuring no cross-contamination with unlabeled standard. Optimize mass spectrometer source conditions to minimize fragmentation.

Quantitative Data Summary

The following tables provide a summary of common contaminants and adducts observed in LC-MS analysis, which can be useful in identifying unknown peaks in your chromatogram.

Table 1: Common Background Ions and Contaminants in LC-MS

m/z (positive ion mode) Identity Potential Source
149.023Phthalate fragmentPlasticware
279.159Di-butyl phthalate (DBP)Plasticware
391.284Di-octyl phthalate (DOP)Plasticware
VariousPolyethylene glycol (PEG) series (repeating units of 44 Da)Detergents, lubricants
VariousPolydimethylsiloxane (PDMS) series (repeating units of 74 Da)Silicone grease, septa

Table 2: Common Adducts of Hexoses (like D-Allose) in ESI-MS

Adduct Ion Mass Shift (from neutral mass) Ionization Mode Notes
[M+H]++1.007PositiveOften weak for underivatized sugars.
[M+Na]++22.989PositiveVery common and often the base peak.[3]
[M+K]++38.963PositiveCommon, especially with potassium-containing glassware or buffers.[3]
[M+NH4]++18.034PositiveCan be intentionally promoted by using ammonium-based buffers.[4]
[M-H]--1.007NegativeCommon in negative ion mode.
[M+Cl]-+34.969NegativeCan be observed with chlorinated solvents or salt contamination.[5]
[M+CH3COO]-+59.013NegativeFrom acetate-containing mobile phases.

Experimental Protocols

Protocol: Quality Control of this compound Standard by LC-MS

This protocol outlines a general procedure for the quality control analysis of a neat this compound standard to assess its chemical and isotopic purity.

1. Materials and Reagents:

  • This compound standard

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Microcentrifuge tubes (polypropylene) or glass vials

  • Volumetric flasks and pipettes

2. Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in LC-MS grade water.

  • From the stock solution, prepare a working solution at a concentration of 10 µg/mL in a mixture of 50:50 (v/v) acetonitrile and water.[6]

  • Filter the working solution through a 0.22 µm syringe filter (low-binding, e.g., PVDF) into an LC-MS vial.

3. LC-MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A column suitable for carbohydrate analysis, such as an amide-based HILIC column.

  • Mobile Phase A: 0.1% ammonium hydroxide in water (optional, can enhance negative ion mode sensitivity).

  • Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile (optional).

  • Gradient: A suitable gradient to elute the sugar, for example, starting at 80% B and decreasing to 40% B over 10 minutes.

  • Flow Rate: As recommended for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement and isotopic pattern analysis.

  • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to check for a wide range of impurities and adducts.

  • Data Acquisition: Acquire full scan data over a mass range of m/z 100-1000.

4. Data Analysis:

  • Chemical Purity: Examine the total ion chromatogram (TIC) for any peaks other than the main this compound peak. Identify any impurity peaks by their mass-to-charge ratio and, if possible, by fragmentation data.

  • Isotopic Purity: Extract the ion chromatogram for the this compound peak. Analyze the mass spectrum of this peak to determine the isotopic distribution. Compare the observed isotopic pattern with the theoretical pattern for the specified level of 13C enrichment. Calculate the percentage of the unlabeled (M+0) species relative to the labeled species.

Visualizations

Contamination_Troubleshooting_Workflow start Unexpected Peak(s) in Chromatogram blank_injection Inject Blank (Solvent Only) start->blank_injection peak_present Peak Still Present? blank_injection->peak_present system_contamination System is Contaminated peak_present->system_contamination Yes sample_contamination Sample or Standard is Contaminated peak_present->sample_contamination No isolate_source Isolate Source: 1. Bypass Column 2. New Mobile Phase 3. Clean Injector Port system_contamination->isolate_source end_clean Clean/Replace Contaminated System Component isolate_source->end_clean evaluate_prep Evaluate Sample Prep: 1. Use High-Purity Solvents 2. Use Clean Glassware 3. Check Reagents sample_contamination->evaluate_prep end_reprep Re-prepare Sample with Clean Materials evaluate_prep->end_reprep

Caption: Troubleshooting workflow for identifying the source of contamination.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Review stock_sol Prepare 1 mg/mL Stock Solution working_sol Dilute to 10 µg/mL Working Solution stock_sol->working_sol filter_sample Filter into LC-MS Vial working_sol->filter_sample lc_injection Inject Sample into LC-MS filter_sample->lc_injection data_acq Acquire Full Scan Mass Spectra lc_injection->data_acq check_chrom Check for Impurity Peaks in TIC data_acq->check_chrom check_iso Analyze Isotopic Distribution data_acq->check_iso

Caption: Workflow for this compound quality control analysis.

References

Calibration curves and standards for accurate D-Allose-13C quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of D-Allose-¹³C. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for accurate D-Allose-¹³C quantification?

A1: The gold standard for quantifying D-Allose-¹³C is the stable isotope dilution (SID) method coupled with mass spectrometry (MS), such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This technique involves adding a known amount of an isotopically labeled internal standard (IS), in this case, D-Allose-¹³C, to a sample containing the unlabeled (native) D-Allose. The mass spectrometer distinguishes between the labeled and unlabeled forms based on their mass difference.[3] By comparing the signal intensity ratio of the analyte to the internal standard, precise quantification can be achieved, effectively correcting for sample loss during preparation and for matrix effects.[2][4]

Q2: Why is a calibration curve essential, and how is it constructed?

A2: A calibration curve is crucial for establishing the relationship between the measured signal response and the known concentration of the analyte. To construct it, a series of calibration standards are prepared with a fixed concentration of the D-Allose-¹³C internal standard and varying, known concentrations of unlabeled D-Allose. The instrument response ratio (Peak Area of Analyte / Peak Area of Internal Standard) is plotted against the concentration of the analyte. This curve is then used to determine the concentration of D-Allose in unknown samples based on their measured response ratios.[5]

Q3: What are "matrix effects" and how can they be mitigated?

A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, serum, cell extracts).[4][6] This can lead to ion suppression or enhancement, causing inaccurate quantification.[7][8] The most effective way to mitigate matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) like D-Allose-¹³C.[2][4] Since the SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences the same matrix effects.[4][7] This allows the ratio of the analyte to the IS to remain constant, thus correcting for variations in ionization efficiency.[2]

Q4: Should I use LC-MS or GC-MS for D-Allose-¹³C quantification?

A4: Both techniques are viable, but the choice depends on the sample complexity and available instrumentation.

  • LC-MS/MS is often preferred for its ability to analyze samples directly in a liquid state with minimal derivatization, reducing sample preparation complexity.[1][9] It is highly sensitive and specific, especially when using techniques like Multiple Reaction Monitoring (MRM).[10]

  • GC-MS is also a powerful technique for carbohydrate analysis but typically requires derivatization (e.g., silylation or acylation) to make the sugars volatile.[11][12] While this adds a step to sample preparation, it can provide excellent chromatographic separation and sensitivity.[11]

Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare Stock Solutions:

    • Accurately weigh and dissolve unlabeled D-Allose and D-Allose-¹³C in a suitable solvent (e.g., ultrapure water or a buffer compatible with your analytical method) to create concentrated stock solutions (e.g., 1 mg/mL).

  • Prepare Internal Standard (IS) Working Solution:

    • Dilute the D-Allose-¹³C stock solution to a fixed concentration that will be added to all standards, QCs, and samples. The final concentration should yield a strong, stable signal in the mass spectrometer.

  • Prepare Calibration Curve Standards:

    • Perform serial dilutions of the unlabeled D-Allose stock solution to create a series of working solutions with decreasing concentrations.

    • In a new set of tubes, combine a fixed volume of each unlabeled D-Allose working solution with a fixed volume of the IS working solution. This creates calibration standards with a constant IS concentration and varying analyte concentrations. A typical range might be 1-1000 ng/mL.

  • Prepare Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the range of the calibration curve. These are prepared independently from the calibration standards to verify the accuracy and precision of the curve.

Protocol 2: Sample Preparation (Using Protein Precipitation for Plasma)
  • Sample Aliquoting: Thaw frozen plasma samples and vortex to ensure homogeneity. Aliquot 50 µL of each plasma sample, calibration standard, and QC into separate microcentrifuge tubes.

  • Add Internal Standard: Add a fixed volume (e.g., 10 µL) of the D-Allose-¹³C internal standard working solution to every tube (except for "blank" matrix samples).

  • Protein Precipitation: Add a cold precipitation solvent, such as acetonitrile or methanol, typically at a 3:1 ratio (e.g., 150 µL of acetonitrile to 50 µL of plasma).[13] Vortex vigorously for 30-60 seconds.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent. This step helps to concentrate the analyte and ensures solvent compatibility with the LC system.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Data Presentation

Table 1: Example Calibration Curve Data for D-Allose Quantification

Standard LevelD-Allose Conc. (ng/mL)D-Allose-¹³C Conc. (ng/mL)D-Allose Peak AreaD-Allose-¹³C Peak AreaArea Ratio (Analyte/IS)
11.0502,540125,8000.020
25.05012,650126,1000.100
320.05050,800127,0000.400
4100.050255,100126,5002.016
5500.0501,270,000125,90010.087
61000.0502,535,000126,20020.087

A typical calibration curve should have a correlation coefficient (R²) of >0.99.[14]

Table 2: Suggested LC-MS/MS Parameters for D-Allose Analysis

ParameterSetting
LC Column HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide Column[13]
Mobile Phase A Water with 0.1% Ammonium Hydroxide
Mobile Phase B Acetonitrile with 0.1% Ammonium Hydroxide
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition (D-Allose) To be determined empirically (e.g., m/z 179 -> 89)[10]
MRM Transition (D-Allose-¹³C₆) To be determined empirically (e.g., m/z 185 -> 92)[13]
Collision Energy Optimize for specific instrument and transitions

Mandatory Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare D-Allose Standards & QCs C Add IS to Samples, Standards, & QCs A->C B Prepare D-Allose-¹³C Internal Standard (IS) B->C D Perform Sample Cleanup (e.g., Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Generate Peak Areas for Analyte & IS E->F G Calculate Area Ratios (Analyte/IS) F->G H Construct Calibration Curve (Ratio vs. Conc.) G->H I Determine Unknown Sample Concentrations H->I G start Problem Encountered q1 Is the Calibration Curve Non-Linear? start->q1 q2 Is Peak Shape Poor or Signal Low? q1->q2 No sol1 Check for IS cross-contamination. Verify standard dilutions. Check for detector saturation. q1->sol1 Yes q3 High Variability Between Replicates? q2->q3 No sol2 Optimize LC method (gradient, column). Clean MS ion source. Check sample prep for analyte loss. q2->sol2 Yes sol3 Verify pipetting accuracy. Ensure consistent sample preparation. Check for IS degradation. q3->sol3 Yes end Issue Resolved q3->end No sol1->end sol2->end sol3->end

References

Validation & Comparative

A Comparative Guide to Validating Metabolic Flux Data: Established Tracers and the Prospect of D-Allose-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of metabolic fluxes is paramount to understanding cellular physiology and identifying novel therapeutic targets. ¹³C-Metabolic Flux Analysis (¹³C-MFA) stands as the gold standard for these quantitative assessments.[1][2] The choice of the isotopic tracer is a critical determinant of the precision and accuracy of the resulting flux estimations.[1][3] This guide provides a comprehensive comparison of commonly used ¹³C-labeled tracers and explores the theoretical application and validation requirements for a novel tracer, D-Allose-¹³C.

While a variety of ¹³C-labeled compounds are utilized in metabolic flux analysis, isotopes of glucose and glutamine are the most prevalent for probing central carbon metabolism.[1][4] The selection of a specific isotopologue—a molecule with a particular pattern of isotopic labeling—can significantly influence the ability to resolve fluxes through different pathways.[1][5]

Comparison of Commonly Used ¹³C Tracers

The precision of flux estimates for different metabolic pathways is highly dependent on the specific ¹³C tracer used. The following table summarizes findings from studies that have computationally and experimentally evaluated various tracers, primarily in the context of mammalian cell metabolism.

TracerPrimary Metabolic Pathways ProbedAdvantagesDisadvantages
[1,2-¹³C₂]Glucose Pentose Phosphate Pathway (PPP), GlycolysisProvides high precision for fluxes in the PPP and upper glycolysis.[1][4] Considered one of the best single tracers for overall network analysis.May provide less resolution for the TCA cycle compared to other tracers.
[U-¹³C₆]Glucose Glycolysis, TCA Cycle, LipogenesisLabels all carbons, providing a general overview of glucose metabolism and its downstream pathways. Commonly used in combination with other tracers.[1]Can be less informative for specific pathways like the PPP compared to positionally labeled tracers.
[1-¹³C]Glucose & [6-¹³C]Glucose Glycolysis, PPPHistorically used, can provide estimates for the relative flux through glycolysis and the PPP.Generally outperformed by [1,2-¹³C₂]glucose in terms of precision for the PPP.[1]
[U-¹³C₅]Glutamine TCA Cycle, AnaplerosisExcellent for probing the TCA cycle, particularly in cancer cells where glutamine is a major anaplerotic substrate.[1][4]Provides limited information on glycolytic pathways.

The Prospect of D-Allose-¹³C as a Novel Tracer

Currently, there is a lack of published research on the use of D-Allose-¹³C as a tracer for metabolic flux analysis. D-Allose is a rare sugar and an epimer of D-glucose, and its metabolism is distinct from that of glucose. This unique metabolic fate presents both opportunities and challenges for its use as a novel tracer.

Potential Applications

The distinct metabolism of D-Allose could potentially be leveraged to probe specific enzymatic activities or pathways that are not as clearly resolved with glucose tracers. For instance, if a cell type of interest possesses a unique pathway for D-Allose catabolism, a D-Allose-¹³C tracer could provide targeted insights into the flux through this specific route.

Challenges and Validation Requirements

The validation of a novel tracer like D-Allose-¹³C would require a rigorous and multi-faceted approach.

  • Metabolic Network Reconstruction: A thorough understanding and reconstruction of the D-Allose metabolic network in the biological system of interest is a prerequisite.

  • Tracer Purity and Stability: The chemical and isotopic purity of D-Allose-¹³C would need to be meticulously verified. Its stability in culture media under experimental conditions must also be confirmed.

  • Comparison with Established Tracers: Direct comparison of flux maps generated using D-Allose-¹³C with those obtained using well-established tracers like [1,2-¹³C₂]Glucose would be essential. Discrepancies would need to be carefully investigated to ensure they reflect true metabolic differences rather than artifacts of the novel tracer.

  • Statistical Validation: The goodness-of-fit of the metabolic model to the isotopic labeling data from D-Allose-¹³C would need to be statistically validated. This involves ensuring that the model can accurately reproduce the experimental measurements.

Experimental Protocols

The following provides a generalized, high-level experimental protocol for a ¹³C-MFA experiment. Specific details will vary depending on the cell type, tracer, and analytical platform.

Key Experiment: Steady-State Isotopic Labeling

Objective: To achieve a steady state of isotopic labeling in central metabolites to allow for the calculation of metabolic fluxes.

Methodology:

  • Cell Culture: Culture cells in a chemically defined medium to a mid-exponential growth phase to ensure metabolic pseudo-steady state.

  • Tracer Introduction: Switch the culture medium to one containing the ¹³C-labeled tracer (e.g., [1,2-¹³C₂]Glucose) at a known concentration.

  • Isotopic Steady State: Continue the culture for a duration sufficient to reach isotopic steady state in the metabolites of interest. This duration needs to be determined empirically for each experimental system.

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.

  • Analytical Measurement: Analyze the isotopic labeling patterns of the extracted metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Data Analysis: Use specialized software to calculate metabolic fluxes from the measured isotopic labeling patterns and a defined metabolic network model.

Visualizing Metabolic Pathways and Workflows

Diagrams are crucial for understanding the complex relationships in metabolic flux analysis.

experimental_workflow Experimental Workflow for ¹³C-MFA cluster_experimental Experimental Phase cluster_computational Computational Phase cell_culture Cell Culture to Pseudo-Steady State tracer_addition Introduce ¹³C-Labeled Tracer cell_culture->tracer_addition steady_state Achieve Isotopic Steady State tracer_addition->steady_state extraction Metabolite Extraction steady_state->extraction analysis LC-MS/GC-MS Analysis extraction->analysis flux_calculation Metabolic Flux Calculation analysis->flux_calculation model_validation Model Validation & Goodness-of-Fit flux_calculation->model_validation

Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.

central_carbon_metabolism Central Carbon Metabolism Pathways Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Lactate Lactate Pyruvate->Lactate Glutamine Glutamine alphaKG α-Ketoglutarate Glutamine->alphaKG alphaKG->TCA

Caption: Key pathways in central carbon metabolism traced by ¹³C-MFA.

Conclusion

Validating metabolic flux data is a multi-step process that begins with the careful selection of an appropriate isotopic tracer. While a range of ¹³C-labeled glucose and glutamine tracers have been extensively validated and are routinely used to probe central carbon metabolism, the exploration of novel tracers like D-Allose-¹³C remains a theoretical endeavor. The unique metabolic properties of such rare sugars could offer new avenues for metabolic research, but their validation would necessitate a rigorous and comprehensive experimental and computational workflow. By adhering to established principles of ¹³C-MFA and tracer validation, researchers can ensure the generation of accurate and reliable metabolic flux data, which is crucial for advancing our understanding of cellular metabolism in health and disease.

References

A Comparative Guide to D-Allose-13C and 13C-Glucose as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. Among these, 13C-labeled carbohydrates are pivotal for tracking carbon fate in central metabolism. This guide provides a comprehensive comparison of two such tracers: the well-established 13C-glucose and the novel, yet largely unexplored, D-Allose-13C . While 13C-glucose is a cornerstone of metabolic flux analysis, the unique metabolic properties of D-Allose suggest a distinct and complementary role as a tracer. This document will delve into their respective metabolic fates, present available and inferred experimental data, and provide detailed experimental protocols to guide researchers in selecting the appropriate tracer for their specific research questions.

Core Comparison: Metabolic Fate and Tracer Applications

The fundamental difference between 13C-glucose and this compound lies in their cellular metabolism. 13C-glucose is readily taken up by cells and actively metabolized through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This makes it an ideal tracer for quantifying fluxes through these central carbon pathways. In contrast, D-Allose, a rare sugar and a C3 epimer of D-fructose, is poorly metabolized.[1][2] This inherent metabolic stability suggests that this compound would not trace the same pathways as 13C-glucose, but could instead serve as a valuable control for glucose uptake and non-metabolic distribution, or to investigate the minor metabolic routes it may enter.

Quantitative Data Summary

Direct comparative experimental data for this compound as a metabolic tracer is not yet available in published literature. The following table contrasts the well-documented metabolic fate of 13C-glucose with the inferred fate of this compound based on studies of unlabeled D-Allose.

Parameter13C-GlucoseThis compound (Inferred)References
Cellular Uptake Actively transported into cells via glucose transporters (GLUTs).Transported, likely via GLUT5, but with lower affinity compared to fructose.[1]
Metabolic Fate Rapidly enters glycolysis, PPP, and the TCA cycle. The 13C label is incorporated into a wide range of downstream metabolites including lactate, amino acids, and lipids.Largely unmetabolized. Remains stable in hepatocytes. The 13C label is not expected to be significantly incorporated into downstream metabolites.[1][2][3][4]
Primary Application Quantitative metabolic flux analysis of central carbon metabolism.Potential as a negative control for glucose metabolism, tracer for biodistribution studies, and for investigating the minor metabolic pathways of allose.Inferred
Half-life in vivo Rapidly cleared from circulation and metabolized by tissues.Longer systemic half-life compared to glucose due to minimal metabolism.[2]

Visualizing the Metabolic Pathways

The stark contrast in the metabolic pathways of glucose and allose is best illustrated visually. The following diagrams, generated using the DOT language, depict the central role of glucose in metabolism versus the peripheral fate of allose.

GlucoseMetabolism cluster_extracellular Extracellular cluster_intracellular Intracellular 13C-Glucose_ext 13C-Glucose 13C-Glucose_int 13C-Glucose 13C-Glucose_ext->13C-Glucose_int GLUTs 13C-G6P 13C-Glucose-6-Phosphate 13C-Glucose_int->13C-G6P Glycolysis Glycolysis 13C-G6P->Glycolysis PPP Pentose Phosphate Pathway 13C-G6P->PPP 13C-Pyruvate 13C-Pyruvate Glycolysis->13C-Pyruvate 13C-Lactate 13C-Lactate 13C-Pyruvate->13C-Lactate TCA_Cycle TCA Cycle 13C-Pyruvate->TCA_Cycle Amino_Acids 13C-Amino Acids TCA_Cycle->Amino_Acids Lipids 13C-Lipids TCA_Cycle->Lipids

Caption: Metabolic fate of 13C-glucose in a typical mammalian cell.

AlloseMetabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D-Allose-13C_ext This compound D-Allose-13C_int This compound D-Allose-13C_ext->D-Allose-13C_int GLUT5 (likely) Excretion Excretion D-Allose-13C_int->Excretion Minor_Metabolism Minor Metabolic Pathways (Largely Undefined) D-Allose-13C_int->Minor_Metabolism

Caption: Inferred metabolic fate of this compound in a mammalian cell.

Experimental Protocols

Detailed and robust experimental design is critical for successful metabolic tracer studies. Below are generalized protocols for in vitro and in vivo experiments using 13C-labeled tracers. These can be adapted for either 13C-glucose or this compound.

In Vitro Isotope Labeling Protocol

This protocol is suitable for adherent or suspension cell cultures.

in_vitro_workflow Start Start Cell_Culture 1. Culture cells to desired confluency Start->Cell_Culture Media_Change 2. Replace with 13C-tracer containing media Cell_Culture->Media_Change Incubation 3. Incubate for a defined time course Media_Change->Incubation Metabolite_Extraction 4. Quench metabolism and extract metabolites Incubation->Metabolite_Extraction LC_MS_Analysis 5. Analyze extracts by LC-MS/MS Metabolite_Extraction->LC_MS_Analysis Data_Analysis 6. Determine 13C incorporation and metabolic flux LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro 13C metabolic tracer experiments.

1. Cell Culture:

  • Culture cells in standard growth medium to approximately 80% confluency. For suspension cells, ensure they are in the logarithmic growth phase.

2. Isotope Labeling:

  • Prepare labeling medium by supplementing glucose-free medium with the desired concentration of 13C-glucose or this compound.

  • Remove the standard growth medium, wash the cells once with PBS, and add the pre-warmed labeling medium.

  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

3. Metabolite Extraction:

  • To quench metabolism, rapidly wash the cells with ice-cold saline.

  • Immediately add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.

  • Centrifuge the cell lysate to pellet protein and cellular debris.

  • Collect the supernatant containing the metabolites.

4. Sample Analysis:

  • Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the 13C-labeled isotopologues of various metabolites.[5]

5. Data Analysis:

  • Calculate the fractional enrichment of 13C in downstream metabolites to determine the relative contribution of the tracer to these metabolic pools.

  • For 13C-glucose, use metabolic flux analysis software to calculate pathway fluxes. For this compound, quantify its presence and any labeled downstream products.

In Vivo Isotope Labeling Protocol (Mouse Model)

This protocol describes a common method for in vivo tracer studies in mice.

in_vivo_workflow Start Start Animal_Acclimation 1. Acclimate animals to experimental conditions Start->Animal_Acclimation Tracer_Administration 2. Administer 13C-tracer (e.g., i.v. or i.p.) Animal_Acclimation->Tracer_Administration Tissue_Collection 3. Collect blood and tissues at specific time points Tracer_Administration->Tissue_Collection Flash_Freezing 4. Immediately flash-freeze tissues in liquid nitrogen Tissue_Collection->Flash_Freezing Metabolite_Extraction 5. Homogenize tissues and extract metabolites Flash_Freezing->Metabolite_Extraction LC_MS_Analysis 6. Analyze extracts by LC-MS/MS Metabolite_Extraction->LC_MS_Analysis Data_Analysis 7. Determine tissue-specific 13C enrichment LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo 13C metabolic tracer experiments.

1. Animal Preparation:

  • Acclimate mice to the housing conditions and diet for at least one week prior to the experiment.

  • Fast the animals for a defined period (e.g., 6 hours) before tracer administration to reduce endogenous glucose levels.

2. Tracer Administration:

  • Prepare a sterile solution of 13C-glucose or this compound in saline.

  • Administer the tracer via intravenous (i.v.) tail vein injection or intraperitoneal (i.p.) injection. A typical dose for 13C-glucose is 2 g/kg body weight.[5]

3. Sample Collection:

  • At predetermined time points post-injection (e.g., 15, 30, 60, 120 minutes), collect blood samples via tail vein or cardiac puncture.

  • Euthanize the animals and rapidly dissect tissues of interest.

4. Sample Processing:

  • Immediately flash-freeze tissues in liquid nitrogen to halt metabolic activity.

  • Homogenize the frozen tissues in a cold extraction solvent and follow the extraction procedure described for in vitro studies.

5. Analysis:

  • Analyze plasma and tissue extracts by LC-MS or GC-MS to measure the enrichment of 13C in various metabolites.

Concluding Remarks

13C-glucose is an extensively validated and powerful tool for dissecting the intricacies of central carbon metabolism. Its rapid incorporation into numerous downstream pathways provides a dynamic view of cellular metabolic activity.[3][6] In contrast, this compound, based on the known metabolic inertia of its unlabeled form, presents a unique opportunity for a different class of metabolic inquiry.[1][2]

The primary value of this compound will likely be as a control substrate to distinguish between active metabolic processing and other phenomena such as cellular uptake, biodistribution, and non-specific binding. For researchers investigating glucose metabolism, this compound could serve as an essential tool to validate that the observed labeling patterns from 13C-glucose are indeed the result of specific enzymatic conversions. Furthermore, in pathologies characterized by altered glucose uptake, such as cancer, this compound could help to deconvolve transport from metabolism.

Future studies employing this compound are needed to confirm its inferred metabolic fate and to fully explore its potential applications. Such research will undoubtedly provide a more complete toolkit for the metabolomics community, enabling a deeper and more nuanced understanding of cellular metabolism in health and disease.

References

A Researcher's Guide to Cross-Validating D-Allose Metabolism with ¹³C Tracing and Seahorse XF Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of two powerful metabolic analysis techniques: D-Allose-¹³C tracing and Seahorse XF assays. D-allose, a rare sugar and an epimer of D-glucose, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.[1][2][3] Understanding its metabolic fate and impact on cellular bioenergetics is crucial for its development as a therapeutic agent.

This document outlines how stable isotope tracing, which follows the specific fate of ¹³C-labeled D-allose carbons, can be synergistically combined with Seahorse XF analysis, which measures real-time rates of mitochondrial respiration and glycolysis.[4] This dual approach offers a comprehensive view of how D-allose is metabolized and how it modulates overall cellular energy production.

While direct comparative studies are emerging, this guide synthesizes established methodologies for each technique to propose a robust cross-validation workflow, complete with hypothetical data to illustrate expected outcomes.

Comparative Overview of Techniques

FeatureD-Allose-¹³C TracingSeahorse XF Assay
Principle Tracks the incorporation of ¹³C atoms from labeled D-allose into downstream metabolites using mass spectrometry.[5][6]Measures real-time Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) of live cells.[7]
Key Output Mass Isotopologue Distributions (MIDs) showing the fractional abundance of ¹³C in specific metabolites.[8]Real-time kinetic data on mitochondrial respiration (OCR) and glycolysis (ECAR).[9]
Information Gained Direct evidence of pathway engagement; identifies the specific metabolic fate of D-allose carbons.[10]Overall cellular metabolic phenotype; measures rates of ATP production from oxidative phosphorylation and glycolysis.[4]
Primary Application Elucidating specific metabolic pathways and nutrient contributions.[8]Assessing cellular bioenergetic function and identifying metabolic switching.
Strengths High specificity for tracing the fate of a single substrate.Non-destructive, real-time analysis of overall metabolic fluxes.[7]
Limitations Provides a snapshot in time (steady-state); less direct information on overall metabolic rates.Does not identify the specific substrates being utilized without the use of inhibitors.

Hypothesized D-Allose Metabolic Pathway

D-allose is a C-3 epimer of D-glucose.[11] Upon entering the cell, it can be phosphorylated to D-allose-6-phosphate.[12] Evidence suggests that D-allose or its metabolites can enter central carbon metabolism, potentially influencing glycolysis and the TCA cycle. Furthermore, D-allose has been shown to inhibit cancer cell growth by reducing the expression of glucose transporter 1 (GLUT1) and subsequent glucose uptake.[13][14]

G cluster_extracellular Extracellular cluster_intracellular Intracellular D_Allose_ext D-Allose D_Allose_int D-Allose D_Allose_ext->D_Allose_int Transport D_Allose_ext->D_Allose_int D_Glucose_ext D-Glucose GLUT1 GLUT1 D_Glucose_ext->GLUT1 D_Glucose_int D-Glucose GLUT1->D_Glucose_int D_Allose_int->GLUT1 Inhibits F6P Fructose-6-P D_Allose_int->F6P Hypothesized Entry Point G6P Glucose-6-P D_Glucose_int->G6P Hexokinase G6P->F6P Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Anaerobic TCA TCA Cycle Pyruvate->TCA Aerobic

Caption: Hypothesized metabolic pathway of D-Allose and its interaction with glucose metabolism.

Proposed Cross-Validation Workflow

A logical workflow to cross-validate findings from both assays involves running parallel experiments on the same cell population.

G cluster_tracing ¹³C Tracing Arm cluster_seahorse Seahorse XF Arm start Culture Cells (e.g., Cancer Cell Line) treat_13C Treat with [U-¹³C]-D-Allose start->treat_13C seed_seahorse Seed Cells in Seahorse Plate start->seed_seahorse extract Quench & Extract Metabolites treat_13C->extract lcms Analyze by LC-MS extract->lcms mid_analysis Calculate ¹³C Enrichment (MID Analysis) lcms->mid_analysis integrate Integrate & Correlate Data Draw Conclusions mid_analysis->integrate treat_seahorse Treat with Unlabeled D-Allose seed_seahorse->treat_seahorse mito_stress Perform Mito Stress Test treat_seahorse->mito_stress ocr_ecar Measure OCR & ECAR mito_stress->ocr_ecar ocr_ecar->integrate

Caption: Proposed experimental workflow for cross-validation.

Illustrative Experimental Data

The following tables present hypothetical data that could be generated from the proposed workflow, demonstrating how results from each technique can be compared.

Table 1: Illustrative ¹³C Enrichment from [U-¹³C]-D-Allose in Central Carbon Metabolites

This table shows the percentage of metabolite pools that are labeled with ¹³C after incubation with uniformly labeled D-allose. High enrichment in TCA cycle intermediates would suggest D-allose is being used as a fuel for mitochondrial respiration.

Metabolite¹³C Fractional Enrichment (Control)¹³C Fractional Enrichment ([U-¹³C]-D-Allose)Interpretation
Fructose-6-Phosphate< 1%45%Confirms D-allose enters upper glycolysis.
Citrate (TCA)< 1%25%D-allose carbons are entering the TCA cycle.
α-Ketoglutarate (TCA)< 1%22%D-allose carbons progress through the TCA cycle.
Malate (TCA)< 1%28%Suggests significant contribution to anaplerosis.
Lactate (Glycolysis)< 1%15%D-allose can be converted to lactate via glycolysis.

Table 2: Illustrative Seahorse XF Mito Stress Test Results

This table shows how D-allose treatment might alter the key parameters of cellular bioenergetics. An increase in OCR would corroborate the ¹³C tracing data suggesting D-allose fuels the TCA cycle.

ParameterUnitsControlD-Allose TreatedInterpretation
Basal OCR pmol/min120155 (+29%)Increased mitochondrial respiration.
Maximal OCR pmol/min250310 (+24%)Increased spare respiratory capacity.
ATP Production OCR pmol/min85115 (+35%)More ATP is generated via oxidative phosphorylation.
Basal ECAR mpH/min8092 (+15%)Corresponds to increased lactate production.

Logical Integration of Results

The true power of this cross-validation approach lies in integrating the specific findings of ¹³C tracing with the systemic overview from the Seahorse assay.

G cluster_tracing ¹³C Tracing Findings cluster_seahorse Seahorse XF Findings finding1 ¹³C is incorporated into TCA cycle intermediates (e.g., Citrate, Malate) conclusion1 Conclusion 1: D-Allose is actively metabolized in the mitochondria to fuel oxidative phosphorylation. finding1->conclusion1 corroborated by finding2 ¹³C is incorporated into Lactate conclusion2 Conclusion 2: D-Allose contributes to glycolytic flux. finding2->conclusion2 corroborated by finding3 Oxygen Consumption Rate (OCR) increases finding3->conclusion1 finding4 Extracellular Acidification Rate (ECAR) increases finding4->conclusion2

Experimental Protocols

Protocol 1: Steady-State ¹³C-Labeling with [U-¹³C]-D-Allose

This protocol is designed to achieve steady-state labeling of intracellular metabolites.

  • Cell Culture: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Labeling Media Preparation: Prepare culture medium containing [U-¹³C]-D-Allose at the desired final concentration. Use dialyzed fetal bovine serum to minimize the presence of unlabeled sugars. Prepare a parallel control medium with unlabeled D-allose.

  • Labeling: Remove standard culture medium, wash cells once with PBS, and add the prepared ¹³C-labeling medium or control medium. Incubate for a duration sufficient to reach isotopic steady state (typically 8-24 hours, requires optimization).[15]

  • Metabolite Extraction:

    • Aspirate the labeling medium quickly.

    • Wash the cell monolayer with ice-cold 0.9% NaCl solution.

    • Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water solution).

    • Scrape the cells in the extraction solvent and collect the lysate.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.

  • Sample Analysis:

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant under a vacuum or nitrogen stream.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

    • Analyze samples using a high-resolution mass spectrometer to determine the mass isotopologue distributions (MIDs) of target metabolites.[6]

Protocol 2: Seahorse XF Cell Mito Stress Test

This protocol measures key parameters of mitochondrial function using a standard Agilent Seahorse XF Analyzer.[9]

  • Plate Seeding: Seed cells into an XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[16]

  • Cartridge Hydration: Hydrate the XF sensor cartridge with XF Calibrant solution overnight in a non-CO₂ 37°C incubator.[17]

  • Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with the substrates of interest (e.g., glutamine, pyruvate). Warm to 37°C and adjust pH to 7.4.

  • Cell Preparation:

    • Remove the culture medium from the cells.

    • Wash once with the prepared XF assay medium.

    • Add the final volume of XF assay medium containing either vehicle control or unlabeled D-allose.

    • Incubate the cell plate in a non-CO₂ 37°C incubator for 30-60 minutes before the assay.[16]

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial stressors: Oligomycin, FCCP, and a Rotenone/Antimycin A mixture, all prepared at the desired working concentrations.

  • Assay Execution:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the Mito Stress Test protocol, which involves sequential injections of the loaded compounds and measurement of OCR and ECAR at each stage.[7]

  • Data Analysis: Use Seahorse Wave software to analyze the kinetic data and calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Normalize data to cell number or protein content.[17]

References

A Comparative Guide to D-Allose-13C and Other Rare Sugar Isotopic Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cellular metabolism, particularly the altered metabolic pathways in diseases like cancer, has opened new avenues for therapeutic intervention. Isotopic tracers are indispensable tools in this field, allowing for the precise tracking of metabolic fates of various nutrients. While 13C-labeled glucose and glutamine have been the workhorses of metabolic flux analysis, the unique properties of rare sugars and their isotopically labeled counterparts are gaining attention for their potential to probe specific metabolic pathways and cellular processes.

This guide provides a comparative overview of D-Allose-13C and other rare sugar isotopic tracers, offering insights into their potential applications, performance, and the experimental protocols required for their use.

Introduction to Rare Sugar Isotopic Tracers

Rare sugars are monosaccharides that are present in nature in limited quantities. Their unique stereochemistry can lead to different metabolic fates compared to common sugars like D-glucose. When labeled with stable isotopes such as 13C, these rare sugars become powerful tools to investigate cellular metabolism.

  • D-Allose , a C-3 epimer of D-glucose, has demonstrated anti-cancer properties by inhibiting cancer cell growth.[1][2] Studies suggest that D-allose can reduce glucose transporter 1 (GLUT1) expression and subsequent glucose uptake in cancer cells.[3][4] Its potential to be phosphorylated within the cell makes this compound a promising tracer for investigating specific kinase activities and downstream metabolic pathways.

  • D-Psicose (D-Allulose) , a C-3 epimer of D-fructose, is poorly metabolized and has a very low caloric value.[5] It is primarily absorbed via the GLUT5 transporter and is largely excreted unchanged.[6] This makes D-Psicose-13C an interesting candidate for studying fructose transport and metabolism, as well as for use as a control for non-glycolytic sugar uptake.

  • L-Glucose , the enantiomer of D-glucose, is largely considered non-metabolizable in mammalian cells because it is not recognized by hexokinases.[7] This characteristic makes L-Glucose-13C an excellent negative control tracer to account for non-specific uptake and to differentiate between transporter-mediated uptake and passive diffusion.

Comparative Performance of Rare Sugar Isotopic Tracers

The choice of an isotopic tracer is critical and depends on the specific metabolic pathway being investigated. The following table summarizes the known metabolic characteristics of D-Allose, D-Psicose, and L-Glucose, which inform their use as 13C-labeled tracers. Direct comparative quantitative data on the uptake and metabolism of their 13C-labeled counterparts are limited, and further research is needed to establish these parameters across various cell types and conditions.

FeatureD-AlloseD-Psicose (D-Allulose)L-GlucoseD-Glucose (for comparison)
Primary Transporter(s) Likely GLUT1, GLUT2GLUT5Likely passive diffusion, some reports of minor transport via GLUTsGLUTs (e.g., GLUT1, GLUT2, GLUT3, GLUT4), SGLTs
Cellular Uptake Yes, demonstrated to inhibit glucose uptake.[3][4]Yes, absorbed in the small intestine.[6]Minimal, often used as a negative control.[7]High, primary energy source for most cells.
Phosphorylation Yes, can be phosphorylated to allose phosphate.Minimally metabolized.[6]Not phosphorylated by hexokinases.[7]Readily phosphorylated to glucose-6-phosphate.
Entry into Glycolysis Limited, may be incorporated into the glycolytic pathway in some organisms.No significant entry.No.Yes, the primary entry point.
Known Metabolic Effects Inhibits cancer cell proliferation, reduces GLUT1 expression, induces TXNIP.[1][3][4]Low caloric value, minimal impact on blood glucose.[5]Largely inert metabolically.[7]Central role in energy metabolism and biosynthesis.
Potential Tracer Applications Probing altered glucose transport and metabolism in cancer, studying specific kinase activities.Investigating fructose transport and metabolism, non-glycolytic sugar uptake.Negative control for sugar uptake studies, assessing membrane integrity.General metabolic flux analysis of glycolysis, PPP, TCA cycle.

Experimental Protocols

The following is a generalized protocol for conducting a 13C-labeled rare sugar tracing experiment in cultured cells. This protocol should be optimized for specific cell lines and experimental questions.

Cell Culture and Tracer Incubation
  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare culture medium containing the 13C-labeled rare sugar tracer (e.g., D-Allose-13C6) at a known concentration. The standard glucose in the medium should be replaced with the labeled tracer. Ensure the final concentration of the tracer is appropriate for the experimental goals and does not induce toxicity. A parallel culture with unlabeled rare sugar should be maintained as a control. For negative controls, use L-Glucose-13C.

  • Tracer Incubation: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the 13C-labeling medium. Incubate the cells for a predetermined period (e.g., from minutes to hours) to allow for the uptake and metabolism of the tracer. The incubation time will depend on the metabolic pathway of interest and the expected rate of tracer incorporation.

Metabolite Extraction
  • Quenching Metabolism: At the end of the incubation period, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and store it at -80°C until analysis.

Mass Spectrometry Analysis
  • Sample Preparation: The extracted metabolites may require derivatization to improve their volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization may not be necessary.

  • Instrumentation: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to either a GC or LC system.

  • Data Acquisition: Acquire data in full scan mode to detect all mass isotopologues of the metabolites of interest. The mass isotopologue distribution (MID) reflects the number of 13C atoms incorporated into each metabolite.

  • Data Analysis: Correct the raw data for the natural abundance of 13C. The fractional labeling of each metabolite can then be calculated to determine the contribution of the tracer to different metabolic pathways.

Visualizing Metabolic Pathways

Understanding the flow of carbon from isotopic tracers requires a clear picture of the relevant metabolic pathways. The following diagrams, generated using the DOT language, illustrate the central carbon metabolism pathways of glycolysis and the pentose phosphate pathway.

Glycolysis_PPP cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P PGI 6PGL 6-P-Glucono- d-lactone G6P->6PGL G6PD F16BP Fructose-1,6-BP F6P->F16BP PFK1 DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP 13BPG 1,3-Bisphosphoglycerate GAP->13BPG 3PG 3-Phosphoglycerate 13BPG->3PG 2PG 2-Phosphoglycerate 3PG->2PG PEP Phosphoenolpyruvate 2PG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA PDH 6PG 6-P-Gluconate 6PGL->6PG Ru5P Ribulose-5-P 6PG->Ru5P Xu5P Xylulose-5-P Ru5P->Xu5P R5P Ribose-5-P Ru5P->R5P Xu5P->GAP R5P->GAP Nucleotide\nSynthesis Nucleotide Synthesis R5P->Nucleotide\nSynthesis S7P Sedoheptulose-7-P E4P Erythrose-4-P Xu5PR5P Xu5PR5P S7PGAP S7PGAP Xu5PR5P->S7PGAP E4PF6P E4PF6P S7PGAP->E4PF6P Xu5PE4P Xu5PE4P F6PGAP F6PGAP Xu5PE4P->F6PGAP TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle Citrate Synthase

Caption: Central carbon metabolism showing glycolysis and the pentose phosphate pathway.

The following diagram illustrates a general experimental workflow for using 13C-labeled rare sugar tracers.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Seed_Cells Seed Cells in Culture Plates Prepare_Medium Prepare Medium with 13C-Rare Sugar Tracer Seed_Cells->Prepare_Medium Incubate Incubate Cells with Tracer for Defined Time Prepare_Medium->Incubate Quench Quench Metabolism (Wash with ice-cold PBS) Incubate->Quench Extract Extract Metabolites (e.g., 80% Methanol) Quench->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant MS_Analysis LC-MS or GC-MS Analysis Collect_Supernatant->MS_Analysis Data_Processing Data Processing & Isotopologue Analysis MS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: Experimental workflow for 13C rare sugar tracer analysis.

Conclusion and Future Directions

This compound and other rare sugar isotopic tracers represent a novel and promising class of tools for metabolic research. While D-glucose-13C remains the gold standard for general metabolic flux analysis, the unique properties of rare sugars offer the potential to dissect specific metabolic pathways and cellular processes that may be obscured when using more common tracers.

The anti-cancer properties of D-Allose make its 13C-labeled counterpart particularly valuable for cancer metabolism research, allowing for a direct investigation of its mechanism of action. D-Psicose-13C and L-Glucose-13C provide essential controls and comparators for these studies.

Further research is needed to establish comprehensive quantitative data on the uptake and metabolism of these rare sugar tracers across a wider range of cell types and in vivo models. The development of standardized and optimized experimental protocols will also be crucial for ensuring the reproducibility and comparability of data across different studies. As our understanding of the metabolism of rare sugars grows, so too will the power of their isotopic tracers to unlock new insights into the complexities of cellular metabolism in health and disease.

References

Assessing D-Allose-13C for Metabolic Flux Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic flux analysis (MFA), the choice of an isotopic tracer is paramount to the accuracy and precision of the insights gained. While 13C-labeled glucose and glutamine are the established workhorses for dissecting cellular metabolism, the rare sugar D-Allose presents a unique, albeit largely unexplored, alternative. This guide provides a comprehensive comparison of D-Allose-13C with conventional tracers, offering a theoretical assessment grounded in its known metabolic pathways and the principles of MFA.

A Note on Data Availability: It is critical to note that, to date, there are no published studies that have utilized this compound as a tracer for metabolic flux analysis. Consequently, direct quantitative data on its accuracy and precision for MFA are not available. The following comparison is based on the known metabolic pathways of D-Allose and established principles of MFA tracer design.

Comparative Analysis of Tracers for Metabolic Flux Analysis

The ideal isotopic tracer for MFA should be readily transported into the cell, actively metabolized through pathways of interest, and result in a distribution of isotopic labeling that is sensitive to changes in metabolic fluxes. This allows for the precise and accurate estimation of intracellular reaction rates.

FeatureThis compound[U-13C]-Glucose[1,2-13C]-Glucose[U-13C]-Glutamine
Cellular Uptake Utilizes specific transporters in some organisms (e.g., als operon in E. coli) and may have lower affinity for general hexose transporters (GLUTs) in mammalian cells.[1][2][3][4][5][6]High-affinity uptake via GLUT transporters in mammalian cells and various transporters in microbes.High-affinity uptake via GLUT transporters in mammalian cells and various transporters in microbes.High-affinity uptake via specific amino acid transporters (e.g., ASCT2).
Metabolic Entry Point Enters upper glycolysis, likely after conversion to a glycolytic intermediate.[1][4]Enters directly at the start of glycolysis.Enters directly at the start of glycolysis.Enters the TCA cycle via conversion to α-ketoglutarate.
Metabolic Fate Slower and potentially incomplete metabolism compared to glucose. May be phosphorylated to D-allose-6-phosphate.[7][8][9][10]Rapidly and extensively metabolized through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.Rapidly and extensively metabolized through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.Primarily metabolized in the TCA cycle and can contribute to anaplerosis and amino acid synthesis.
Potential for Flux Resolution Potentially offers unique labeling patterns to resolve specific pathways, particularly if its metabolism is distinct from glucose.Provides broad labeling of central carbon metabolism.Particularly useful for resolving fluxes through the pentose phosphate pathway.Excellent for resolving fluxes within the TCA cycle and related anaplerotic and cataplerotic reactions.
Potential Challenges Slow metabolism may lead to low isotopic enrichment in downstream metabolites. The exact metabolic network and kinetic parameters are not fully elucidated in many cell types.[11]High natural abundance of unlabeled glucose can dilute the tracer.Can be more expensive than uniformly labeled glucose.Does not label glycolytic intermediates directly.

Experimental Protocols: A Hypothetical Framework for this compound MFA

While a validated protocol for this compound MFA does not exist, a standard MFA workflow can be adapted. The following provides a detailed, hypothetical methodology.

Cell Culture and Isotopic Labeling
  • Cell Seeding and Growth: Culture cells of interest in a standard growth medium to the desired cell density and metabolic state (typically mid-exponential phase for steady-state MFA).

  • Medium Switch: To initiate isotopic labeling, switch the cells to a medium containing a defined concentration of this compound. The standard carbon source (e.g., glucose) should be replaced with this compound. The concentration of this compound should be optimized based on cellular uptake and metabolic rates, which would require preliminary dose-response experiments.

  • Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This is a critical parameter that needs to be experimentally determined by collecting samples at multiple time points and measuring the isotopic enrichment of key intracellular metabolites until a plateau is reached. Given the potentially slower metabolism of D-Allose, this may require a longer incubation period compared to glucose-based labeling.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by, for example, aspirating the labeling medium and adding a cold quenching solution (e.g., -80°C methanol).

  • Extraction: Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water. The extraction should be performed at a cold temperature to minimize enzymatic degradation.

  • Sample Preparation: Separate the polar and non-polar phases by centrifugation. The polar phase containing the central carbon metabolites is collected and dried.

Analytical Measurement
  • Derivatization: Derivatize the dried polar metabolites to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites, such as amino acids, organic acids, and sugar phosphates.

Metabolic Flux Analysis
  • Metabolic Model Construction: Develop a detailed metabolic network model that includes the known pathways of D-Allose metabolism. This model should incorporate all relevant biochemical reactions, including transport, phosphorylation, and isomerization steps that convert D-Allose into central metabolic intermediates.

  • Flux Estimation: Use a computational flux analysis software package (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes. The software will fit the experimentally measured mass isotopomer distributions to the metabolic model to determine the flux values that best explain the data.

  • Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

Visualizing D-Allose Metabolism and MFA Workflows

To facilitate understanding, the following diagrams illustrate the known metabolic pathway of D-Allose in E. coli, a general experimental workflow for MFA, and the logical relationship for assessing a novel tracer.

D_Allose_Metabolism cluster_extracellular Extracellular cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm D-Allose_ext D-Allose D-Allose_peri D-Allose D-Allose_ext->D-Allose_peri Outer Membrane Porins D-Allose_cyt D-Allose D-Allose_peri->D-Allose_cyt alsABC Transporter D-Allose-6P D-Allose-6-Phosphate D-Allose_cyt->D-Allose-6P alsK (putative) D-Allulose-6P D-Allulose-6-Phosphate D-Allose-6P->D-Allulose-6P alsI Fructose-6P Fructose-6-Phosphate D-Allulose-6P->Fructose-6P alsE Glycolysis Glycolysis Fructose-6P->Glycolysis

Caption: Metabolic pathway of D-Allose in E. coli.

MFA_Workflow Start Cell Culture Labeling Isotopic Labeling with This compound Start->Labeling Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Mass Isotopomer Distributions Analysis->Data Flux_Estimation Flux Estimation (Software) Data->Flux_Estimation Modeling Metabolic Model Construction Modeling->Flux_Estimation Results Flux Map & Confidence Intervals Flux_Estimation->Results End Interpretation Results->End

References

Orthogonal Methods for Confirming D-Allose-¹³C Tracing Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Allose, a rare hexose isomer of D-glucose, has garnered significant interest in biomedical research due to its potential therapeutic properties, including anti-proliferative and anti-inflammatory effects. To understand the mechanism of action of D-Allose, it is crucial to elucidate its metabolic fate within the cell. ¹³C-labeled D-Allose (D-Allose-¹³C) tracing, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, is a powerful technique to track the carbon atoms from D-Allose as they are incorporated into various downstream metabolites. This allows for the identification of active metabolic pathways and the quantification of metabolic fluxes.

However, like any experimental technique, ¹³C tracing studies are subject to potential artifacts and misinterpretations. Therefore, it is essential to employ orthogonal methods to validate the findings from D-Allose-¹³C tracing experiments. Orthogonal methods are independent experimental approaches that measure different but related biological parameters to corroborate the initial results. This guide provides a comparative overview of several orthogonal methods to confirm D-Allose-¹³C tracing results, complete with experimental protocols and data presentation.

Primary Method: D-Allose-¹³C Tracing with Mass Spectrometry

The primary method involves incubating cells or tissues with D-Allose in which one or more carbon atoms are replaced with the stable isotope ¹³C. After a defined period, metabolites are extracted and analyzed by MS. The mass isotopologue distribution (MID) of downstream metabolites reveals the extent to which the ¹³C label from D-Allose has been incorporated, thus indicating the activity of specific metabolic pathways.

Orthogonal Method 1: Enzyme Activity Assays

Principle

If D-Allose-¹³C tracing suggests that D-Allose is metabolized through a specific enzymatic pathway, directly measuring the activity of the key enzymes in that pathway can provide strong independent confirmation. For instance, if the tracing data indicates that D-Allose is phosphorylated to D-Allose-6-phosphate, a hexokinase activity assay can be performed to verify that D-Allose is indeed a substrate for this enzyme.

Experimental Protocol: Hexokinase Activity Assay

  • Cell Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Scrape cells in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

    • Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Enzyme Activity Measurement:

    • The assay is based on the reduction of NADP⁺ to NADPH, which can be measured spectrophotometrically at 340 nm.

    • The reaction mixture (1 mL) contains: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.5 mM NADP⁺, 1 unit/mL glucose-6-phosphate dehydrogenase, 5 mM ATP, and varying concentrations of either D-glucose (positive control) or D-Allose.

    • Add 20 µg of cell lysate to the reaction mixture.

    • Monitor the increase in absorbance at 340 nm for 10 minutes at 37°C.

    • The rate of NADPH production is proportional to the hexokinase activity.

Data Presentation

SubstrateSubstrate Concentration (mM)Hexokinase Activity (nmol/min/mg protein)
D-Glucose150.2 ± 4.5
D-Glucose5152.6 ± 12.1
D-Glucose10245.8 ± 20.3
D-Allose115.7 ± 2.1
D-Allose548.9 ± 5.3
D-Allose1085.4 ± 9.8

Workflow

cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep1 Cell Culture prep2 Cell Lysis prep1->prep2 prep3 Protein Quantification prep2->prep3 assay2 Add Cell Lysate prep3->assay2 assay1 Prepare Reaction Mixture assay1->assay2 assay3 Spectrophotometric Reading (340 nm) assay2->assay3 analysis1 Calculate Rate of NADPH Production assay3->analysis1 analysis2 Normalize to Protein Concentration analysis1->analysis2

Caption: Workflow for Enzyme Activity Assay.

Orthogonal Method 2: Western Blotting for Metabolic Enzyme Expression

Principle

Changes in metabolic flux are often accompanied by alterations in the expression levels of the enzymes that catalyze the reactions. Western blotting can be used to quantify the protein expression of key enzymes in the proposed metabolic pathway for D-Allose. An upregulation of these enzymes in the presence of D-Allose would support the tracing results.

Experimental Protocol: Western Blotting

  • Protein Extraction:

    • Prepare cell lysates as described for the enzyme activity assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the enzymes of interest (e.g., Hexokinase 1, Phosphofructokinase) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Data Presentation

TreatmentHexokinase 1 (Relative Expression)Phosphofructokinase (Relative Expression)β-actin (Relative Expression)
Control1.00 ± 0.081.00 ± 0.111.00 ± 0.05
D-Allose (24h)1.85 ± 0.151.62 ± 0.131.00 ± 0.06

Workflow

cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis prep1 Cell Lysis prep2 Protein Quantification prep1->prep2 wb1 SDS-PAGE prep2->wb1 wb2 Protein Transfer wb1->wb2 wb3 Immunoblotting wb2->wb3 wb4 Detection wb3->wb4 analysis1 Band Intensity Quantification wb4->analysis1 analysis2 Normalization to Loading Control analysis1->analysis2

Caption: Workflow for Western Blotting.

Orthogonal Method 3: Seahorse XF Analysis

Principle

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time. ECAR is an indicator of glycolysis. If D-Allose-¹³C tracing suggests that D-Allose enters the glycolytic pathway, treating cells with D-Allose should lead to an increase in ECAR.

Experimental Protocol: Seahorse XF Glycolysis Stress Test

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at an optimized density.

    • Allow cells to adhere and grow for 24 hours.

  • Assay Preparation:

    • One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with L-glutamine and incubate the plate at 37°C in a non-CO₂ incubator.

    • Hydrate the sensor cartridge with Seahorse XF Calibrant.

    • Load the injection ports of the sensor cartridge with the compounds for the glycolysis stress test: D-glucose (or D-Allose), oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a hexokinase inhibitor).

  • Seahorse XF Assay:

    • Calibrate the instrument and load the cell culture plate.

    • Run the glycolysis stress test protocol, which involves sequential injections of the compounds and measurement of ECAR and OCR.

Data Presentation

TreatmentBasal ECAR (mpH/min)Glycolytic Capacity (mpH/min)
Control (no sugar)5.2 ± 0.88.1 ± 1.2
D-Glucose (10 mM)35.6 ± 3.168.4 ± 5.7
D-Allose (10 mM)18.9 ± 2.532.7 ± 4.1

Workflow

cluster_prep Assay Preparation cluster_run Seahorse XF Run cluster_analysis Data Analysis prep1 Seed Cells in XF Plate prep3 Prepare Assay Medium and Compounds prep1->prep3 prep2 Hydrate Sensor Cartridge prep2->prep3 run2 Load Plate and Cartridge prep3->run2 run1 Calibrate Instrument run1->run2 run3 Execute Glycolysis Stress Test run2->run3 analysis1 Calculate ECAR and OCR run3->analysis1 analysis2 Determine Glycolytic Parameters analysis1->analysis2

Caption: Workflow for Seahorse XF Analysis.

Orthogonal Method 4: Metabolite Pool Quantification

Principle

While ¹³C tracing reveals the flow of carbon atoms, it does not directly measure the absolute concentrations of metabolites. Quantifying the total pool sizes of key metabolites in the proposed pathway using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can provide complementary information. An increase in the pool sizes of downstream metabolites upon D-Allose treatment would support the tracing data.

Experimental Protocol: LC-MS/MS for Metabolite Quantification

  • Metabolite Extraction:

    • Culture and treat cells as for the tracing experiment.

    • Rapidly quench metabolism by washing cells with ice-cold saline.

    • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Dry the metabolite extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent.

    • Inject the sample into an LC-MS/MS system.

    • Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).

    • Detect and quantify metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for each metabolite.

    • Quantify the concentration of each metabolite using a standard curve generated from authentic standards.

    • Normalize the metabolite concentrations to the cell number or protein content.

Data Presentation

MetaboliteControl (nmol/10⁶ cells)D-Allose (nmol/10⁶ cells)
D-Allose-6-phosphateNot Detected1.2 ± 0.2
Fructose-6-phosphate0.5 ± 0.10.8 ± 0.1
Fructose-1,6-bisphosphate0.3 ± 0.050.6 ± 0.08

Workflow

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis prep1 Cell Culture and Treatment prep2 Metabolite Extraction prep1->prep2 lcms1 LC Separation prep2->lcms1 lcms2 MS/MS Detection (MRM) lcms1->lcms2 analysis1 Peak Integration lcms2->analysis1 analysis2 Quantification using Standard Curve analysis1->analysis2

Caption: Workflow for Metabolite Pool Quantification.

A Comparative Guide to D-Allose-13C and Radiolabeled Allose for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals on the applications and methodologies of stable and radioactive isotope-labeled D-allose.

In the realm of metabolic research and drug development, tracer studies are indispensable for elucidating the fate and mechanism of action of bioactive molecules. D-allose, a rare sugar with promising therapeutic potential, is increasingly being studied for its anti-cancer and anti-inflammatory properties. To facilitate these investigations, labeled forms of D-allose, such as the stable isotope D-Allose-13C and various radiolabeled allose compounds, are crucial tools. This guide provides a comprehensive comparison of these two labeling methodologies, offering insights into their respective advantages, applications, and the experimental protocols that underpin their use.

At a Glance: this compound vs. Radiolabeled Allose

FeatureThis compound (Stable Isotope)Radiolabeled Allose (e.g., ¹⁴C, ³H, ¹⁸F)
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyScintillation Counting, Autoradiography, Positron Emission Tomography (PET)
Sensitivity LowerHigher
Safety Non-radioactive, safe to handle without specialized precautionsRadioactive, requires specialized handling, licensing, and disposal procedures
Information Richness Provides detailed information on metabolic pathways and flux analysisPrimarily provides quantitative data on uptake, distribution, and excretion
In Vivo Human Studies Generally permissibleRestricted due to radiation exposure
Cost Can be high depending on the complexity of synthesis and enrichmentVaries with the isotope, can be expensive due to synthesis and handling costs
Typical Applications Metabolic flux analysis, pathway elucidation, structural analysis of metabolitesDrug metabolism and pharmacokinetic (DMPK) studies, biodistribution, receptor binding assays

Delving Deeper: A Performance Comparison

The choice between this compound and radiolabeled allose hinges on the specific research question and the experimental constraints.

This compound shines in studies requiring detailed metabolic information. The use of NMR and MS allows researchers to not only quantify the amount of D-allose in a sample but also to trace the fate of the 13C atoms as they are incorporated into downstream metabolites. This makes it an invaluable tool for metabolic flux analysis, providing a dynamic picture of how D-allose influences cellular metabolic pathways.

Radiolabeled allose , on the other hand, offers unparalleled sensitivity. The ability to detect minute quantities of radioactive decay makes it the gold standard for pharmacokinetic studies where determining the absorption, distribution, metabolism, and excretion (ADME) of a compound is paramount. Techniques like PET imaging with isotopes such as ¹⁸F allow for non-invasive, real-time visualization of D-allose distribution in whole organisms.

While direct comparative studies are limited, data from independent research illustrates their distinct applications. For instance, studies using radiolabeled glucose analogs have demonstrated their utility in quantifying glucose uptake in cancer cells[1][2]. Conversely, experiments with 13C-labeled substrates have been instrumental in mapping the intricate network of metabolic fluxes within cells[3][4][5][6].

Experimental Protocols: A Methodological Overview

To provide a practical framework, this section outlines the core methodologies for working with both this compound and radiolabeled allose.

Quantification of this compound using Mass Spectrometry

Objective: To determine the concentration and isotopic enrichment of this compound and its metabolites in biological samples.

Methodology:

  • Sample Preparation:

    • Extract metabolites from cells or tissues using a suitable solvent system (e.g., methanol/water/chloroform).

    • Separate the polar metabolite fraction.

    • Dry the extracts under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the samples if necessary to improve their volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS).

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Data Acquisition:

    • Operate the mass spectrometer in a mode that allows for the detection of different mass isotopologues (molecules of the same compound that differ in their isotopic composition).

  • Data Analysis:

    • Identify and quantify the different mass isotopologues of D-allose and its downstream metabolites.

    • Calculate the isotopic enrichment to determine the extent of incorporation of the 13C label.

    • Utilize specialized software for metabolic flux analysis to model the flow of carbon through metabolic pathways.

Quantification of Radiolabeled Allose using Liquid Scintillation Counting

Objective: To measure the amount of radiolabeled allose taken up by cells or distributed in tissues.

Methodology:

  • Sample Preparation:

    • For cellular uptake assays, incubate cells with the radiolabeled allose for a defined period.

    • Wash the cells with ice-cold buffer to remove any unbound radiolabel.

    • Lyse the cells to release the intracellular contents.

    • For tissue biodistribution studies, administer the radiolabeled allose to the animal model and collect tissues at various time points.

    • Homogenize the tissues to create a uniform sample.

  • Scintillation Counting:

    • Add a specific volume of the cell lysate or tissue homogenate to a scintillation vial.

    • Add a liquid scintillation cocktail, which contains a solvent and fluors that emit light upon interaction with radiation[2][7][8].

    • Place the vial in a liquid scintillation counter.

  • Data Acquisition:

    • The counter detects the light flashes (scintillations) and converts them into counts per minute (CPM).

  • Data Analysis:

    • Correct the CPM for background radiation and quenching (reduction in scintillation efficiency).

    • Convert the corrected CPM to disintegrations per minute (DPM) using a quench curve to determine the absolute amount of radioactivity.

    • Express the results as uptake per cell number or as a percentage of the injected dose per gram of tissue (%ID/g)[9][10][11].

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes discussed, the following diagrams are provided.

D-Allose Anti-Cancer Signaling Pathway

D-allose has been shown to inhibit the growth of cancer cells by modulating key signaling pathways. One proposed mechanism involves the upregulation of Thioredoxin-interacting protein (TXNIP), which in turn downregulates the glucose transporter 1 (GLUT1)[12]. This leads to reduced glucose uptake, starving the cancer cells of their primary energy source.

G D-Allose Anti-Cancer Signaling Pathway D-Allose D-Allose TXNIP TXNIP D-Allose->TXNIP Upregulates GLUT1 GLUT1 TXNIP->GLUT1 Downregulates Glucose Uptake Glucose Uptake GLUT1->Glucose Uptake Mediates Cancer Cell Growth Cancer Cell Growth Glucose Uptake->Cancer Cell Growth Promotes

Caption: D-Allose upregulates TXNIP, leading to GLUT1 downregulation and inhibition of cancer cell growth.

D-Allose Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of D-allose are thought to be mediated, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[13][14]. By suppressing this pathway, D-allose can reduce the production of pro-inflammatory cytokines.

G D-Allose Anti-Inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Induces Transcription D-Allose D-Allose D-Allose->IKK Complex Inhibits Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Promotes

Caption: D-Allose inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.

Experimental Workflow for Comparative Analysis

This workflow outlines a logical sequence for comparing the utility of this compound and radiolabeled allose in a typical research project.

G Comparative Experimental Workflow cluster_0 This compound Arm cluster_1 Radiolabeled Allose Arm Cell Culture with this compound Cell Culture with this compound Metabolite Extraction Metabolite Extraction Cell Culture with this compound->Metabolite Extraction LC-MS or GC-MS Analysis LC-MS or GC-MS Analysis Metabolite Extraction->LC-MS or GC-MS Analysis Metabolic Flux Analysis Metabolic Flux Analysis LC-MS or GC-MS Analysis->Metabolic Flux Analysis Comparative Data Analysis Comparative Data Analysis Metabolic Flux Analysis->Comparative Data Analysis Cell Culture with Radiolabeled Allose Cell Culture with Radiolabeled Allose Cell Lysis/Tissue Homogenization Cell Lysis/Tissue Homogenization Cell Culture with Radiolabeled Allose->Cell Lysis/Tissue Homogenization Liquid Scintillation Counting Liquid Scintillation Counting Cell Lysis/Tissue Homogenization->Liquid Scintillation Counting Uptake/Biodistribution Quantification Uptake/Biodistribution Quantification Liquid Scintillation Counting->Uptake/Biodistribution Quantification Uptake/Biodistribution Quantification->Comparative Data Analysis

Caption: A parallel workflow for comparing this compound and radiolabeled allose experiments.

Conclusion

Both this compound and radiolabeled allose are powerful tools for investigating the biological activities of this promising rare sugar. The choice of labeling method should be guided by the specific research objectives, with this compound being the preferred choice for detailed metabolic pathway analysis and radiolabeled allose offering superior sensitivity for pharmacokinetic and biodistribution studies. By understanding the strengths and limitations of each approach, researchers can design more effective experiments to unlock the full therapeutic potential of D-allose.

References

A Researcher's Guide to Statistical Methods for Comparing Metabolic Fluxes from Different Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies and Performance in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the intricate network of metabolic reactions within biological systems. The selection of an isotopic tracer is a critical determinant of the precision and accuracy of the resulting flux estimations. This guide provides a comprehensive comparison of statistical methods used to analyze and compare metabolic flux data obtained from different tracers, supported by experimental data and detailed methodologies.

The Critical Role of Statistical Analysis in MFA

The choice of an isotopic tracer, such as different ¹³C-labeled glucose or glutamine isotopologues, significantly influences the labeling patterns of intracellular metabolites.[1][2] Statistical analysis is paramount to not only estimate the metabolic fluxes from these labeling patterns but also to rigorously compare the performance of different tracers and the significance of observed flux changes. Key statistical objectives include assessing the goodness-of-fit of the metabolic model, determining the confidence in the estimated fluxes, and identifying the optimal tracer for a given biological question.[3]

Core Statistical Methodologies for Comparing Metabolic Fluxes

The comparison of metabolic fluxes from different tracers relies on a suite of statistical techniques aimed at quantifying the precision and reliability of the flux estimates.

1. Confidence Intervals: A fundamental metric for assessing the precision of a flux estimate is its confidence interval. A narrower confidence interval indicates a more precise estimate. The comparison of confidence intervals obtained from different tracers for a specific metabolic flux provides a direct measure of which tracer offers superior performance for that particular reaction.[4][5][6] These intervals are typically determined using methods that evaluate the sensitivity of the sum of squared residuals (SSR) between the measured and simulated labeling patterns to variations in flux values.[6]

2. Precision Scoring Algorithms: To facilitate a more holistic comparison across multiple fluxes or entire pathways, precision scoring algorithms can be employed. These algorithms translate the confidence interval for each flux into a precision score. By weighting and averaging these scores, an overall precision score can be calculated for a given tracer across a specific metabolic subnetwork (e.g., glycolysis, TCA cycle) or the entire metabolic model.[1] This allows for a quantitative ranking of tracers based on their ability to resolve fluxes within pathways of interest.

3. Chi-Squared (χ²) Goodness-of-Fit Test: The χ² test is a statistical test used to assess how well the estimated fluxes and the metabolic model explain the experimental mass isotopomer distribution data.[7] A statistically acceptable fit indicates that the model is consistent with the data. When comparing fluxes from different tracers, ensuring a good model fit for each dataset is a prerequisite for a valid comparison.

4. D-optimality Criterion: In the context of experimental design for MFA, the D-optimality criterion is a statistical method used to select the most informative tracer or combination of tracers. It is based on the covariance matrix of the free fluxes and aims to minimize the volume of the joint confidence region of the flux estimates, thereby maximizing the precision of the estimated parameters.[8]

5. Monte Carlo Methods: Monte Carlo simulations are used for sensitivity analysis and to obtain robust estimates of confidence intervals. This involves repeatedly simulating the experimental measurements with the addition of random noise and then re-estimating the fluxes for each simulated dataset. The resulting distribution of flux estimates provides a reliable assessment of the confidence intervals, especially for non-linear models where analytical approximations may be less accurate.

Quantitative Comparison of Common ¹³C Tracers

The following tables summarize quantitative data from a study by Metallo et al. (2009), which computationally and experimentally evaluated the performance of various ¹³C-labeled glucose and glutamine tracers in a human lung carcinoma cell line (A549).[1][9][10][11] The data highlights how different tracers provide varying levels of precision for fluxes in key metabolic pathways. Flux values are normalized to the glucose uptake rate.

Table 1: Comparison of Flux Estimates and 95% Confidence Intervals for Glycolysis and Pentose Phosphate Pathway (PPP) with Different Glucose Tracers

Metabolic FluxReaction[1,2-¹³C₂]glucose[U-¹³C₆]glucose[1-¹³C]glucose
Glycolysis
G6P IsomeraseG6P ↔ F6P95.2 ± 1.295.2 ± 2.595.2 ± 3.8
TPIDHAP ↔ GAP85.1 ± 1.585.1 ± 3.185.1 ± 4.5
Pentose Phosphate Pathway
G6PDH (net)G6P → 6PG10.1 ± 0.810.1 ± 2.110.1 ± 1.5
G6PDH (exchange)G6P ↔ 6PG12.3 ± 1.112.3 ± 3.512.3 ± 2.9
Transketolase (net)S7P + GAP ↔ R5P + X5P5.6 ± 0.55.6 ± 1.85.6 ± 1.1

Data adapted from Metallo et al., 2009.[1]

Table 2: Comparison of Flux Estimates and 95% Confidence Intervals for the TCA Cycle with Different Glucose and Glutamine Tracers

Metabolic FluxReaction[U-¹³C₆]glucose[U-¹³C₅]glutamine[1,2-¹³C₂]glucose
TCA Cycle
PDHPyr → AcCoA35.4 ± 2.835.4 ± 1.835.4 ± 4.2
Citrate Synthase (net)OAA + AcCoA → Cit41.2 ± 3.541.2 ± 2.541.2 ± 5.1
IDH (net)aKG ↔ Cit-15.8 ± 1.9-15.8 ± 1.1-15.8 ± 3.3
Malic EnzymeMal → Pyr25.1 ± 2.225.1 ± 1.525.1 ± 3.9

Data adapted from Metallo et al., 2009.[1]

Experimental Protocols

The following provides a generalized methodology for the key experiments cited, based on established protocols for ¹³C-Metabolic Flux Analysis in mammalian cells.[1][12][13]

1. Cell Culture and Isotope Labeling:

  • Cell Seeding: Plate cells (e.g., A549) in standard growth medium and allow them to reach a desired confluency (e.g., ~70-80%).

  • Isotopic Steady State: To achieve a metabolic and isotopic steady state, switch the standard medium to a defined experimental medium containing the specific ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose, or [U-¹³C₅]glutamine) for a predetermined duration (typically 24 hours for mammalian cells).[12] Parallel experiments should be conducted for each tracer, ensuring all other conditions are identical.[12]

  • Metabolite Quenching and Extraction: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline. Extract intracellular metabolites by adding a cold solvent mixture (e.g., 80% methanol).

2. Analytical Measurement:

  • Sample Preparation: Centrifuge the cell extracts to pellet debris and collect the supernatant containing the metabolites. Dry the supernatant under nitrogen flow.

  • Derivatization (for GC-MS): To increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried metabolites (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA).

  • Mass Spectrometry: Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites, such as amino acids derived from central carbon metabolism intermediates.

3. Data Analysis and Flux Calculation:

  • Correction for Natural Abundance: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.

  • Metabolic Flux Estimation: Use a computational software package (e.g., INCA, METRAN) to estimate the intracellular metabolic fluxes.[3] This involves fitting the experimentally measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate secretion) to a stoichiometric model of the metabolic network. The software iteratively adjusts the flux values to minimize the sum of squared residuals between the measured and simulated labeling patterns.

  • Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model (e.g., using a χ² test) and to calculate the 95% confidence intervals for the estimated fluxes.

Visualizing Workflows and Logical Relationships

G General Workflow for ¹³C-Metabolic Flux Analysis cluster_exp Experimental Phase cluster_comp Computational Phase Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Introduce ¹³C Tracer Metabolite Quenching\n& Extraction Metabolite Quenching & Extraction Isotope Labeling->Metabolite Quenching\n& Extraction Analytical Measurement\n(GC-MS/LC-MS) Analytical Measurement (GC-MS/LC-MS) Metabolite Quenching\n& Extraction->Analytical Measurement\n(GC-MS/LC-MS) Data Processing Data Processing Analytical Measurement\n(GC-MS/LC-MS)->Data Processing Obtain Mass Isotopomer Distributions Flux Estimation Flux Estimation Data Processing->Flux Estimation Fit to Metabolic Model Statistical Analysis Statistical Analysis Flux Estimation->Statistical Analysis Goodness-of-fit, Confidence Intervals Flux Map Comparison Flux Map Comparison Statistical Analysis->Flux Map Comparison

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

G Logical Framework for Tracer Comparison Define Biological Question Define Biological Question Select Candidate Tracers Select Candidate Tracers Define Biological Question->Select Candidate Tracers Perform Parallel Labeling Experiments Perform Parallel Labeling Experiments Select Candidate Tracers->Perform Parallel Labeling Experiments Estimate Fluxes for Each Tracer Estimate Fluxes for Each Tracer Perform Parallel Labeling Experiments->Estimate Fluxes for Each Tracer Calculate Confidence Intervals Calculate Confidence Intervals Estimate Fluxes for Each Tracer->Calculate Confidence Intervals Apply Precision Scoring Apply Precision Scoring Calculate Confidence Intervals->Apply Precision Scoring Compare Flux Maps Statistically Compare Flux Maps Statistically Apply Precision Scoring->Compare Flux Maps Statistically Identify Optimal Tracer Identify Optimal Tracer Compare Flux Maps Statistically->Identify Optimal Tracer

Caption: Decision-making process for selecting and comparing isotopic tracers.

References

Evaluating the Specificity of D-Allose-¹³C as a Tracer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the intricate network of biochemical pathways. While ¹³C-labeled glucose and glutamine have long been the workhorses for tracing central carbon metabolism, the quest for tracers with higher specificity for particular pathways continues. This guide provides a comprehensive evaluation of the potential specificity of D-Allose-¹³C as a metabolic tracer, comparing its performance with the well-established ¹³C-Glucose. This analysis is based on the known metabolic fate of D-allose and established protocols for stable isotope tracing.

Comparison of Metabolic Fates: D-Allose vs. Glucose

D-Allose, a rare sugar and a C-3 epimer of D-glucose, exhibits a markedly different metabolic fate compared to its ubiquitous counterpart. While glucose is a central fuel source readily catabolized by most organisms, D-allose is poorly metabolized, particularly in mammalian systems.[1][2] This inherent difference forms the basis of its potential as a specific tracer.

In bacteria such as Escherichia coli, D-allose can be transported into the cell and funneled into the Embden–Meyerhoff–Parnas (EMP) pathway, or glycolysis, after a series of enzymatic conversions.[3] It is first phosphorylated to D-allose 6-phosphate, then isomerized to D-psicose 6-phosphate, and finally epimerized to the glycolytic intermediate D-fructose 6-phosphate.[3]

Conversely, in animal and human studies, D-allose is largely absorbed and then excreted in the urine without being significantly metabolized.[1] This suggests that in mammalian cells, D-Allose-¹³C would likely not be extensively incorporated into downstream metabolic pathways, making it a poor tracer for general metabolic activity. However, this limited metabolism is precisely what could make it a highly specific tracer for cellular uptake mechanisms and the initial enzymatic steps of its metabolism where they do occur.

Data Presentation: Comparative Analysis of Tracers

The following table summarizes the key differences between D-Allose-¹³C and ¹³C-Glucose as metabolic tracers, based on current knowledge of their metabolism.

FeatureD-Allose-¹³C (Inferred)¹³C-Glucose
Cellular Uptake Via glucose transporters (e.g., GLUT5 with lower affinity)[1][4]Via glucose transporters (e.g., GLUTs)
Primary Metabolic Pathway Limited to initial phosphorylation and isomerization in specific cell types/organisms.[3]Glycolysis, Pentose Phosphate Pathway, TCA Cycle, etc.[5][6]
Metabolic Incorporation Low in mammalian cells; higher in certain bacteria.[1][3]High and widespread across central carbon metabolism.
Specificity Potentially high for studying sugar transport and specific allose-metabolizing enzymes.Broad, for general metabolic flux analysis.[5][7]
Advantages Minimal contribution to downstream metabolic pools, allowing for focused study of specific reactions.Provides a global view of central carbon metabolism.
Limitations Not suitable for tracing broad metabolic pathways in most mammalian systems.Widespread labeling can complicate the analysis of specific, low-flux pathways.

Experimental Protocols

To empirically evaluate the specificity of D-Allose-¹³C, a comparative stable isotope tracing experiment can be performed. Below are detailed protocols for cell-based assays.

Protocol 1: Evaluating D-Allose-¹³C Metabolism in Cultured Cells
  • Cell Culture: Plate mammalian cells (e.g., a cancer cell line) in standard culture medium and grow to mid-log phase.

  • Tracer Introduction: Replace the standard medium with a medium containing a defined concentration of D-Allose-¹³C (e.g., 10 mM).

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions.

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a speed vacuum.

    • Derivatize the samples to enhance the volatility of polar metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, or resuspend in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

    • Analyze the samples to identify and quantify the mass isotopologues of downstream metabolites (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids).

  • Data Analysis: Determine the extent of ¹³C incorporation from D-Allose-¹³C into various metabolites over time.

Protocol 2: Comparative Analysis with ¹³C-Glucose

This protocol is identical to Protocol 1, with the exception of the tracer used.

  • Cell Culture: As described in Protocol 1.

  • Tracer Introduction: Replace the standard medium with a medium containing the same concentration of ¹³C-Glucose (e.g., 10 mM [1,2-¹³C₂]glucose for PPP analysis or [U-¹³C₆]glucose for general central carbon metabolism).

  • Incubation, Metabolite Extraction, Sample Analysis, and Data Analysis: As described in Protocol 1.

By comparing the ¹³C labeling patterns from D-Allose-¹³C and ¹³C-Glucose, researchers can directly assess the degree to which D-Allose-¹³C enters and is metabolized through central carbon pathways.

Visualization of Metabolic Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

D_Allose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular (Bacterial Cell) D-Allose-13C_ext D-Allose-¹³C D-Allose-13C_int D-Allose-¹³C D-Allose-13C_ext->D-Allose-13C_int Transport Allose-6P D-Allose-6-P-¹³C D-Allose-13C_int->Allose-6P Allokinase Psicose-6P D-Psicose-6-P-¹³C Allose-6P->Psicose-6P All-6-P Isomerase Fructose-6P D-Fructose-6-P-¹³C Psicose-6P->Fructose-6P Psi-6-P 3-Epimerase EMP_Pathway EMP Pathway Fructose-6P->EMP_Pathway

Caption: Metabolic pathway of D-Allose in bacteria.

Glucose_Metabolism 13C-Glucose 13C-Glucose G6P Glucose-6-P-¹³C 13C-Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate Biomass Biomass Glycolysis->Biomass TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle TCA_Cycle->Biomass PPP->Biomass

Caption: Simplified central glucose metabolism.

Tracer_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Tracer_Incubation Incubate with ¹³C Tracer Cell_Culture->Tracer_Incubation Metabolite_Extraction Quench and Extract Metabolites Tracer_Incubation->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis Metabolite_Extraction->MS_Analysis Data_Analysis Data Analysis and Interpretation MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for stable isotope tracing.

Conclusion

Based on its known metabolic fate, D-Allose-¹³C presents itself as a tracer with a high degree of specificity, not for broad metabolic pathways in mammalian systems, but for more targeted investigations. Its limited intracellular metabolism makes it a potentially excellent tool for studying sugar transport kinetics and the activity of specific enzymes that can act on D-allose. For researchers in drug development, D-Allose-¹³C could be employed to probe the effects of compounds on specific sugar transporters or metabolic enzymes without the confounding factor of widespread incorporation into central carbon metabolism. In contrast, ¹³C-Glucose remains the tracer of choice for obtaining a comprehensive overview of cellular metabolic activity. The distinct properties of D-Allose-¹³C, therefore, do not position it as a replacement for conventional tracers, but rather as a complementary tool for asking more specific and nuanced questions in metabolic research. Further experimental validation is necessary to fully realize its potential and define its applications.

References

Inter-laboratory comparison of D-Allose-13C experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Guide to the Inter-laboratory Comparison of D-Allose-13C Analysis**

For Researchers, Scientists, and Drug Development Professionals

Published: November 21, 2025

This guide provides a comparative overview of the analytical performance of three laboratories in the quantification of this compound. The data presented herein is based on a hypothetical inter-laboratory study designed to assess the reproducibility, accuracy, and precision of a standardized analytical method.

Quantitative Data Summary

The participating laboratories (designated Lab Alpha, Lab Beta, and Lab Gamma) analyzed a series of plasma samples spiked with a known concentration of this compound (50.0 µg/mL). Each laboratory processed and analyzed five replicates. The primary analytical technique was Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Inter-laboratory Comparison of this compound Quantification

LaboratoryMean Measured Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (CV%)Accuracy (%)
Lab Alpha 49.51.83.6%99.0%
Lab Beta 51.22.14.1%102.4%
Lab Gamma 48.91.53.1%97.8%

Accuracy was calculated as: (Mean Measured Concentration / True Concentration) * 100.

Experimental Protocols

A standardized protocol was distributed to all participating laboratories to minimize methodological variability.

2.1. Sample Preparation: Protein Precipitation

  • Thaw plasma samples at room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer.

  • Column: ACQUITY UPLC BEH Amide Column, 1.7 µm, 2.1 mm x 100 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard were monitored.

Methods for analyzing isotopically labeled sugars often involve techniques like high-performance anion-exchange chromatography with tandem mass spectrometry (HPAEC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) after derivatization.[1][2] Isotope dilution mass spectrometry is a common approach for achieving high accuracy and precision in quantification.[3]

Visualized Workflows and Pathways

3.1. Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow, from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Precipitation Add Acetonitrile (400 µL) Vortex Plasma->Precipitation Centrifuge Centrifuge (14,000 x g) Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject LC HILIC Separation Inject->LC MS ESI-MS/MS Detection LC->MS Quant Quantification MS->Quant Report Generate Report Quant->Report

Figure 1. Analytical workflow for this compound quantification.

3.2. Hypothetical Metabolic Pathway

D-Allose is a rare sugar, an epimer of D-glucose. While its metabolic fate is not fully elucidated, it can be phosphorylated by hexokinase.[4] The diagram below depicts a hypothetical pathway where D-Allose-6-Phosphate, derived from this compound, enters the Pentose Phosphate Pathway (PPP), a key metabolic route for sugar metabolism.

G Allose This compound A6P This compound-6-P Allose->A6P Hexokinase G6P Glucose-6-P A6P->G6P Isomerase (hypothetical) PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis

Figure 2. Hypothetical entry of D-Allose into central metabolism.

Studies suggest D-allulose, a related rare sugar, can regulate glucose and lipid metabolism and may be involved in pathways like fatty acid β-oxidation and the PI3K-AKT signaling pathway.[5][6] D-allose itself is not significantly metabolized in the liver and is largely excreted.[7]

References

The Unlabeled Outsider: A Comparison Guide to Using D-Allose as a Control in ¹³C Tracing Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the intricate journey of cellular metabolism, the choice of controls in ¹³C tracing experiments is paramount. While unlabeled D-glucose serves as a common counterpart to its ¹³C-labeled version, its active metabolism can introduce complexities. This guide provides an objective comparison of using unlabeled D-Allose, a rare and poorly metabolized sugar, as a negative control, weighing its performance against traditional controls with supporting data and detailed protocols.

D-Allose: The Metabolically Inert Candidate

D-Allose, a C-3 epimer of D-glucose, presents a unique proposition as a control in metabolic studies. Unlike its ubiquitous isomer, D-Allose is largely unrecognized by the cellular metabolic machinery. While it can enter cells, often competing with glucose for the same transporters, it does not significantly enter the glycolytic pathway to be catabolized for energy. This metabolic inertia is the cornerstone of its utility as a negative control, allowing researchers to dissect the effects of glucose metabolism from other cellular responses.

Performance Comparison: D-Allose vs. D-Glucose and L-Glucose

The ideal control for a ¹³C tracing experiment depends on the specific scientific question. Here, we compare unlabeled D-Allose to two other common controls: unlabeled D-Glucose (a "hot" or active control) and L-Glucose (another non-metabolized sugar).

FeatureUnlabeled D-AlloseUnlabeled D-GlucoseL-Glucose
Metabolic Fate Largely unmetabolized; excreted mostly unchanged. Does not significantly enter glycolysis.Actively metabolized through glycolysis, PPP, and TCA cycle.Not metabolized by most organisms as it is the enantiomer of the naturally occurring D-glucose.
Cellular Uptake Transported into cells, likely via glucose transporters (SGLT1).Actively transported into cells via GLUT and SGLT transporters.Generally not transported into cells by glucose transporters.
Primary Use as a Control Negative control to assess non-metabolic effects of high sugar concentration and competition for glucose transporters."Hot" control to compare the flux of the labeled substrate against a background of the same, unlabeled substrate.Negative control for glucose transport and metabolism.
Potential Confounding Factors Can compete with D-glucose for transport, potentially altering the uptake of the ¹³C-labeled tracer. May have independent biological activities (e.g., anti-inflammatory).Dilutes the ¹³C-labeled substrate pool, complicating flux calculations if not properly accounted for.Its lack of transport may not fully account for the osmotic and transport-related effects of the labeled D-glucose.
Commercial Availability Commercially available in unlabeled and ¹³C-labeled forms.Readily and widely available.Commercially available.

Experimental Protocols

Key Experiment: Assessing the Impact of a Drug on Glucose Metabolism using ¹³C-Glucose Tracing with an Unlabeled D-Allose Control

This protocol is designed to determine how a specific drug alters the flux of glucose through central carbon metabolism. Unlabeled D-Allose is used as a control to distinguish the metabolic effects of the drug from any effects it might have on glucose transport or other non-metabolic cellular processes.

1. Cell Culture and Treatment:

  • Culture cells of interest to mid-log phase in standard glucose-containing medium.

  • Seed cells at an appropriate density for metabolomics analysis.

  • After cell attachment, switch to a glucose-free medium for a short period (e.g., 1 hour) to deplete intracellular glucose pools.

  • Introduce the experimental media:

    • Vehicle Control: Medium containing [U-¹³C₆]-glucose and vehicle.

    • Drug Treatment: Medium containing [U-¹³C₆]-glucose and the drug of interest.

    • Allose Control: Medium containing [U-¹³C₆]-glucose, the drug of interest, and a molar excess of unlabeled D-Allose (e.g., 5-10 fold excess).

  • Incubate for a predetermined time to allow for isotopic labeling of downstream metabolites (typically several hours to reach isotopic steady state).

2. Metabolite Extraction:

  • Rapidly aspirate the medium.

  • Quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).

  • Scrape the cells and collect the extract.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

3. LC-MS/MS Analysis:

  • Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Use a method optimized for the separation and detection of central carbon metabolites (e.g., glycolysis and TCA cycle intermediates).

  • Acquire data in both full scan mode to assess total metabolite pool sizes and in MS/MS mode to determine the mass isotopologue distributions (MIDs) of the ¹³C-labeled metabolites.

4. Data Analysis and Interpretation:

  • Process the raw LC-MS/MS data to identify and quantify metabolites and their respective MIDs.

  • Correct for the natural abundance of ¹³C.

  • Compare the MIDs of key metabolites between the different treatment groups.

    • Vehicle vs. Drug: Reveals the direct impact of the drug on glucose metabolism.

    • Drug vs. Allose Control: If the drug's effect on ¹³C incorporation is mitigated by the presence of D-Allose, it suggests the drug may be primarily affecting glucose transport. If the effect persists, it indicates a direct impact on intracellular metabolic enzymes.

  • Perform metabolic flux analysis (MFA) using software packages (e.g., INCA, Metran) to quantify the changes in pathway fluxes.

Visualizing the Concepts

To better understand the underlying principles, the following diagrams illustrate the relevant metabolic pathways and the experimental workflow.

glycolysis_pathway cluster_extracellular Extracellular cluster_cell Intracellular 13C-Glucose 13C-Glucose Glucose Transporter Glucose Transporter 13C-Glucose->Glucose Transporter Unlabeled D-Allose Unlabeled D-Allose Unlabeled D-Allose->Glucose Transporter 13C-G6P 13C-G6P Glucose Transporter->13C-G6P D-Allose D-Allose Glucose Transporter->D-Allose Glycolysis Glycolysis 13C-G6P->Glycolysis PPP PPP 13C-G6P->PPP 13C-Pyruvate 13C-Pyruvate Glycolysis->13C-Pyruvate TCA Cycle TCA Cycle 13C-Pyruvate->TCA Cycle 13C-Lactate 13C-Lactate 13C-Pyruvate->13C-Lactate D-Allose->Metabolic Block

Metabolic fate of ¹³C-Glucose and D-Allose.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Cell Culture Cell Culture Treatment Groups Vehicle + ¹³C-Glucose Drug + ¹³C-Glucose Drug + ¹³C-Glucose + D-Allose Cell Culture->Treatment Groups Metabolite Extraction Metabolite Extraction Treatment Groups->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis Interpretation Interpretation Metabolic Flux Analysis->Interpretation

Workflow for ¹³C tracing with D-Allose control.

Conclusion

The use of unlabeled D-Allose as a control in ¹³C tracing experiments offers a nuanced approach to dissecting metabolic pathways. Its minimal metabolism provides a valuable tool for distinguishing direct enzymatic inhibition from effects on substrate transport. However, researchers must be mindful of its potential to compete with glucose for cellular uptake and its inherent biological activities. By carefully considering the experimental question and the properties of each potential control, scientists can design more robust and insightful metabolic studies, ultimately accelerating our understanding of cellular function in health and disease.

A Researcher's Guide to Sensitivity Analysis in Metabolic Models: A Comparative Look at D-Allose-13C and Established Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of cellular metabolism is paramount. Metabolic models provide a powerful lens to view these complex networks, but their predictive power hinges on the robustness of their underlying parameters. Sensitivity analysis is a critical tool for evaluating this robustness, and 13C-Metabolic Flux Analysis (13C-MFA) stands as a gold-standard technique for quantifying intracellular metabolic fluxes.[1][2][3]

This guide offers a comparative overview of sensitivity analysis in metabolic models, with a special focus on the potential application of D-Allose-13C as an isotopic tracer. We will compare this novel approach with established methods using tracers like uniformly labeled glucose, providing insights into their respective methodologies, data interpretation, and potential applications.

Understanding the Landscape of Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a key methodology for quantifying the rates (fluxes) of metabolic reactions within a cell.[3] When combined with the use of stable isotope tracers, such as those labeled with Carbon-13 (13C), it becomes a powerful tool to trace the flow of atoms through metabolic pathways.[3][4] This technique, known as 13C-MFA, allows for the accurate determination of fluxes in central carbon metabolism, including complex networks with cycles and parallel pathways.[5]

The general workflow of a 13C-MFA study involves several key steps:

  • Experimental Design: Selecting the appropriate 13C-labeled substrate (tracer) and experimental conditions to maximize the information obtained.[1][2]

  • Tracer Experiment: Culturing cells with the 13C-labeled substrate until a metabolic and isotopic steady state is reached.

  • Isotopic Labeling Measurement: Harvesting biomass and measuring the isotopic enrichment in key metabolites, typically protein-bound amino acids or other cellular components, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][6]

  • Flux Estimation: Using computational software to estimate the intracellular fluxes that best reproduce the measured isotopic labeling patterns.[1][2]

  • Statistical Analysis: Performing a goodness-of-fit analysis and calculating confidence intervals for the estimated fluxes to assess the reliability of the results.[1][2]

Comparing Isotopic Tracers: The Established vs. The Novel

The choice of isotopic tracer is a critical decision in 13C-MFA, as it directly influences the precision and accuracy of the resulting flux map.

Feature[U-13C]-GlucoseThis compound (Hypothetical)
Metabolic Entry Point Enters at the beginning of glycolysis, a central metabolic pathway.Enters through pathways involved in rare sugar metabolism, potentially after conversion to other sugars.[7][8]
Primary Metabolic Target Central carbon metabolism, including glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA cycle.[9]Specific pathways of D-Allose utilization and its connections to central metabolism.
Data for Model Validation Extensive literature and well-established labeling patterns for validating model predictions.[9]Limited to no existing data, requiring foundational studies to establish its metabolic fate and labeling patterns.
Potential Applications Broad applicability for studying fundamental metabolism in a wide range of organisms and cell types.[10]Probing the metabolism of rare sugars, investigating the effects of D-Allose on cellular physiology, and potentially identifying novel enzymatic activities.
Challenges Label scrambling can occur in some pathways, potentially complicating data analysis.The metabolic pathways of D-Allose are not as well-characterized as those of glucose.[11] The rate of uptake and metabolism might be significantly different from that of glucose, affecting experimental design.

Experimental Protocols: A Detailed Look

A robust experimental protocol is the foundation of any successful 13C-MFA study. Below are detailed methodologies for both a standard [U-13C]-Glucose experiment and a proposed protocol for a hypothetical this compound study.

Protocol 1: 13C-MFA with [U-13C]-Glucose

This protocol is adapted from established methods for 13C-MFA in microbial or mammalian cells.[1][2]

  • Cell Culture: Culture cells in a chemically defined medium to mid-log phase. To minimize the contribution of unlabeled carbon sources, use a medium with a known composition and supplement with dialyzed fetal bovine serum if required for mammalian cells.

  • Tracer Introduction: Switch the cells to a medium containing a known concentration of [U-13C]-Glucose as the primary carbon source.

  • Isotopic Steady State: Incubate the cells for a sufficient duration to achieve isotopic steady state. This is typically determined through time-course experiments by monitoring the isotopic enrichment of key intracellular metabolites.

  • Metabolite Extraction: Rapidly quench metabolism to halt enzymatic activity and extract intracellular metabolites. A common method is to use a cold solvent mixture, such as 80% methanol.

  • Biomass Hydrolysis: Pellet the remaining biomass and hydrolyze the protein content to release individual amino acids.

  • Derivatization: Derivatize the extracted metabolites and amino acids to make them volatile for GC-MS analysis.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of the derivatized samples using GC-MS or LC-MS.

  • Data Analysis: Correct the raw mass isotopomer distributions for the natural abundance of 13C and use the data for flux estimation using appropriate software (e.g., Metran, INCA).[1][9]

Protocol 2: Proposed 13C-MFA with this compound

This hypothetical protocol is based on the principles of the standard 13C-MFA protocol, with considerations for the unique properties of D-Allose.

  • Cell Culture and Adaptation: Culture cells in a medium containing unlabeled D-Allose as a carbon source to allow for adaptation to this rare sugar. The ability of the specific cell line to utilize D-Allose must first be confirmed.

  • Tracer Introduction: Replace the medium with one containing a defined concentration of this compound. The specific labeling pattern of the D-Allose (e.g., uniformly labeled) would need to be synthesized.

  • Isotopic Steady State Determination: Conduct time-course experiments to determine the time required to reach isotopic steady state. This is particularly crucial as the uptake and metabolic rates of D-Allose are likely different from glucose.

  • Metabolite Extraction and Analysis: Follow the same procedures for metabolite extraction, biomass hydrolysis, derivatization, and mass spectrometry analysis as described in Protocol 1.

  • Metabolic Network Refinement: The existing metabolic model may need to be updated to include the known or putative pathways of D-Allose metabolism.[7][8][12]

  • Data Analysis and Flux Estimation: Use the measured mass isotopomer distributions to estimate fluxes through the modified metabolic network.

Visualizing Metabolic Pathways and Workflows

To better understand the flow of information and molecules in these experiments, we can use diagrams to represent the key pathways and workflows.

G cluster_exp Experimental Workflow cluster_data Data Analysis Workflow CellCulture Cell Culture Tracer Introduce 13C Tracer CellCulture->Tracer SteadyState Achieve Isotopic Steady State Tracer->SteadyState Quench Quench Metabolism & Extract SteadyState->Quench Hydrolysis Biomass Hydrolysis Quench->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization MS GC-MS / LC-MS Analysis Derivatization->MS RawData Raw Mass Isotopomer Data MS->RawData Data Acquisition Correction Natural Abundance Correction RawData->Correction FluxEst Flux Estimation (Software) Correction->FluxEst Stats Statistical Analysis FluxEst->Stats FluxMap Metabolic Flux Map Stats->FluxMap

Caption: General workflow for 13C-Metabolic Flux Analysis.

G cluster_pathway Central Carbon Metabolism Glucose Glucose-13C G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis PPP->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Biomass Biomass (Amino Acids) Glycolysis->Biomass TCA TCA Cycle Pyruvate->TCA TCA->Biomass

Caption: Simplified view of central carbon metabolism with [U-13C]-Glucose.

G cluster_pathway Hypothetical D-Allose Metabolism DAllose This compound DAllulose D-Allulose DAllose->DAllulose Isomerase Fructose D-Fructose DAllulose->Fructose Epimerase F6P Fructose-6-P Fructose->F6P Kinase CentralMetabolism Central Carbon Metabolism F6P->CentralMetabolism Biomass Biomass CentralMetabolism->Biomass

Caption: A potential metabolic pathway for the entry of D-Allose into central metabolism.

Conclusion and Future Directions

Sensitivity analysis of metabolic models is a cornerstone of systems biology and drug development. 13C-MFA, with established tracers like [U-13C]-Glucose, provides a robust and reliable method for quantifying metabolic fluxes. The exploration of novel tracers, such as this compound, opens up exciting new avenues for research, particularly in the study of rare sugar metabolism and its impact on cellular physiology.

While the use of this compound in MFA is currently hypothetical, the protocols and principles outlined in this guide provide a roadmap for its potential implementation. Future research will be necessary to fully characterize the metabolic fate of D-Allose in various biological systems and to validate its use as a reliable tracer for metabolic flux analysis. Such studies will undoubtedly contribute to a deeper understanding of cellular metabolism and its role in health and disease.

References

A Comparative Guide to In Vitro and In Vivo D-Allose-¹³C Tracing Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of cellular metabolism is pivotal in understanding disease and developing novel therapeutics. D-allose, a rare hexose and a C-3 epimer of D-glucose, has garnered significant interest for its anti-cancer, anti-inflammatory, and anti-oxidative properties.[1] Unlike its abundant isomer, D-glucose, D-allose is not readily metabolized for energy, making it a unique tool to probe specific cellular pathways without providing substantial fuel for central carbon metabolism.[2][3] Isotopic tracing with ¹³C-labeled D-allose (D-Allose-¹³C) is a powerful technique to elucidate its metabolic fate and mechanism of action.

This guide provides a comparative overview of the expected outcomes and methodologies for D-Allose-¹³C tracing in in vitro (cell culture) and in vivo (animal model) systems. While direct comparative studies using D-Allose-¹³C are not yet prevalent in published literature, this document synthesizes the known metabolic fate of D-allose with established principles of isotopic tracing to offer a predictive framework for researchers.

Key Differences in Expected Tracing Outcomes

The fundamental differences between a controlled in vitro environment and the complex, multi-organ system of an in vivo model lead to distinct metabolic tracing results. A primary distinction in tracing studies of other hexoses, like glucose, is the significant in vivo recycling of endogenous ¹³CO₂, a phenomenon largely absent in standard cell culture.[4][5] While D-allose is not extensively catabolized to CO₂, its journey through a whole organism introduces variables not present in a petri dish.

Table 1: Predicted Comparison of D-Allose-¹³C Tracing Outcomes

FeatureIn Vitro System (e.g., Cancer Cell Line)In Vivo System (e.g., Xenograft Mouse Model)Rationale
Uptake & Distribution Direct uptake from media via glucose transporters (e.g., SGLT1).[6][7] Distribution is limited to the cultured cells.Oral or intraperitoneal administration leads to absorption, distribution via bloodstream to various organs and the tumor, followed by clearance.[4][8]In vivo studies account for pharmacokinetics (absorption, distribution, metabolism, excretion), which are absent in vitro.
Primary Labeled Metabolite Intracellular D-Allose-¹³C and D-Allose-6-phosphate-¹³C.[9][10]D-Allose-¹³C detected in blood, tumor, and urine.[1][8] D-Allose-6-phosphate-¹³C expected in tissues.Phosphorylation is the first intracellular step. In vivo, the majority of D-allose is excreted unchanged.[1]
Incorporation into Central Carbon Metabolism Expected to be minimal to none.Expected to be minimal to none.D-allose is a poor substrate for glycolytic enzymes beyond initial phosphorylation.[2][3]
Downstream Effects Labeled precursors would not be expected in glycolysis, TCA cycle, or biomass. The primary effect is signaling.Minimal labeling of downstream central carbon metabolites. The primary effect is signaling.The main mechanism of D-allose is not as a carbon source but as a modulator of signaling pathways like TXNIP.[5][8]
Excretion/Secretion D-Allose-¹³C may be passively released back into the medium.Rapid excretion of unmetabolized D-Allose-¹³C, primarily through urine.[1][3]Whole-body clearance mechanisms (renal filtration) are a major factor in vivo.
Inter-organ Metabolism Not applicable.Potential for minor modification by gut microbiota if orally administered, but largely absorbed intact.[3]The complex interplay between different organs and the microbiome can influence the fate of a tracer in vivo.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are proposed protocols for tracing D-Allose-¹³C in both in vitro and in vivo settings, based on standard isotopic tracing practices.

In Vitro D-Allose-¹³C Tracing Protocol
  • Cell Culture: Culture cells of interest (e.g., head and neck cancer cell line) to mid-log phase in standard growth medium.

  • Tracer Introduction: Replace the standard medium with a medium containing a defined concentration of uniformly labeled D-Allose-¹³C (e.g., 10-50 mM, based on previous studies on D-allose effects).[11] The glucose concentration in the medium should be carefully considered and controlled.

  • Time-Course Sampling: Incubate cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of uptake and metabolism.

  • Metabolite Extraction:

    • Aspirate the medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 80% methanol to quench metabolism and extract metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

  • Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify ¹³C-labeled D-allose and its potential derivatives (e.g., D-allose-6-phosphate).[12][13]

In Vivo D-Allose-¹³C Tracing Protocol
  • Animal Model: Utilize an appropriate animal model, such as a mouse with a tumor xenograft.[14]

  • Tracer Administration: Administer D-Allose-¹³C via a relevant route. Oral gavage or intraperitoneal (IP) injection are common methods.[8][14] The dosage should be based on prior efficacy studies (e.g., 100 mg/kg/day).[15]

  • Time-Course Sampling: Collect blood samples at various time points (e.g., 10, 30, 60, 120 minutes) post-administration to determine the pharmacokinetic profile.[8]

  • Tissue Collection: At a terminal endpoint (e.g., 3 hours post-administration), euthanize the animal and rapidly excise the tumor and other relevant tissues (e.g., liver, kidney, blood).

  • Metabolite Extraction:

    • Immediately freeze tissues in liquid nitrogen to quench metabolism.

    • Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenate to remove debris.

    • Collect the supernatant for analysis.

  • Analysis: Analyze tissue extracts and plasma/serum using LC-MS to measure the abundance and distribution of D-Allose-¹³C and its isotopologues.

Visualizing Workflows and Pathways

Understanding the flow of experiments and the molecular mechanisms of D-allose is enhanced by visualization.

G cluster_in_vitro In Vitro Workflow cluster_in_vivo In Vivo Workflow iv_start Culture Cells to Mid-Log Phase iv_tracer Introduce D-Allose-¹³C Medium iv_start->iv_tracer iv_sample Time-Course Sampling iv_tracer->iv_sample iv_extract Metabolite Extraction iv_sample->iv_extract iv_analyze LC-MS Analysis iv_extract->iv_analyze ivv_start Tumor Xenograft Mouse Model ivv_admin Administer D-Allose-¹³C ivv_start->ivv_admin ivv_sample Blood & Tissue Collection ivv_admin->ivv_sample ivv_extract Metabolite Extraction ivv_sample->ivv_extract ivv_analyze LC-MS Analysis ivv_extract->ivv_analyze

Caption: Experimental workflows for D-Allose-¹³C tracing.

D_Allose_Pathway D_Allose_ext D-Allose (extracellular) GLUT Glucose Transporter (SGLT1) D_Allose_ext->GLUT Uptake D_Allose_int D-Allose (intracellular) GLUT->D_Allose_int HK Hexokinase D_Allose_int->HK TXNIP TXNIP Upregulation D_Allose_int->TXNIP Induces A6P D-Allose-6-P HK->A6P Phosphorylation Glycolysis Glycolysis Inhibition TXNIP->Glycolysis ROS ROS Increase TXNIP->ROS Anticancer Anti-Cancer Effects Glycolysis->Anticancer ROS->Anticancer

Caption: D-Allose's known signaling pathway in cancer cells.

References

Literature comparison of metabolic pathways traced by D-Allose-13C

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic pathways traced by 13C-labeled D-Allose against other monosaccharides, supported by experimental data. The findings consistently demonstrate that D-Allose exhibits minimal metabolic activity, in stark contrast to sugars like glucose and fructose.

D-Allose, a rare sugar, is largely unmetabolized in the body. Studies utilizing 13C-labeled D-Allose reveal that it is not significantly converted into other metabolites. Instead, it is mostly excreted from the body in its original form through urine and feces.[1] This characteristic positions D-Allose as a potential low-calorie sugar substitute. In contrast, 13C-labeled glucose and fructose are extensively metabolized, with the 13C label being incorporated into numerous downstream metabolic pathways, including glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.

Comparative Metabolic Fate of Monosaccharides

The metabolic stability of D-Allose has been demonstrated in various experimental settings, including in simulated gastric and intestinal fluids, as well as in human and rat hepatocytes.[2] These studies consistently show that D-Allose remains largely intact, whereas fructose is rapidly metabolized under the same conditions.[2]

SugarMetabolic FateKey Pathways InvolvedPrimary Excretion Form
D-Allose Minimally metabolized[1]Not significantly involved in major metabolic pathways[1]Unchanged D-Allose (urine and feces)[1]
D-Glucose Extensively metabolizedGlycolysis, Pentose Phosphate Pathway, TCA Cycle[3][4]Metabolites (e.g., CO2, water)
D-Fructose Extensively metabolizedFructolysis, Glycolysis, TCA Cycle[5]Metabolites

Experimental Protocols

The determination of the metabolic fate of D-Allose involves several key experimental methodologies.

Metabolic Stability in Simulated Gastrointestinal Fluids

To assess the stability of D-Allose in the digestive system, researchers incubate it in simulated gastric fluid (SGF) and fasted state simulated intestinal fluid (FaSSIF).

  • Protocol:

    • A stock solution of D-Allose is prepared in purified water.

    • The stock solution is diluted to a final concentration of 500 µg/mL in the respective simulated fluid (SGF or FaSSIF).

    • The final incubation volume is 500 µL.

    • Aliquots of 50 µL are collected at specified time points (e.g., 0, 60, and 120 minutes for SGF; 0, 60, 120, and 240 minutes for FaSSIF) to terminate the reaction.

    • The concentration of D-Allose in the aliquots is then analyzed to determine its stability over time.[2]

Metabolic Stability in Hepatocytes

To investigate the extent of liver metabolism, D-Allose is incubated with human and rat hepatocytes.

  • Protocol:

    • Cryopreserved human or rat hepatocytes are thawed and suspended in incubation medium.

    • D-Allose is added to the hepatocyte suspension at a specific concentration.

    • The mixture is incubated, and samples are collected at various time points (e.g., 0, 30, and 240 minutes).

    • The reactions are terminated, and the remaining concentration of D-Allose is quantified using LC-MS/MS.

    • Levels of glucose and fructose are also monitored to check for any conversion of D-Allose to these monosaccharides.[2]

Visualizing Metabolic Pathways

The metabolic pathways of D-Allose and a comparative sugar like D-Glucose can be visualized to highlight their distinct fates in the body.

D_Allose_Metabolism cluster_ingestion Ingestion cluster_body Body cluster_excretion Excretion D-Allose-13C This compound Absorption Absorption This compound->Absorption Circulation Circulation Absorption->Circulation Minimal Metabolism Urine Urine Circulation->Urine Excreted Unchanged Feces Feces Circulation->Feces Excreted Unchanged

Caption: Metabolic pathway of this compound.

D_Glucose_Metabolism cluster_ingestion Ingestion cluster_metabolism Cellular Metabolism D-Glucose-13C D-Glucose-13C Glycolysis Glycolysis D-Glucose-13C->Glycolysis Pyruvate-13C Pyruvate-13C Glycolysis->Pyruvate-13C PPP Pentose Phosphate Pathway Glycolysis->PPP TCA_Cycle TCA Cycle Pyruvate-13C->TCA_Cycle Amino_Acids Amino Acid Synthesis TCA_Cycle->Amino_Acids Fatty_Acids Fatty Acid Synthesis TCA_Cycle->Fatty_Acids

Caption: Metabolic pathways of D-Glucose-13C.

Conclusion

The use of 13C-labeled D-Allose in metabolic studies has conclusively shown its limited metabolism in biological systems. Unlike common sugars such as glucose and fructose, which are readily taken up by cells and enter major energy-producing and biosynthetic pathways, D-Allose remains largely intact and is excreted. This fundamental difference underscores the potential of D-Allose as a non-caloric sugar substitute and highlights the power of stable isotope tracing in elucidating the metabolic fate of novel food ingredients and therapeutic agents.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for D-Allose-13C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing D-Allose-13C, a stable, non-radioactive isotopically labeled sugar, proper handling and disposal are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides immediate, essential safety information and logistical guidance for the proper disposal of this compound.

Core Safety and Handling

D-Allose, the unlabeled parent compound of this compound, is not classified as a hazardous substance.[1][2] Standard laboratory safety protocols should be observed during its handling. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. In case of accidental release, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[3]

Disposal of this compound

The key consideration for the disposal of this compound is that Carbon-13 is a stable, non-radioactive isotope.[2] Therefore, compounds labeled with stable isotopes do not require special handling procedures beyond those for the unlabeled compound.[2] The disposal of waste containing stable isotopes like Carbon-13 is significantly less complex than that for radioactive isotopes.[]

The primary guideline is to dispose of this compound in accordance with local, state, and federal regulations for non-hazardous chemical waste. It should not be mixed with general laboratory waste unless permitted by institutional guidelines.

Quantitative Data Summary

ParameterValue/InformationSource
Compound This compoundN/A
CAS Number 70849-28-4
Molecular Formula C₆H₁₂O₆ (with ¹³C enrichment)N/A
Hazard Classification Not classified as a hazardous substance[1][2]
Isotope Type Stable (non-radioactive)[2]
Primary Disposal Guideline Follow local, state, and federal regulations for non-hazardous chemical waste.
Special Handling for Disposal No extra handling procedures are required compared to unlabeled D-Allose.[2]

Experimental Protocols

No specific experimental protocols for disposal are required beyond standard chemical waste management procedures. The fundamental principle is to treat this compound as you would treat non-hazardous chemical waste, adhering to your institution's specific waste streams and protocols.

Disposal Workflow

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This visual guide provides a step-by-step process to ensure safe and compliant disposal.

D_Allose_13C_Disposal_Workflow cluster_assessment Step 1: Hazard Assessment cluster_decision Step 2: Determine Disposal Path cluster_procedure Step 3: Segregation and Collection cluster_disposal Step 4: Final Disposal start Start: this compound Waste Generated assess_hazard Assess Hazard Information (Is it radioactive?) start->assess_hazard is_stable Stable Isotope (Non-Radioactive) assess_hazard->is_stable segregate Segregate as Non-Hazardous Chemical Waste is_stable->segregate Yes collect Collect in a Labeled, Approved Waste Container segregate->collect dispose Dispose via Institutional Chemical Waste Program (Follow Local/State/Federal Regulations) collect->dispose end End: Proper Disposal dispose->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Allose-13C

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of D-Allose-13C, a stable isotope-labeled sugar increasingly utilized in metabolic research and drug development. Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your experimental outcomes. While this compound is a non-radioactive, stable isotope, it requires the same diligent handling practices as its unlabeled counterpart, D-Allose, to mitigate any potential chemical hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent skin and eye contact, as well as inhalation of the powdered form. The recommended PPE is summarized in the table below.

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from dust particles and accidental splashes.
Hand Protection Nitrile gloves.Prevents direct skin contact with the chemical.
Body Protection A full-length laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if handling large quantities or if there is a potential for significant dust generation.Prevents inhalation of fine particles.

Operational Plan: A Step-by-Step Handling Protocol

Following a systematic workflow is essential for the safe and efficient handling of this compound. The diagram below illustrates the key steps, from preparation to post-handling procedures.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE B Prepare a Clean and Designated Workspace A->B C Ensure Proper Ventilation (e.g., Fume Hood) B->C D Carefully Weigh the Required Amount of this compound C->D E Dissolve in Appropriate Solvent as per Experimental Protocol D->E F Decontaminate Workspace and Equipment E->F G Properly Dispose of Waste F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodologies

Preparation:

  • Don PPE: Before handling this compound, put on all required personal protective equipment as specified in the table above.

  • Workspace Preparation: Designate a clean and uncluttered area for handling the compound. If possible, work within a fume hood to minimize inhalation risk.

  • Ventilation: Ensure adequate ventilation in the handling area to dissipate any airborne particles.

Handling:

  • Weighing: When weighing the solid form of this compound, do so carefully to avoid creating dust. Use a spatula and a calibrated analytical balance.

  • Dissolving: If your experiment requires a solution, add the weighed this compound to the appropriate solvent in a suitable container. Mix gently until fully dissolved.

Post-Handling:

  • Decontamination: Clean the workspace and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound.

  • Waste Disposal: Dispose of all waste materials, including contaminated consumables, according to the disposal plan outlined below.

  • PPE Removal: Remove your gloves and lab coat, disposing of the gloves in the appropriate waste container.

  • Hygiene: Wash your hands thoroughly with soap and water after completing the procedure.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

Disposal Decision Tree for this compound Waste A Identify Waste Type B Solid Waste (e.g., contaminated weigh paper, pipette tips) A->B C Liquid Waste (e.g., unused solutions) A->C D Segregate into a Labeled, Sealed Waste Container for Chemical Waste B->D C->D E Consult Institutional and Local Regulations for Hazardous Waste Disposal D->E F Arrange for Pickup by Certified Hazardous Waste Disposal Service E->F

Caption: A logical flow for the proper disposal of this compound waste.

Disposal Protocol
  • Segregation: All waste contaminated with this compound, both solid and liquid, should be segregated from general laboratory waste.

  • Containment: Place all contaminated materials into a clearly labeled, sealed, and leak-proof waste container designated for chemical waste.

  • Regulatory Compliance: Always consult your institution's specific guidelines and local regulations for the disposal of chemical waste.[1] Since this compound is a stable isotope and not radioactive, it does not typically require specialized radioactive waste disposal procedures.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety office or a certified hazardous waste disposal company.

By adhering to these safety and logistical protocols, researchers can confidently and safely incorporate this compound into their vital work, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Allose-13C
Reactant of Route 2
D-Allose-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.